BacPROTAC-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H83N12O17PS |
|---|---|
Molecular Weight |
1127.3 g/mol |
IUPAC Name |
[[N'-[(4S)-5-[2-[2-[3-[2-[2-[3-[2-[2-[3-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-4-acetamido-5-oxopentyl]carbamimidoyl]amino]phosphonic acid |
InChI |
InChI=1S/C45H83N12O17PS/c1-32(58)53-34(8-6-15-52-44(47)57-75(66,67)68)43(64)51-18-24-74-30-26-70-20-12-39(61)49-16-22-72-28-25-69-19-11-38(60)50-17-23-73-29-27-71-21-13-40(62)54-33(42(46)63)7-4-5-14-48-37(59)10-3-2-9-36-41-35(31-76-36)55-45(65)56-41/h33-36,41H,2-31H2,1H3,(H2,46,63)(H,48,59)(H,49,61)(H,50,60)(H,51,64)(H,53,58)(H,54,62)(H2,55,56,65)(H5,47,52,57,66,67,68)/t33-,34-,35-,36-,41-/m0/s1 |
InChI Key |
PHUSHOSCFJJUFD-JPEKXRIASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of Bacterial PROTACs: A Technical Deep Dive into the Mechanism of BacPROTAC-1
For Immediate Release
A groundbreaking approach in antibacterial research has emerged with the development of Bacterial Proteolysis Targeting Chimeras (BacPROTACs). This technical guide delves into the core mechanism of action of a pioneering molecule in this class, BacPROTAC-1. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel modality for targeted protein degradation in bacteria.
Core Mechanism of Action: Hijacking the Bacterial Proteasome
BacPROTACs represent a novel strategy for antibiotic development by co-opting the native bacterial protein degradation machinery to eliminate proteins of interest (POIs).[1][2][3] Unlike traditional antibiotics that often inhibit enzymatic function, BacPROTACs induce the degradation of their targets. The primary target of this compound is the ClpCP protease complex, a key component of bacterial protein homeostasis.[3][4]
The mechanism of this compound can be summarized in the following key steps:
-
Ternary Complex Formation: this compound is a bifunctional molecule.[5][6] One end of the molecule, a phosphorylated arginine (pArg) moiety, binds to the N-terminal domain (NTD) of the ClpC unfoldase.[4][5] The other end, a biotin ligand, binds to the target protein of interest, in this case, monomeric streptavidin (mSA), which serves as a model protein.[4][5][6] This simultaneous binding event results in the formation of a ternary complex, bringing the POI into close proximity with the ClpC unfoldase.[4][5]
-
Activation of the ClpC Unfoldase: Crucially, the binding of this compound not only recruits the target protein but also actively participates in the activation of the ClpC unfoldase.[1][3] It transforms the normally resting-state enzyme into a functional, higher-order oligomer capable of protein unfolding.[1][3][7]
-
Substrate Unfolding and Translocation: Once activated, the ClpC component of the complex functions as an unfoldase, unraveling the tertiary structure of the targeted POI.[2] The unfolded polypeptide chain is then translocated into the proteolytic chamber of the ClpP peptidase.[4]
-
Proteolytic Degradation: Inside the ClpP chamber, the unfolded POI is degraded into smaller peptide fragments, effectively eliminating the target protein from the bacterial cell.[2][4] The catalytic nature of this process allows a single this compound molecule to mediate the degradation of multiple POI molecules.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the binding and activity of this compound.
Table 1: Binding Affinities of this compound
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| This compound and mSA | Isothermal Titration Calorimetry (ITC) | 3.9 µM | [5][6][8][9] |
| This compound and B. subtilis ClpCNTD | Isothermal Titration Calorimetry (ITC) | 2.8 µM | [5][6][8][9] |
| This compound and M. smegmatis ClpC1NTD | Isothermal Titration Calorimetry (ITC) | 0.69 µM | [4][5][6][8] |
Table 2: In Vitro Degradation Activity of this compound
| Target Protein | System | This compound Concentration for Degradation | Reference |
| mSA | Reconstituted B. subtilis ClpCP | 100 µM | [4][5][8][10] |
| mSA-Kre | Reconstituted B. subtilis ClpCP | as low as 1 µM | [4][5][6][10] |
Experimental Protocols
The elucidation of the this compound mechanism of action relied on a combination of biophysical, biochemical, and structural biology techniques.
Isothermal Titration Calorimetry (ITC)
Objective: To quantify the binding affinity between this compound and its individual binding partners (mSA and ClpCNTD).
Methodology: ITC experiments were performed by titrating this compound into a solution containing either mSA or the ClpCNTD. The heat changes associated with the binding events were measured to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction. For certain experiments, to account for low solubility, the ligand was loaded into the cell and the protein into the syringe.[8] A buffer containing 50 mM Tris pH 7.5, 300 mM NaCl, and 0.5 mM TCEP was used for some titrations, with matched DMSO concentrations in the cell and syringe.[7]
Analytical Size-Exclusion Chromatography (SEC)
Objective: To demonstrate the formation of the ternary complex (this compound:mSA:ClpCNTD).
Methodology: Equimolar concentrations of the POI (e.g., mSA) and the ClpCNTD were pre-mixed in the presence or absence of this compound.[8] The mixture was then subjected to SEC. The formation of a stable ternary complex was confirmed by the appearance of a new, earlier-eluting peak on the chromatogram compared to the individual components or binary mixtures.[5][8] Fractions corresponding to the peaks were analyzed by SDS-PAGE to confirm the presence of all three components.[8]
In Vitro Degradation Assays
Objective: To demonstrate that this compound induces the degradation of the target protein by the ClpCP protease.
Methodology: The reconstituted ClpCP protease from Bacillus subtilis or Mycobacterium smegmatis was incubated with the target protein (e.g., mSA or mSA-fusion proteins) in the presence of varying concentrations of this compound.[7][8] The reactions were incubated for a defined period, and the degradation of the target protein was assessed by SDS-PAGE analysis, where a decrease in the band intensity of the target protein indicated degradation.[7][8] Control experiments included the omission of this compound, the ClpCP complex, or the use of non-phosphorylated arginine versions of the degrader to demonstrate the specificity of the degradation.[7]
Cryo-Electron Microscopy (Cryo-EM)
Objective: To visualize the structure of the activated ClpC oligomer in complex with a BacPROTAC-tethered substrate.
Methodology: To stabilize the complex for structural analysis, a catalytically inactive mutant of ClpC was used.[7] The ternary complex of the mutant ClpC, this compound, and the mSA-fusion protein was prepared and subjected to cryo-EM analysis. This technique allowed for the high-resolution visualization of the assembled complex, providing structural insights into how this compound induces the formation of the active, higher-order ClpC oligomer and engages the substrate.[1][3][7]
Visualizing the Mechanism and Workflows
The following diagrams illustrate the key processes in the mechanism of action of this compound.
Caption: Mechanism of Action of this compound.
Caption: Key Experimental Workflow for this compound Characterization.
References
- 1. BacPROTACs mediate targeted protein degradation in bacteria | Crick [crick.ac.uk]
- 2. BacPROTACs: antibiotics of the future | Research Institute of Molecular Pathology (IMP) [imp.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Bacterial Proteolysis-Targeting Chimeras (BacPROTACs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antimicrobial resistance necessitates the development of novel therapeutic strategies that extend beyond traditional inhibition of bacterial protein function. Proteolysis-targeting chimeras (PROTACs), a revolutionary approach in eukaryotic drug discovery, have been ingeniously adapted for antibacterial applications. These bacterial PROTACs, or BacPROTACs, represent a paradigm shift in antibiotic development by inducing the targeted degradation of essential bacterial proteins. This guide provides a comprehensive technical overview of BacPROTACs, including their mechanism of action, design principles, and the experimental methodologies used for their characterization.
Introduction to Bacterial PROTACs
Conventional antibiotics typically function by inhibiting the activity of essential bacterial enzymes or disrupting cellular structures. In contrast, BacPROTACs are heterobifunctional molecules designed to hijack a bacterium's own protein degradation machinery to eliminate specific proteins of interest (POIs). This novel mechanism of action offers several potential advantages, including the ability to target previously "undruggable" proteins and a lower propensity for the development of resistance.[1][2]
Unlike their eukaryotic counterparts that rely on the ubiquitin-proteasome system, BacPROTACs leverage the bacterial caseinolytic protease (Clp) system, particularly the ClpCP protease complex.[1][3][4] This key difference circumvents the need for an E3 ligase, a component absent in bacteria.[1][2]
Core Components and Design of BacPROTACs
The modular design of a BacPROTAC is central to its function and consists of three key components:
-
A Protein of Interest (POI) Ligand: This moiety specifically binds to the target bacterial protein slated for degradation. The choice of this ligand is crucial for the selectivity of the BacPROTAC.
-
A ClpC Ligand: This component recruits the ClpCP protease machinery by binding to the N-terminal domain (NTD) of the ClpC ATPase subunit.
-
A Chemical Linker: This connects the POI ligand and the ClpC ligand. The length and composition of the linker are critical for optimizing the formation and stability of the ternary complex.
The pioneering work in the field has led to the development of several BacPROTACs. For instance, BacPROTAC-1 was designed with a biotin moiety as the POI ligand to target monomeric streptavidin (mSA) and a phosphoarginine (pArg) derivative to recruit the ClpC subunit of the Bacillus subtilis ClpCP protease.[3] To enhance cell permeability and stability for applications in mycobacteria, BacPROTAC-3 was developed using JQ1 as the POI ligand to target the bromodomain-1 of BRDT (a model protein) and a simplified cyclomarin A (sCym-1) derivative as the ClpC1 ligand.[1][5]
Mechanism of Action: Hijacking the ClpCP Protease
The mechanism of BacPROTAC-mediated protein degradation can be delineated into the following key steps:
-
Ternary Complex Formation: The BacPROTAC molecule simultaneously binds to the POI and the ClpC component of the ClpCP protease, forming a transient ternary complex (POI-BacPROTAC-ClpC).
-
Activation of ClpC: The binding of the BacPROTAC and the tethered substrate can induce a conformational change in the ClpC unfoldase, transforming it from a resting state into a functional, higher-order oligomer.[1][3][6]
-
Substrate Unfolding and Translocation: The activated ClpC, an ATP-driven unfoldase, then processes the targeted POI, unfolding it and translocating it into the proteolytic chamber of the ClpP protease.
-
Proteasomal Degradation: Inside the ClpP chamber, the POI is degraded into smaller peptide fragments.
-
BacPROTAC Recycling: The BacPROTAC molecule is then released and can engage in another cycle of degradation, allowing it to act catalytically.
Quantitative Analysis of BacPROTAC Efficacy
The efficacy of BacPROTACs is assessed through various quantitative measures, including the half-maximal degradation concentration (DC50) and the minimum inhibitory concentration (MIC).
| BacPROTAC | Target Protein (Organism) | Assay Type | DC50 / % Degradation | Reference(s) |
| This compound | mSA-Kre (Bacillus subtilis) | In vitro degradation | Degraded at 1 µM | [5] |
| This compound | mSA (Bacillus subtilis) | In vitro degradation | Degraded at 100 µM | [3][5] |
| BacPROTAC-3 | BRDTBD1 (Mycobacterium smegmatis) | In vivo degradation | ~50% reduction at 10 µM | [2][5] |
| Homo-BacPROTAC 8 | ClpC1-NTD (Mycobacterium smegmatis) | Cell-free degradation | 7.6 µM | [7] |
| Homo-BacPROTAC 8 | Endogenous ClpC1 (Mycobacterium smegmatis) | Intracellular degradation | 571 nM | [7] |
| Homo-BacPROTAC 12 | ClpC1-NTD (Mycobacterium smegmatis) | Cell-free degradation | 7.7 µM | [7] |
| Homo-BacPROTAC 12 | Endogenous ClpC1 (Mycobacterium smegmatis) | Intracellular degradation | 170 nM | [7] |
| BacPROTAC | Organism | MIC | Reference(s) |
| Homo-BacPROTAC 12 | Mycobacterium tuberculosis H37Rv | 0.097 µM | [7] |
Key Experimental Protocols
The development and validation of BacPROTACs rely on a series of well-defined experimental procedures.
In Vitro Degradation Assay
Objective: To assess the ability of a BacPROTAC to induce the degradation of a target protein in a reconstituted cell-free system.
Methodology:
-
Reaction Mixture Preparation: In a suitable buffer, combine the purified target protein (e.g., mSA-Kre), the reconstituted ClpCP protease complex (e.g., from B. subtilis or M. smegmatis), and an ATP regeneration system.
-
BacPROTAC Addition: Add the BacPROTAC compound at various concentrations to the reaction mixtures. A DMSO control should be included.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Coomassie blue staining or Western blotting to visualize the degradation of the target protein.
In Vivo Degradation Assay in Mycobacteria
Objective: To evaluate the efficacy of a BacPROTAC in degrading a target protein within living bacterial cells.
Methodology:
-
Bacterial Culture: Grow a culture of Mycobacterium smegmatis engineered to express the target protein (e.g., BRDTBD1) to a specific optical density.
-
BacPROTAC Treatment: Treat the bacterial cultures with the BacPROTAC at various concentrations. Include controls with DMSO and the individual components of the BacPROTAC (POI ligand and ClpC ligand).
-
Incubation: Incubate the treated cultures for a defined period (e.g., 30 minutes).
-
Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them to release the cellular proteins.
-
Protein Quantification and Analysis: Quantify the total protein concentration in the lysates. Analyze the levels of the target protein by capillary Western blot (Wes) or tandem mass tag mass spectrometry (TMT-MS) for a proteome-wide analysis of specificity.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BacPROTACs mediate targeted protein degradation in bacteria | Crick [crick.ac.uk]
- 5. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 6. BacPROTACs mediate targeted protein degradation in bacteria • Targeted Protein Degradation [protein-degradation.org]
- 7. chemrxiv.org [chemrxiv.org]
BacPROTAC-1 Technology: A Technical Guide to Targeted Protein Degradation in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. BacPROTAC-1 technology represents a groundbreaking approach to combat bacterial infections by hijacking the native bacterial protein degradation machinery to selectively eliminate proteins of interest (POIs) essential for bacterial survival. This in-depth technical guide elucidates the core principles of this compound, detailing its mechanism of action, key experimental validations, and quantitative parameters, providing a comprehensive resource for researchers in the field of antimicrobial drug discovery.
Core Principles of this compound Technology
BacPROTACs (Bacterial Proteolysis-Targeting Chimeras) are heterobifunctional molecules designed to induce the degradation of a specific bacterial protein.[1] Unlike traditional antibiotics that inhibit protein function, BacPROTACs catalytically mediate the destruction of their targets.[2] this compound is a pioneering example of this technology, engineered to target a model protein, monomeric streptavidin (mSA), for degradation by the bacterial ClpCP proteolytic system.[3][4]
The modular architecture of this compound consists of three key components:
-
A Protein of Interest (POI) Ligand: This moiety is designed to bind with high affinity and specificity to the target protein. In the case of this compound, biotin serves as the high-affinity ligand for mSA.[3]
-
A ClpC N-Terminal Domain (NTD) Anchor: This component recruits the bacterial degradation machinery. This compound utilizes a phospho-arginine (pArg) derivative that mimics a natural degradation signal recognized by the N-terminal domain of the ClpC unfoldase.[3][5]
-
A Chemical Linker: This flexible chain connects the POI ligand and the ClpC-NTD anchor, facilitating the formation of a stable ternary complex between the POI and the ClpC protein.[2]
The fundamental mechanism of this compound involves bringing the target protein into close proximity with the ClpCP protease complex, leading to its unfolding and subsequent degradation.[4][6]
The this compound Signaling Pathway: A Hijacked Degradation Cascade
This compound does not operate through a classical signaling cascade but rather co-opts a native bacterial protein degradation pathway. The process can be visualized as a series of molecular events:
-
Ternary Complex Formation: this compound simultaneously binds to the POI (mSA) and the N-terminal domain of the ClpC ATPase.[3] This crucial step forms a [POI]-[this compound]-[ClpC] ternary complex.[6][7]
-
ClpC Activation and Assembly: The binding of the this compound to the ClpC-NTD induces a conformational change in the ClpC protein.[3] This activation event promotes the assembly of the latent, decameric ClpC into a functional, hexameric unfoldase.[3][8]
-
Substrate Unfolding and Translocation: The activated ClpC hexamer, now in complex with the this compound-bound POI, utilizes the energy from ATP hydrolysis to unfold the target protein and translocate it into the proteolytic chamber of the associated ClpP peptidase.[3]
-
Proteolytic Degradation: Inside the ClpP chamber, the unfolded POI is cleaved into smaller peptides, effectively eliminating the protein from the bacterial cell.[2]
The following diagram illustrates the this compound mediated protein degradation pathway:
Quantitative Data Summary
The efficacy of this compound has been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinities of this compound
| Interacting Molecules | Technique | Dissociation Constant (KD) | Reference |
| This compound and mSA | Isothermal Titration Calorimetry (ITC) | 3.9 µM | [3][9] |
| This compound and B. subtilis ClpCNTD | Isothermal Titration Calorimetry (ITC) | 2.8 µM | [3][9] |
| This compound and M. smegmatis ClpC1NTD | Isothermal Titration Calorimetry (ITC) | 0.69 µM | [3][6][7] |
Table 2: In Vitro Degradation Efficiency of this compound
| Target Substrate | Bacterial System | This compound Concentration for Degradation | Reference |
| mSA | Reconstituted B. subtilis ClpCP | 100 µM | [3][7][10] |
| mSA-Kre fusion protein | Reconstituted B. subtilis ClpCP | 1 µM | [3][10] |
| mSA | Reconstituted M. smegmatis ClpC1P1P2 | 1-100 µM | [9] |
Key Experimental Protocols
The validation of this compound technology relies on a suite of robust experimental methodologies.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD) of this compound to its individual binding partners (POI and ClpC-NTD).
Methodology:
-
A solution of the protein (e.g., mSA or ClpC-NTD) is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
A series of small, sequential injections of the this compound solution are made into the protein solution.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a binding model to determine the dissociation constant (KD), stoichiometry, and thermodynamic parameters of the interaction.[3] For titrations involving less soluble compounds, the ligand is loaded into the cell and the protein into the syringe.[6]
Size Exclusion Chromatography (SEC)
Objective: To qualitatively and quantitatively assess the formation of the ternary complex ([POI]-[this compound]-[ClpC-NTD]).
Methodology:
-
Equimolar concentrations of the POI (e.g., mSA) and ClpC-NTD are pre-mixed in the presence or absence of this compound.[6]
-
The mixture is loaded onto a size exclusion chromatography column.
-
The elution profile is monitored by UV absorbance.
-
The formation of a higher molecular weight species in the presence of this compound, compared to the individual components or binary mixtures, indicates the formation of the ternary complex.[3]
-
Fractions corresponding to the peaks are collected and analyzed by SDS-PAGE to confirm the presence of all three components.[6]
In Vitro Degradation Assay
Objective: To demonstrate the this compound-dependent degradation of the target protein by the reconstituted ClpCP protease.
Methodology:
-
The purified components of the bacterial ClpCP system (e.g., ClpC and ClpP from B. subtilis or M. smegmatis) are reconstituted in a reaction buffer containing ATP.
-
The target protein (e.g., mSA) is added to the reconstituted protease.
-
Varying concentrations of this compound are added to the reaction mixtures.
-
Control reactions include the absence of this compound, the absence of ATP, or the presence of competitive inhibitors (e.g., free pArg or biotin).[3]
-
The reactions are incubated for a defined period (e.g., 2 hours).[9]
-
The degradation of the target protein is assessed by SDS-PAGE and Coomassie blue staining or western blotting.[3]
The following diagram outlines the general experimental workflow for validating this compound activity:
Conclusion and Future Directions
This compound technology provides compelling proof-of-concept for the targeted degradation of bacterial proteins as a novel antimicrobial strategy.[11] The modular nature of BacPROTACs offers the potential to develop a new class of antibiotics that can be rationally designed to target a wide range of essential bacterial proteins, thereby expanding the "druggable" proteome.[2][6] Future research will likely focus on optimizing the pharmacokinetic properties of BacPROTACs, identifying novel ClpC-binding moieties to replace the chemically labile phospho-arginine group, and expanding the repertoire of targeted proteins to include those essential for the viability and virulence of pathogenic bacteria.[7] The principles established with this compound lay a robust foundation for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. BacPROTACs: antibiotics of the future | Research Institute of Molecular Pathology (IMP) [imp.ac.at]
- 2. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting bacterial degradation machinery as an antibacterial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 11. PROTAC Antibiotics: The Time is Now - PMC [pmc.ncbi.nlm.nih.gov]
BacPROTAC-1: A Technical Guide to Targeted Protein Degradation in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BacPROTAC-1, a pioneering molecule in the field of targeted protein degradation in bacteria. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological processes.
Introduction to this compound
This compound is a first-in-class bacterial proteolysis-targeting chimera (PROTAC). It is a bifunctional small molecule designed to hijack the cell's own protein degradation machinery to selectively eliminate a target protein.[1][2][3][4] This technology opens a new avenue for the development of novel antibiotics, particularly against drug-resistant bacterial strains.
This compound is composed of three key components:
-
A ligand for the protein of interest (POI): In the initial proof-of-concept studies, this is biotin, which binds with high affinity to the model protein monomeric streptavidin (mSA).[1][2][4]
-
A recruiter for the degradation machinery: this compound utilizes a phospho-arginine (pArg) mimic. This moiety is recognized by the N-terminal domain (NTD) of the ClpC1 unfoldase, a component of the ClpCP proteolytic complex in bacteria like Bacillus subtilis and Mycobacterium smegmatis.[1][2][4][5]
-
A chemical linker: This connects the POI ligand and the recruiter, facilitating the formation of a ternary complex between the POI and the ClpC protein.
Mechanism of Action
The fundamental principle behind this compound is induced proximity. By simultaneously binding to both the target protein (mSA) and the ClpC unfoldase, this compound brings the two proteins into close proximity, forming a ternary complex.[1][2][4][6] This ternary complex formation is a critical step that initiates the degradation cascade.
A key aspect of this compound's function is its ability to not only recruit but also activate the ClpC unfoldase. In its native state, ClpC often exists in an inactive, resting conformation (e.g., a decamer in B. subtilis).[2][7] The binding of the pArg moiety of this compound to the ClpC-NTD induces a significant conformational change, promoting the assembly of ClpC into an active, hexameric ring structure.[1][2][7] This activation is essential for the subsequent unfolding and translocation of the targeted protein.
Once activated, the ClpC unfoldase utilizes the energy from ATP hydrolysis to unravel the captured target protein and thread it into the proteolytic chamber of the associated ClpP peptidase.[1] Inside the ClpP complex, the protein is degraded into smaller peptide fragments, thus effectively eliminating it from the cell.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing insights into its binding affinities and degradation efficiency.
| Parameter | Value | Target Protein | E3 Ligase Component | Bacterial Species | Reference |
| Binding Affinity (KD) | 3.9 µM | mSA | - | - | [2][5] |
| 2.8 µM | - | ClpC-NTD | Bacillus subtilis | [2][5] | |
| 0.69 µM | - | ClpC1-NTD | Mycobacterium smegmatis | [1][2] |
| Parameter | Concentration | Target Protein | Bacterial Species | Notes | Reference |
| Effective Degradation Concentration | 100 µM | mSA | Bacillus subtilis | Selective depletion of mSA observed after in vitro incubation with the reconstituted ClpCP protease. | [1][2] |
| 1 µM | mSA-Kre | Bacillus subtilis | mSA-Kre, a fusion protein with an unstructured region, was degraded at a much lower concentration.[1] | [1] |
Note: While explicit DC50 (half-maximal degradation concentration) and Dmax (maximum degradation percentage) values for this compound have not been prominently reported in the initial studies, subsequent research on other BacPROTACs, such as homo-BacPROTACs targeting ClpC1, has utilized these metrics, with DC50 values in the micromolar to nanomolar range.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Protein Degradation Assay
This assay is fundamental to demonstrating the ability of this compound to induce the degradation of a target protein by the reconstituted ClpCP protease.
Materials:
-
Purified target protein (e.g., mSA or mSA-fusion proteins)
-
Purified ClpC and ClpP proteins
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 2 mM DTT
-
ATP regeneration system (e.g., creatine kinase and creatine phosphate) or ATP
-
DMSO (for dissolving this compound)
-
SDS-PAGE gels and associated reagents for protein visualization (e.g., Coomassie stain or Western blot antibodies)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Assay Buffer
-
ATP regeneration system or ATP (final concentration typically 2-5 mM)
-
ClpP (final concentration typically 1-2 µM)
-
ClpC (final concentration typically 0.5-1 µM)
-
Target protein (final concentration typically 1-5 µM)
-
-
Initiation of Degradation: Add this compound to the desired final concentration (e.g., in a range from 1 µM to 100 µM). For control reactions, add an equivalent volume of DMSO.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time, typically 2 hours.
-
Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE. Visualize the protein bands using Coomassie staining or perform a Western blot using an antibody specific to the target protein to assess the extent of degradation.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to its target protein and the ClpC N-terminal domain.
Materials:
-
Purified protein (mSA or ClpC-NTD) dialyzed extensively against the ITC buffer.
-
This compound dissolved in the same ITC buffer.
-
ITC Buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare the protein solution (e.g., 20-50 µM) in the ITC cell.
-
Prepare the this compound solution (e.g., 200-500 µM) in the injection syringe. The ligand concentration is typically 10-fold higher than the protein concentration.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., a series of 19 injections of 2 µL each, with a 150-second spacing between injections).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to account for initial mixing effects, which is typically discarded during data analysis.
-
Proceed with the programmed series of injections of this compound into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
Size Exclusion Chromatography (SEC) for Ternary Complex Formation
SEC is employed to demonstrate the formation of a stable ternary complex between the target protein, this compound, and the ClpC N-terminal domain.
Materials:
-
Purified proteins (mSA and ClpC-NTD).
-
This compound.
-
SEC Buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl.
-
Size exclusion chromatography system equipped with a suitable column (e.g., Superdex 75).
Procedure:
-
Sample Preparation:
-
Prepare a mixture containing equimolar concentrations of mSA and ClpC-NTD (e.g., 25 µM each).
-
Prepare two aliquots of this mixture. To one, add this compound to a final concentration of 25 µM. To the other, add an equivalent volume of DMSO as a control.
-
Incubate the mixtures for a short period (e.g., 30 minutes) on ice to allow for complex formation.
-
-
Chromatography:
-
Equilibrate the SEC column with the SEC buffer.
-
Inject the sample mixture onto the column.
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min) and monitor the protein elution profile by measuring the absorbance at 280 nm.
-
-
Analysis:
-
Compare the chromatograms of the sample with and without this compound. A shift in the elution profile to a higher molecular weight in the presence of this compound indicates the formation of a ternary complex.
-
Collect fractions across the elution peaks and analyze them by SDS-PAGE to confirm the presence of both proteins in the complex.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's function and the experimental workflows used for its characterization.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vitro Degradation Assay.
Caption: Logical Relationship in Ternary Complex Formation.
Conclusion
This compound represents a landmark achievement in the application of targeted protein degradation technology to bacteria. By providing a mechanism to selectively eliminate proteins of interest, it holds immense promise for the development of novel therapeutics to combat bacterial infections. This technical guide has provided a detailed overview of its mechanism, quantitative characteristics, and the experimental methodologies crucial for its study and development. The principles demonstrated by this compound are now being expanded to target other bacterial proteins and pathogens, paving the way for a new generation of antibiotics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 6. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
BacPROTAC-1: A Technical Guide to a Novel Bacterial Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BacPROTAC-1, a pioneering bacterial proteolysis-targeting chimera (BacPROTAC). It details the core components of this compound, its mechanism of action, and the experimental methodologies used to characterize its function. This document is intended for researchers, scientists, and drug development professionals interested in the emerging field of targeted protein degradation in bacteria.
Core Concepts: Target-Binding and Degradation-Inducing Modules
This compound is a bifunctional molecule designed to hijack the bacterial caseinolytic protease (Clp) system to induce the degradation of a specific protein of interest (POI). It consists of two key modules connected by a chemical linker:
-
Target-Binding Module: This component of this compound is responsible for recognizing and binding to the target protein. In the case of this compound, the target-binding moiety is biotin . Biotin is a high-affinity ligand for monomeric streptavidin (mSA), which serves as a model protein of interest in foundational studies.[1][2][3][4]
-
Degradation-Inducing Module: This module recruits the cellular degradation machinery. For this compound, this is a phosphorylated arginine (pArg) moiety .[1][2][3] This pArg component mimics the natural degradation tags (degrons) recognized by the N-terminal domain (NTD) of the ClpC1 component of the ClpCP protease complex in bacteria.[2][3]
By simultaneously binding to both the target protein and the ClpC protease, this compound forms a ternary complex that brings the POI into close proximity with the proteolytic machinery, leading to its ubiquitination-independent degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing insights into its binding affinities and degradation efficiency.
| Binding Interaction | Technique | Dissociation Constant (KD) | Organism/System |
| This compound and monomeric Streptavidin (mSA) | Isothermal Titration Calorimetry (ITC) | 3.9 µM | in vitro |
| This compound and ClpC N-terminal domain (ClpCNTD) | Isothermal Titration Calorimetry (ITC) | 2.8 µM | Bacillus subtilis |
| This compound and ClpC1 N-terminal domain (ClpC1NTD) | Isothermal Titration Calorimetry (ITC) | 0.69 µM | Mycobacterium smegmatis |
Table 1: Binding Affinities of this compound. This table presents the dissociation constants (KD) of this compound for its target protein (mSA) and the degradation machinery component (ClpCNTD). Lower KD values indicate stronger binding affinity.
| Target Protein | This compound Concentration for Degradation | System |
| mSA | 100 µM (selective depletion) | Reconstituted Bacillus subtilis ClpCP protease in vitro |
| mSA-Kre fusion protein | 1 µM (efficient degradation) | Reconstituted Bacillus subtilis ClpCP protease in vitro |
Table 2: In Vitro Degradation Efficiency of this compound. This table highlights the concentrations of this compound required to observe the degradation of the model target protein mSA and a more efficiently degraded fusion protein, mSA-Kre.
Signaling Pathway and Mechanism of Action
The mechanism of this compound-mediated protein degradation involves a series of orchestrated events, as depicted in the following signaling pathway diagram.
References
Hijacking the Bacterial Executioner: A Technical Guide to BacPROTAC-1's Manipulation of the ClpCP Protease System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria constitutes a formidable threat to global health. A novel and promising strategy to combat this challenge lies in the targeted degradation of essential bacterial proteins. This guide delves into the molecular intricacies of BacPROTAC-1, a pioneering bacterial proteolysis-targeting chimera, and its mechanism of hijacking the ClpCP protease system for selective protein degradation. We will explore the allosteric activation of the dormant ClpC unfoldase, the formation of a productive ternary complex, and the subsequent degradation of a target protein. This document provides a comprehensive overview of the underlying biochemical processes, quantitative binding data, and detailed experimental protocols to facilitate further research and development in this burgeoning field.
The ClpCP Protease System: A Tightly Regulated Cellular Machine
In many Gram-positive bacteria and mycobacteria, the ClpCP protease complex is a crucial component of the protein quality control machinery, essential for stress tolerance, virulence, and, in some cases, survival.[1][2] This ATP-dependent protease is comprised of two main components:
-
ClpC: A hexameric AAA+ (ATPases Associated with diverse cellular Activities) protein that functions as an unfoldase. It recognizes, unfolds, and translocates substrate proteins through its central pore.[1][3]
-
ClpP: A tetradecameric serine protease that forms a barrel-shaped proteolytic chamber. Once a substrate is translocated into this chamber by ClpC, it is degraded into smaller peptides.
The activity of the ClpC/ClpP complex is tightly regulated to prevent unwanted proteolysis of functional proteins.[1] In its native state, ClpC exists in an inactive, repressed conformation.[1][3] Activation requires the binding of specific adaptor proteins or substrates to the N-terminal domain (NTD) of ClpC, which triggers a conformational change and assembly into an active hexameric ring.[1][3]
This compound: A Molecular Hijacker
BacPROTACs (Bacterial Proteolysis-Targeting Chimeras) are bifunctional small molecules designed to reprogram the bacterial degradation machinery.[4] this compound is a well-characterized example that targets a model protein, monomeric streptavidin (mSA), for degradation by the ClpCP system.[5][6] It is composed of two key moieties connected by a chemical linker:
-
A high-affinity ligand for the target protein: In the case of this compound, this is biotin, which binds tightly to mSA.[6]
-
An anchor that binds to the ClpC N-terminal domain: this compound utilizes a phosphorylated arginine (pArg) derivative, which mimics the natural degradation signal recognized by ClpC.[2][6]
The fundamental mechanism of this compound action involves the formation of a ternary complex between the target protein (mSA), this compound, and ClpC.[5][6] This proximity, induced by the BacPROTAC, is not merely a tethering event; it is an active process that triggers the activation of the ClpCP protease.
The Hijacking Mechanism: From Dormancy to Degradation
The process by which this compound hijacks the ClpCP system can be broken down into several key steps:
Step 1: Ternary Complex Formation: this compound simultaneously binds to the target protein (mSA via its biotin moiety) and the N-terminal domain of ClpC (via its pArg anchor).[5][6] This results in the formation of a stable mSA-BacPROTAC-1-ClpC ternary complex.
Step 2: Allosteric Activation of ClpC: The binding of the pArg moiety of this compound to the ClpC-NTD serves as an activation signal.[2] This binding disrupts the autoinhibitory interactions that keep ClpC in its inactive, resting state.[1][3] This disruption induces a significant conformational change in ClpC, promoting its assembly from a dormant state into an active, hexameric unfoldase.[4]
Step 3: Substrate Unfolding and Translocation: The now-activated ClpC hexamer, with the mSA substrate tethered to it via this compound, begins to utilize the energy from ATP hydrolysis to unfold the target protein. The unfolded polypeptide chain is then threaded through the central pore of the ClpC ring.[6]
Step 4: Proteolytic Degradation: The unfolded substrate is passed into the proteolytic chamber of the associated ClpP peptidase, where it is degraded into small peptides.[1]
This entire process is catalytic, meaning a single this compound molecule can mediate the degradation of multiple target protein molecules.
Quantitative Data
The binding affinities and degradation efficiencies of this compound have been quantitatively assessed through various biochemical assays.
| Interaction | Method | Dissociation Constant (KD) | Reference |
| This compound and monomeric Streptavidin (mSA) | ITC | 3.9 µM | [5][7] |
| This compound and B. subtilis ClpCNTD | ITC | 2.8 µM | [5][7] |
| This compound and M. smegmatis ClpC1NTD | ITC | 0.69 µM | [2][5][6] |
| Substrate | This compound Concentration for Degradation | Notes | Reference |
| mSA | 100 µM | Degradation observed in B. subtilis reconstituted ClpCP system.[6] | [6][7] |
| mSA-Kre fusion protein | 1 µM | Exhibited the most efficient degradation among four tested mSA fusion proteins in B. subtilis.[8][9] | [8][9] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD) between this compound and its binding partners (mSA and ClpCNTD).
Methodology:
-
Prepare solutions of the protein (e.g., ClpCNTD or mSA) in the calorimeter cell and the ligand (this compound) in the injection syringe in a suitable buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl).[5] To account for the heat of dilution of the ligand, ensure that the DMSO concentration is identical in both the cell and syringe solutions.[6]
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change. The first injection is typically smaller (e.g., 0.4 µL) followed by multiple larger injections (e.g., 2 µL) at regular intervals (e.g., 150 s).[6]
-
Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Analytical Size Exclusion Chromatography (SEC)
Objective: To qualitatively assess the formation of the ternary complex (mSA-BacPROTAC-1-ClpCNTD).
Methodology:
-
Pre-mix equimolar concentrations (e.g., 25 µM) of the proteins (mSA and ClpCNTD) with or without this compound.[5] A control sample with DMSO instead of this compound should be prepared.[5]
-
Equilibrate a size exclusion column (e.g., Superdex 75) with an appropriate buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl).[5]
-
Inject the protein mixture onto the column and monitor the elution profile using UV absorbance at 280 nm.
-
Compare the elution profiles of the individual components, binary mixtures, and the ternary mixture. A shift in the elution volume to an earlier time point for the ternary mixture compared to the individual components indicates the formation of a larger complex.
In Vitro Degradation Assay
Objective: To demonstrate this compound-dependent degradation of a target protein by the reconstituted ClpCP protease.
Methodology:
-
Reconstitute the ClpCP protease by mixing ClpC and ClpP in a reaction buffer containing an ATP regeneration system (e.g., creatine kinase and creatine phosphate).
-
Add the target protein (e.g., mSA or an mSA-fusion protein) and varying concentrations of this compound to the reaction mixture.
-
Include control reactions: no this compound, no ATP, and competition controls with excess free biotin or pArg.[6]
-
Incubate the reactions at an appropriate temperature (e.g., 37°C) for a set time (e.g., 2 hours).[6][7]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the reaction products by SDS-PAGE and visualize the protein bands using Coomassie staining or Western blotting. A decrease in the band intensity of the target protein in the presence of this compound and ATP indicates successful degradation.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound exemplifies a powerful and innovative approach to antibacterial drug discovery. By hijacking the native proteolytic machinery of bacteria, these molecules can induce the selective degradation of essential proteins, offering a mechanism of action distinct from traditional antibiotics. The in-depth understanding of the molecular interactions, allosteric activation, and the formation of the ternary complex is crucial for the rational design of next-generation BacPROTACs. Future research will likely focus on identifying novel E3-like ligases in a broader range of pathogenic bacteria, discovering new targeting ligands for essential bacterial proteins, and optimizing the linker chemistry to enhance the efficacy and pharmacokinetic properties of these promising antibacterial agents. This technical guide provides a foundational framework for researchers to build upon in the quest to develop novel therapeutics to combat the growing threat of antimicrobial resistance.
References
- 1. Allosteric control of the bacterial ClpC/ClpP protease and its hijacking by antibacterial peptides | The EMBO Journal [link.springer.com]
- 2. biorxiv.org [biorxiv.org]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 9. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
BacPROTAC-1: A Technical Guide for Antibiotic Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Innovative strategies to combat these pathogens are urgently needed. One promising approach is Targeted Protein Degradation (TPD), which utilizes small molecules to hijack a cell's natural protein disposal machinery to eliminate specific proteins crucial for bacterial survival. BacPROTACs (Bacterial Proteolysis-Targeting Chimeras) are a novel class of molecules designed to function in bacteria, offering a new paradigm for antibiotic development.
This technical guide focuses on BacPROTAC-1, a pioneering molecule in this class. This compound has been developed as a research tool to validate the BacPROTAC concept and explore its potential for antibiotic discovery. It achieves this by reprogramming the bacterial ClpCP protease system to degrade a chosen protein of interest. This document provides an in-depth overview of this compound, including its mechanism of action, quantitative binding and degradation data, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound is a bifunctional molecule comprising three key components:
-
A Phosphorylated Arginine (pArg) Mimic: This moiety serves as a high-affinity ligand for the N-terminal domain (NTD) of the ClpC1 ATPase, a component of the ClpC1P1P2 protease complex in mycobacteria and the ClpCP complex in Bacillus subtilis. This interaction mimics the natural degradation signals in bacteria.[1][2][3]
-
A Biotin Ligand: This end of the molecule binds with high affinity to streptavidin, which in the foundational studies, is used as a model Protein of Interest (POI). Monomeric streptavidin (mSA) is often employed in these assays.[1][2][4]
-
A Chemical Linker: This flexible chain connects the pArg mimic and the biotin ligand, enabling the simultaneous binding of this compound to both ClpC and the target protein.
The core mechanism of this compound involves the formation of a ternary complex between the ClpC ATPase, this compound, and the target protein (mSA).[1][2][4] This proximity, induced by the BacPROTAC, leads to the unfolding and subsequent degradation of the target protein by the associated ClpP protease. A critical aspect of this compound's function is its ability to not only recruit the target protein but also to activate the ClpC unfoldase, transforming it from a resting state into a functional, active oligomer.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of this compound-mediated protein degradation and a typical experimental workflow for its characterization.
Caption: this compound mediated protein degradation pathway.
Caption: Experimental workflow for this compound characterization.
Quantitative Data
The following tables summarize the key quantitative data for this compound binding and degradation activity.
Table 1: Binding Affinities of this compound
| Interacting Molecules | Organism | Method | Dissociation Constant (Kd) | Reference |
| This compound and ClpCNTD | Bacillus subtilis | ITC | 2.8 µM | [1][4][6] |
| This compound and mSA | - | ITC | 3.9 µM | [1][4][6] |
| This compound and ClpC1NTD | Mycobacterium smegmatis | ITC | 0.69 µM | [1][4][7] |
Table 2: this compound Mediated Degradation Concentrations
| Target Protein | Organism | System | This compound Concentration for Degradation | Reference |
| mSA | Bacillus subtilis | In vitro reconstituted ClpCP | 100 µM | [1][4] |
| mSA-Kre | Bacillus subtilis | In vitro reconstituted ClpCP | 1 µM | [4][8] |
| mSA | Mycobacterium smegmatis | In vitro reconstituted ClpC1P1P2 | Concentration-dependent | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and represent standard procedures in the field.
Recombinant Protein Expression and Purification (General Protocol)
This protocol outlines the general steps for producing and purifying the protein components (ClpC, ClpP, and mSA) required for this compound assays. Specific details for each protein may need to be optimized.
a. Expression:
-
Transform E. coli BL21(DE3) cells with an expression vector containing the gene of interest (e.g., pET vector with His-tag).
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1-2 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
b. Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and its target proteins.
-
Sample Preparation:
-
Thoroughly dialyze both the protein (e.g., ClpCNTD or mSA) and the ligand (this compound) against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl) to minimize buffer mismatch effects.
-
Degas the samples immediately before the experiment.
-
Accurately determine the concentrations of the protein and ligand.
-
-
Experimental Setup:
-
Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 18 injections of 2 µL) with a spacing of 150 seconds between injections to allow the signal to return to baseline.
-
Stir the sample cell at a constant speed (e.g., 750 rpm) throughout the experiment.
-
-
Data Analysis:
-
Integrate the raw data (heat change per injection) to obtain a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Analytical Size-Exclusion Chromatography (SEC)
SEC is used to qualitatively assess the formation of the ternary complex (ClpC:this compound:mSA).
-
Sample Preparation:
-
Prepare a mixture of the proteins of interest (e.g., ClpCNTD and mSA) at equimolar concentrations (e.g., 25 µM) in the running buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl).
-
Prepare two samples: one with this compound (at the same concentration as the proteins) and a control sample with an equivalent volume of DMSO.[7]
-
Incubate the samples at room temperature for a short period.
-
-
Chromatography:
-
Equilibrate a size-exclusion column (e.g., Superdex 75) with the running buffer.
-
Inject a small volume of the sample (e.g., 30 µL) onto the column.
-
Run the chromatography at a constant flow rate (e.g., 0.06 mL/min).[7]
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
-
Analysis:
-
Compare the elution profiles of the sample with and without this compound. A shift in the elution peak to a higher molecular weight in the presence of this compound indicates the formation of a ternary complex.
-
Collect fractions across the peaks and analyze them by SDS-PAGE to confirm the presence of the expected proteins in the complex.[7]
-
In Vitro Degradation Assay
This assay directly measures the ability of this compound to induce the degradation of a target protein by the reconstituted ClpCP protease.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.6, 200 mM KCl, 20 mM MgCl2, 10% glycerol, 1 mM DTT).
-
Set up reactions containing the reconstituted ClpCP complex (e.g., 0.5 µM ClpC and 1 µM ClpP), the target protein (e.g., 2 µM mSA-Kre), and an ATP regeneration system (e.g., 5 mM ATP, 16 mM creatine phosphate, and 0.32 U/µL creatine kinase).
-
Add varying concentrations of this compound (e.g., from 1 µM to 100 µM) to the reactions. Include a no-BacPROTAC-1 control.
-
For competition experiments, pre-incubate the reaction with an excess of free pArg or biotin before adding this compound.[8]
-
-
Incubation and Sampling:
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction and stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the protein samples by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining or immunoblotting for the target protein.
-
A decrease in the band intensity of the target protein over time in the presence of this compound indicates successful degradation.
-
Conclusion
This compound serves as a powerful research tool for the validation and exploration of targeted protein degradation in bacteria. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their own antibiotic discovery efforts. The principles and experimental approaches outlined here can be adapted to develop and characterize novel BacPROTACs targeting a wide range of essential bacterial proteins, paving the way for the next generation of antimicrobial therapeutics.
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Expression and purification of soluble monomeric streptavidin in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Production of Recombinant Streptavidin and Optimization of Refolding Conditions for Recovery of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and purification of soluble monomeric streptavidin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monovalent streptavidin expression and purification [protocols.io]
A Foundational Literature Review on BacPROTAC Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) demonstrating significant potential in eukaryotic systems. However, the absence of the canonical ubiquitin-proteasome system in bacteria has historically precluded the application of this technology to combat microbial infections. The development of Bacterial PROTACs, or BacPROTACs, represents a paradigm shift in antibacterial drug discovery.[1][2] These bifunctional molecules are engineered to hijack the endogenous proteolytic machinery of bacteria, offering a novel mechanism to selectively eliminate proteins essential for bacterial survival and pathogenesis.[3][4] This guide provides a foundational overview of BacPROTAC technology, detailing its core mechanism, key molecular components, quantitative efficacy data, and the experimental protocols central to its development and validation.
The BacPROTAC Concept: Repurposing Bacterial Proteolysis
Unlike eukaryotic PROTACs that rely on the E3 ligase-proteasome pathway, BacPROTACs leverage native bacterial protease systems.[1][5] The primary target for current BacPROTACs is the Caseinolytic protease (Clp) system, specifically the ClpC:ClpP complex found in Gram-positive bacteria and mycobacteria.[6][7]
A BacPROTAC is a heterobifunctional molecule comprising three key components:
-
A Protein-of-Interest (POI) Ligand : Binds to the target bacterial protein intended for degradation.
-
A ClpC Ligand (or "handle") : Binds to the N-terminal domain (NTD) of the ClpC unfoldase, a component of the ClpCP protease machinery.[6][8]
-
A Linker : A chemical tether that connects the POI and ClpC ligands.
The fundamental mechanism involves the BacPROTAC molecule acting as a molecular bridge, inducing the formation of a ternary complex between the target protein and the ClpC unfoldase.[9] This proximity forces the target protein to be recognized as a substrate for the ClpCP protease, leading to its unfolding by ClpC and subsequent degradation within the proteolytic chamber of ClpP.[3][10] Critically, some BacPROTACs not only tether the substrate but also actively trigger the conformational changes needed to activate the ClpC unfoldase, transforming it from a resting to a functional state.[3][11]
Quantitative Data: Measuring BacPROTAC Efficacy
The effectiveness of BacPROTACs is quantified by several key parameters, including binding affinity (Kd) for the individual components and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of the target protein.
Binding Affinities
Initial proof-of-concept studies established the binding of BacPROTACs to their intended targets. BacPROTAC-1, a model compound, utilized a biotin ligand for the model substrate monomeric streptavidin (mSA) and a phosphorylated arginine (pArg) moiety to engage the ClpC N-terminal domain (NTD).[6][7]
| Compound | Binding Partner | Method | Binding Affinity (Kd) | Reference(s) |
| This compound | B. subtilis ClpCNTD | ITC | 2.8 µM | [7] |
| This compound | Monomeric Streptavidin (mSA) | ITC | 3.9 µM | [7] |
| This compound | M. smegmatis ClpC1NTD | ITC | 0.69 µM | [6][7][12] |
Table 1: Binding affinities of the model compound this compound.
Degradation Efficiency (DC50 & Dmax)
More recent work has focused on developing "homo-BacPROTACs" for anti-mycobacterial applications, where both ends of the molecule bind to the ClpC1 subunit, inducing its self-destruction.[13] This strategy has yielded compounds with potent intracellular degradation activity.
| Compound | Target Substrate | Assay Type | DC50 | Dmax (%) | Reference(s) |
| BacPROTAC 8 | ClpC1-NTD | In Vitro | 7.6 µM | 81% | [13] |
| BacPROTAC 12 | ClpC1-NTD | In Vitro | 7.7 µM | 79% | [13] |
| BacPROTAC 8 | Full-length ClpC1 | Intracellular | 571 nM | 47.7% | [13] |
| BacPROTAC 12 | Full-length ClpC1 | Intracellular | 170 nM | 42.5% | [13] |
Table 2: In vitro and intracellular degradation efficiencies of homo-BacPROTACs targeting mycobacterial ClpC1.
Key Experimental Protocols
The validation of BacPROTACs involves a series of biochemical, biophysical, and cellular assays to confirm target engagement, ternary complex formation, and protein degradation.
Binding Affinity and Ternary Complex Formation
-
Isothermal Titration Calorimetry (ITC): This is the gold standard for measuring the binding affinity (Kd), stoichiometry, and thermodynamics of the BacPROTAC binding to both the POI and the ClpC subunit independently.[6][7]
-
Size Exclusion Chromatography (SEC): SEC is used to provide qualitative evidence of ternary complex formation.[6][7] A mixture of the POI, ClpC, and the BacPROTAC is analyzed. The formation of a stable, higher-molecular-weight complex, which elutes earlier than the individual components, confirms the simultaneous binding of the BacPROTAC to both proteins.[6]
In Vitro Degradation Assays
This is a fundamental biochemical experiment to confirm that the BacPROTAC can induce degradation of the POI by the reconstituted protease machinery.
-
Reconstitution: The purified components—ClpC unfoldase, ClpP protease, the target protein (POI), and an ATP regeneration system—are combined in a reaction buffer.
-
Initiation: The reaction is initiated by adding the BacPROTAC molecule at various concentrations. A DMSO vehicle control is run in parallel.
-
Incubation: The reaction is incubated for a defined period (e.g., 2 hours) at an optimal temperature (e.g., 37°C).[6]
-
Analysis: The reaction is stopped, and the samples are analyzed by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the amount of remaining POI. A reduction in the POI band in the presence of the BacPROTAC indicates successful degradation.[6]
Cellular Degradation Assays
To confirm activity in a physiological context, bacterial cultures are treated with the BacPROTAC.
-
Bacterial Culture: A bacterial strain (e.g., Mycobacterium smegmatis) expressing the target protein is cultured to a specific growth phase.[1]
-
Treatment: The culture is treated with the BacPROTAC across a range of concentrations for a set duration (e.g., 24 hours).[13]
-
Lysis and Analysis: Cells are harvested, lysed, and the total protein concentration is normalized. The level of the target protein is then quantified.
-
Quantification Methods:
-
Capillary Western Blot: A quantitative method used to determine the intracellular DC50 and Dmax values.[13]
-
Quantitative Proteomics (e.g., TMT-MS): This powerful method confirms the selective degradation of the intended target across the entire proteome, ensuring the BacPROTAC is not causing widespread, off-target degradation.[1][6]
-
Structural Analysis
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has been instrumental in providing high-resolution structural snapshots of the activated ClpC oligomer in complex with a BacPROTAC-tethered substrate.[3] This provides critical insights into the mechanism of activation and substrate engagement.[3][11]
Advanced Concepts: Homo-BacPROTACs
A particularly innovative strategy is the development of homo-BacPROTACs, which are symmetrical molecules designed with two identical ClpC1-binding ligands.[13] Instead of recruiting a separate target, these molecules induce the dimerization and activation of ClpC1, leading the ClpCP protease to recognize another ClpC1 subunit as a substrate. This results in the "self-destruction" of a key component of the bacterial proteolytic machinery, representing a potent antimicrobial strategy.[13]
Conclusion and Future Outlook
BacPROTAC technology provides a versatile and powerful platform for the development of next-generation antibiotics.[3] By directly engaging and reprogramming bacterial degradation machinery, this approach can target essential proteins previously considered "undruggable" by traditional inhibitors.[7] The catalytic nature of BacPROTACs may allow for lower effective doses, potentially reducing off-target effects and slowing the development of resistance.[9] Future research will likely focus on expanding the repertoire of bacterial proteases that can be hijacked, improving cell permeability and pharmacokinetic properties of the degrader molecules, and broadening the range of bacterial pathogens that can be targeted. The continued development of BacPROTACs holds immense promise for addressing the urgent global threat of antimicrobial resistance.[8]
References
- 1. PROTAC Antibiotics: The Time is Now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation in Bacteria Contributes to Antibiotic Efficacy - University of Washington [els2.comotion.uw.edu]
- 3. researchgate.net [researchgate.net]
- 4. BacPROTACs mediate targeted protein degradation in bacteria | Crick [crick.ac.uk]
- 5. Frontiers | Applications of Bacterial Degrons and Degraders — Toward Targeted Protein Degradation in Bacteria [frontiersin.org]
- 6. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting bacterial degradation machinery as an antibacterial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 11. BacPROTACs mediate targeted protein degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
BacPROTAC-1: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BacPROTAC-1 is a pioneering example of a Bacterial Proteolysis Targeting Chimera (BacPROTAC), a novel class of small molecules designed to induce targeted protein degradation in bacteria. This technology offers a promising new avenue for the development of next-generation antibiotics by hijacking the bacterial protein degradation machinery to eliminate essential proteins. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with details of the key experiments that have elucidated its function.
Chemical Structure and Properties
This compound is a bifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the bacterial ClpCP protease complex, and a linker that connects these two moieties.[1][2][3] Specifically, this compound was designed to target monomeric streptavidin (mSA) as a model protein of interest.[1][2]
The chemical structure of this compound consists of:
-
A biotin moiety: This serves as the high-affinity ligand for the model protein of interest, monomeric streptavidin (mSA).[1][2]
-
A phospho-arginine (pArg) moiety: This component mimics the bacterial degradation tag and acts as an anchor to the N-terminal domain (NTD) of the ClpC component of the ClpCP protease.[1][2][3]
-
A chemical linker: This connects the biotin and pArg moieties, enabling the formation of a ternary complex between mSA and ClpC.[1][2]
The design of the linker and the attachment points were guided by high-resolution crystal structures of pArg bound to ClpC-NTD and biotin bound to mSA.[1][2]
Physicochemical and Binding Properties
The key functional characteristic of this compound is its ability to simultaneously bind to both the target protein and the ClpC component of the protease. The binding affinities have been quantified using Isothermal Titration Calorimetry (ITC), demonstrating high-affinity interactions with both targets.[1][4][5][6]
| Target Protein | Binding Affinity (KD) |
| Monomeric Streptavidin (mSA) | 3.9 µM[4][5][6] |
| ClpC N-terminal domain (ClpCNTD) | 2.8 µM[4][5][6] |
| ClpC1 N-terminal domain (ClpC1NTD) from M. smegmatis | 0.69 µM[5][6] |
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the target protein (mSA) and the ClpCP protease.[1] This proximity induces the degradation of the target protein in an ATP-dependent manner.[4] The mechanism can be summarized in the following steps:
-
Binding: this compound simultaneously binds to the target protein (mSA) via its biotin ligand and to the ClpC-NTD of the ClpCP protease via its pArg ligand.
-
Ternary Complex Formation: This dual binding results in the formation of a stable mSA-BacPROTAC-1-ClpC ternary complex.[1][5][6]
-
ClpC Activation: The binding of this compound and the recruitment of the substrate induce a conformational change in the ClpC unfoldase, transforming it from a resting state to an active oligomeric state.[1][7][8]
-
Protein Unfolding and Translocation: The activated ClpC unfolds the tethered target protein and translocates it into the proteolytic chamber of the associated ClpP protease.[1]
-
Degradation: The target protein is then degraded into smaller peptides by the ClpP protease.[1]
This process is catalytic, as this compound is released after the degradation of the target protein and can engage another target protein and protease complex.
Caption: Mechanism of Action for this compound.
Experimental Protocols
The following sections outline the methodologies for the key experiments used to characterize this compound.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity of this compound to its target proteins, mSA and ClpC-NTD.
Methodology:
-
Protein Preparation: Purified mSA and ClpC-NTD are dialyzed against the ITC buffer.
-
Ligand Preparation: A concentrated solution of this compound is prepared in the same ITC buffer.
-
Titration: The protein solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe. A series of small injections of this compound into the protein solution are performed.
-
Data Analysis: The heat changes associated with each injection are measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).[1]
In Vitro Degradation Assays
These assays are performed to demonstrate that this compound can induce the degradation of a target protein by the ClpCP protease.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the ClpCP protease, the target protein (e.g., an mSA-fusion protein), ATP, and an ATP regeneration system in an appropriate buffer.
-
Initiation of Degradation: The degradation reaction is initiated by the addition of this compound at various concentrations. Control reactions are run in the absence of this compound or in the presence of competitor molecules like free biotin or pArg.[1][5][6]
-
Incubation: The reactions are incubated at a specified temperature for a set period (e.g., 2 hours).[1][4]
-
Quenching and Analysis: The reactions are stopped by the addition of SDS-PAGE loading buffer. The samples are then analyzed by SDS-PAGE and Coomassie blue staining or Western blotting to visualize the amount of remaining target protein. A decrease in the band intensity of the target protein in the presence of this compound indicates successful degradation.[1]
Caption: In Vitro Degradation Assay Workflow.
Size-Exclusion Chromatography (SEC)
SEC is employed to demonstrate the formation of the ternary complex.
Methodology:
-
Sample Preparation: A stoichiometric mixture of mSA and ClpC-NTD is prepared in the presence and absence of this compound.[1][2]
-
Chromatography: The samples are injected onto a size-exclusion column. The elution profile is monitored by UV absorbance.
-
Analysis: The formation of a higher molecular weight species in the presence of this compound, which elutes earlier from the column, confirms the formation of the ternary complex. Fractions are collected and analyzed by SDS-PAGE to confirm the presence of all three components (mSA, ClpC-NTD, and this compound) in the complex.[1][2]
Conclusion
This compound serves as a foundational proof-of-concept for the application of PROTAC technology in bacteria. Its ability to induce the degradation of a model protein by hijacking the ClpCP protease opens up a new paradigm for antibacterial drug discovery. The detailed understanding of its chemical structure, properties, and mechanism of action provides a robust framework for the design and development of future BacPROTACs targeting clinically relevant bacterial proteins.
References
- 1. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 6. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Dawn of a New Antibiotic Era: A Technical Guide to BacPROTACs for Combating Antimicrobial Resistance
For Immediate Release
In the face of a growing global crisis of antibiotic resistance, a novel therapeutic modality, Bacterial Proteolysis Targeting Chimeras (BacPROTACs), is emerging as a powerful new strategy. This in-depth guide explores the core principles, development, and potential of BacPROTACs to revolutionize the fight against drug-resistant bacteria. Designed for researchers, scientists, and drug development professionals, this document provides a technical overview of BacPROTACs, from their mechanism of action to detailed experimental protocols and efficacy data.
Introduction: A Paradigm Shift in Antibacterial Therapy
The relentless rise of multidrug-resistant (MDR) pathogens presents a grave threat to global health, with projections of 10 million deaths annually by 2050 if current trends continue. The traditional antibiotic pipeline has slowed to a trickle, necessitating innovative approaches that move beyond conventional inhibition. Targeted protein degradation, a highly successful strategy in oncology with the advent of Proteolysis Targeting Chimeras (PROTACs), has now been ingeniously adapted for antibacterial therapy.
BacPROTACs represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. Instead of merely blocking a protein's function, these bifunctional molecules hijack the bacterium's own protein degradation machinery to selectively eliminate essential proteins, leading to bacterial cell death.[1][2][3][4] This catalytic mode of action offers the potential for greater efficacy at lower doses and a means to target proteins previously considered "undruggable."[5]
The Molecular Machinery: Mechanism of Action
BacPROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and a bacterial protease.[5][6] In Gram-positive bacteria and mycobacteria, the primary proteolytic system harnessed by current BacPROTACs is the ClpCP protease complex.[2][5][6]
The key components of this system are:
-
ClpC: An ATP-dependent unfoldase belonging to the AAA+ (ATPases Associated with diverse cellular Activities) family. The N-terminal domain (NTD) of ClpC recognizes specific degradation tags.[2]
-
ClpP: A serine protease that forms a barrel-shaped proteolytic chamber where unfolded proteins are degraded.
A native degradation signal in these bacteria is a phosphorylated arginine (pArg) residue on a protein.[2] BacPROTACs cleverly mimic this process. They are heterobifunctional molecules comprising three key components:
-
A Warhead: Binds to the bacterial protein of interest (POI).
-
A Protease-Recruiting Ligand: Binds to the N-terminal domain of the ClpC unfoldase.
-
A Linker: Covalently connects the warhead and the protease-recruiting ligand.
The binding of the BacPROTAC to both the POI and ClpC brings them into close proximity, forming a ternary complex. This induced proximity triggers the activation and conformational change of the ClpC unfoldase, which then unfolds the target protein and translocates it into the ClpP proteolytic chamber for degradation.[5][6][7]
References
- 1. BacPROTACs: antibiotics of the future | Research Institute of Molecular Pathology (IMP) [imp.ac.at]
- 2. biorxiv.org [biorxiv.org]
- 3. BacPROTACs mediate targeted protein degradation in bacteria | Crick [crick.ac.uk]
- 4. BacPROTACs mediate targeted protein degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
BacPROTAC-1 and the Dawn of Bacterial Protein Degradation: A Technical Guide
The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. One such promising avenue is the application of proteolysis-targeting chimeras (PROTACs) to bacteria. This in-depth technical guide explores the foundational molecule in this field, BacPROTAC-1, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, quantitative efficacy, and the experimental protocols for its characterization, while also looking ahead to the future of bacterial protein degraders.
The BacPROTAC Concept: Hijacking Bacterial Proteostasis
Unlike eukaryotic cells that primarily utilize the ubiquitin-proteasome system for protein degradation, many bacteria rely on ATP-dependent protease complexes, such as the caseinolytic protease (Clp) system. The BacPROTAC technology leverages this endogenous machinery to selectively eliminate proteins of interest (POIs) within bacterial cells.[1][2] These bifunctional molecules consist of two key moieties connected by a chemical linker: one that binds to a bacterial protease and another that recognizes the target protein. This induced proximity triggers the degradation of the POI by the recruited protease.[3]
This compound: A Proof-of-Concept Bacterial Protein Degrader
This compound was the first molecule developed to demonstrate the feasibility of targeted protein degradation in bacteria.[4][5] It was designed to recruit the ClpCP protease in Bacillus subtilis and Mycobacterium smegmatis to degrade a model protein, monomeric streptavidin (mSA).[4][6]
Mechanism of Action
This compound is composed of a phosphorylated arginine (pArg) derivative and a biotin moiety. The pArg headgroup mimics the natural degradation signal recognized by the N-terminal domain (NTD) of the ClpC unfoldase, a component of the ClpCP protease complex.[4][5] The biotin ligand binds with high affinity to the model target protein, mSA.
The mechanism of action of this compound can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to the ClpC-NTD and mSA, bringing them into close proximity to form a ternary complex.
-
ClpC Activation: The binding of this compound to the ClpC-NTD induces a conformational change in ClpC, leading to its activation and the assembly of the functional ClpCP protease complex.[5]
-
Substrate Unfolding and Translocation: The activated ClpC unfoldase then engages the mSA protein, unfolds it, and translocates it into the proteolytic chamber of the ClpP peptidase.
-
Protein Degradation: Inside the ClpP chamber, the unfolded mSA is degraded into smaller peptide fragments.
This process is catalytic, as a single this compound molecule can mediate the degradation of multiple mSA proteins.
Quantitative Data for this compound
The efficacy of this compound has been characterized through various biophysical and biochemical assays. The following tables summarize the key quantitative data.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) of this compound to ClpC-NTD | 2.8 µM | Bacillus subtilis | [4][6] |
| Binding Affinity (Kd) of this compound to mSA | 3.9 µM | In vitro | [4][6] |
| Binding Affinity (Kd) of this compound to ClpC1-NTD | 0.69 µM | Mycobacterium smegmatis | [5] |
| Target Protein | This compound Concentration for Degradation | Observations | Reference |
| mSA | 100 µM | Selective degradation observed. | [4] |
| mSA-NrdI | > 100 µM | Less efficient degradation compared to mSA-Kre. | [4][6] |
| mSA-TagD | > 100 µM | Less efficient degradation compared to mSA-Kre. | [4][6] |
| mSA-NusA | > 100 µM | Less efficient degradation compared to mSA-Kre. | [4][6] |
| mSA-Kre | 1 µM | Most efficient degradation among the fusion proteins. | [4][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro Degradation Assay
This assay is used to assess the ability of this compound to induce the degradation of a target protein by the ClpCP protease.
Materials:
-
Purified ClpC, ClpP, and target protein (e.g., mSA or mSA-fusion proteins)
-
This compound
-
Assay Buffer: 50 mM HEPES-NaOH (pH 7.5), 150 mM KCl, 20 mM MgCl2, 10% (v/v) glycerol
-
ATP regeneration system: 5 mM ATP, 15 mM creatine phosphate, 0.1 mg/mL creatine kinase
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain or antibodies for Western blotting
Procedure:
-
Prepare reaction mixtures in the assay buffer containing ClpC (e.g., 0.5 µM), ClpP (e.g., 1 µM), and the target protein (e.g., 2 µM).
-
Add the ATP regeneration system to the reaction mixtures.
-
Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) or DMSO as a vehicle control.
-
Incubate the reactions at 30°C for a specified time (e.g., 2 hours).
-
Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the target protein.
-
Quantify the band intensities to determine the percentage of protein degradation.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between this compound and its binding partners.
Materials:
-
Purified protein (ClpC-NTD or mSA)
-
This compound
-
ITC Buffer: 50 mM HEPES-NaOH (pH 7.5), 150 mM NaCl (ensure buffer is identical for protein and ligand)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the protein and dissolve this compound in the same batch of ITC buffer to minimize buffer mismatch.
-
Degas all solutions before use.
-
Fill the ITC sample cell with the protein solution (e.g., 20 µM ClpC-NTD or mSA).
-
Fill the injection syringe with the this compound solution (e.g., 200 µM).
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL).
-
Perform a series of injections of this compound into the protein solution.
-
Analyze the resulting thermogram to determine the binding parameters using the instrument's software.
Size Exclusion Chromatography (SEC)
SEC is used to demonstrate the formation of the ternary complex (ClpC-NTD-BacPROTAC-1-mSA).
Materials:
-
Purified ClpC-NTD and mSA
-
This compound
-
SEC Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl
-
Size exclusion chromatography system with a suitable column (e.g., Superdex 200)
Procedure:
-
Prepare samples containing:
-
ClpC-NTD alone
-
mSA alone
-
A mixture of ClpC-NTD and mSA
-
A mixture of ClpC-NTD, mSA, and this compound
-
-
Incubate the mixtures for a short period (e.g., 30 minutes) at room temperature to allow complex formation.
-
Inject each sample onto the equilibrated SEC column.
-
Monitor the elution profile at 280 nm.
-
A shift in the elution volume to a higher molecular weight for the mixture containing all three components compared to the individual proteins or the protein-protein mixture indicates the formation of the ternary complex.
-
Collect fractions and analyze by SDS-PAGE to confirm the presence of both proteins in the higher molecular weight peak.
The Future of Bacterial Protein Degraders
The successful proof-of-concept with this compound has paved the way for the development of a new generation of antibacterial agents. The modular nature of BacPROTACs allows for the adaptation of this technology to target a wide range of essential bacterial proteins, potentially overcoming existing antibiotic resistance mechanisms.
Expanding the Toolbox: BacPROTAC-2 and BacPROTAC-3
Building on the principles of this compound, subsequent research has led to the development of more advanced bacterial protein degraders:
-
BacPROTAC-2: To improve cell permeability and stability, the pArg moiety in this compound was replaced with a cyclomarin A (CymA) derivative, a natural product known to bind ClpC1 with high affinity. BacPROTAC-2, which links this CymA derivative to biotin, demonstrated efficient degradation of mSA.[5]
-
BacPROTAC-3: To target a therapeutically relevant protein, BacPROTAC-3 was designed to degrade the bromodomain-containing protein BRDT, a potential anti-cancer target, by linking the CymA derivative to the BRDT inhibitor JQ1. This demonstrated the potential of BacPROTACs to target proteins beyond model systems.[5]
Challenges and Future Directions
Despite the promise of bacterial protein degraders, several challenges need to be addressed for their successful translation into clinical therapies:
-
Cell Permeability: The relatively large size and polar nature of BacPROTACs can limit their ability to cross the bacterial cell wall and membrane, particularly in Gram-negative bacteria.
-
Target Selection: Identifying essential and "degradable" bacterial proteins is crucial for developing effective antibacterial BacPROTACs.
-
Resistance Mechanisms: Bacteria may develop resistance to BacPROTACs through mutations in the target protein, the recruited protease, or by upregulating efflux pumps.
-
Spectrum of Activity: Designing BacPROTACs with a desired spectrum of activity (narrow vs. broad) will be important to minimize off-target effects on the host microbiome.
Future research will likely focus on:
-
Developing novel ClpC binders with improved pharmacological properties.
-
Exploring other bacterial protease systems as targets for degradation.
-
Utilizing computational methods to design BacPROTACs with enhanced permeability and target specificity.
-
Investigating the in vivo efficacy and safety of bacterial protein degraders in animal models of infection.
Conclusion
This compound represents a landmark achievement in the field of antibacterial drug discovery, demonstrating that the principles of targeted protein degradation can be successfully applied to bacteria. This pioneering work has opened up a new frontier in the fight against antibiotic resistance. While significant challenges remain, the continued development of bacterial protein degraders holds the potential to deliver a new class of antibiotics with novel mechanisms of action, offering hope in the face of a growing global health crisis. The in-depth understanding of the principles and methodologies outlined in this guide will be crucial for researchers and drug developers working to realize the full therapeutic potential of this exciting technology.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 4. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for BacPROTAC-1 in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BacPROTAC-1 is a pioneering example of a Bacterial Proteolysis Targeting Chimera (BacPROTAC), a class of small molecules designed to induce targeted protein degradation in bacteria.[1][2] This technology offers a novel approach for antimicrobial drug discovery and as a research tool for studying bacterial protein function.[1][2] this compound functions by hijacking the native bacterial ClpCP protease machinery.[1][3] It is a bifunctional molecule, with one end binding to the N-terminal domain (NTD) of the ClpC unfoldase and the other end binding to a target protein of interest (POI).[3][4] This induced proximity leads to the ubiquitination-independent degradation of the POI by the ClpCP protease.[5][6]
The archetypal this compound consists of a phospho-arginine (pArg) mimic, which serves as the ClpC-binding moiety, connected via a linker to biotin, which binds with high affinity to monomeric streptavidin (mSA), the model POI in initial studies.[3][4][7][8] Beyond its role as a chemical adaptor, this compound also functions as an activator of the ClpCP protease, promoting the assembly of its active hexameric state.[1][4][9] These application notes provide detailed protocols for the use of this compound in bacterial cell culture and in vitro assays.
Mechanism of Action
This compound mediates the formation of a ternary complex between the ClpC unfoldase and the target protein. This event triggers the activation of ClpC, leading to the unfolding and subsequent degradation of the target protein by the ClpP peptidase.
Quantitative Data
The following tables summarize the binding affinities and degradation efficiencies of this compound from published studies.
Table 1: Binding Affinities of this compound
| Components | Bacterium | Method | Dissociation Constant (KD) | Reference |
| This compound to ClpCNTD | Bacillus subtilis | ITC | 2.8 µM | [4][8] |
| This compound to mSA | - | ITC | 3.9 µM | [4][8] |
| This compound to ClpC1NTD | Mycobacterium smegmatis | ITC | 0.69 µM | [3][4] |
ITC: Isothermal Titration Calorimetry; NTD: N-terminal domain; mSA: monomeric Streptavidin.
Table 2: In Vitro Degradation of mSA-fusion proteins by this compound with B. subtilis ClpCP
| Target Protein | This compound Concentration for Degradation | Notes | Reference |
| mSA | 100 µM | Efficient degradation observed at higher concentrations. | [3][4][8] |
| mSA-Kre | 1 µM | Most efficiently degraded substrate, likely due to an unstructured C-terminal tail. | [3][4] |
| mSA-NrdI | 1-100 µM | Degraded in a concentration-dependent manner. | [7] |
| mSA-TagD | 1-100 µM | Degraded in a concentration-dependent manner. | [7] |
| mSA-NusA | 1-100 µM | Degraded in a concentration-dependent manner. | [7] |
Experimental Protocols
Protocol 1: In Vitro Degradation of a Target Protein
This protocol describes how to assess the this compound mediated degradation of a target protein using purified components.
Materials:
-
Purified ClpC and ClpP proteins
-
Purified target protein (e.g., mSA-fusion protein)
-
This compound (resuspended in a suitable solvent, e.g., DMSO)
-
Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 20 mM MgCl₂, 1 mM DTT)
-
ATP Regeneration System (e.g., creatine kinase and creatine phosphate)
-
ATP
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and Western Blotting or Coomassie staining
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified ClpC, ClpP, and the target protein at desired concentrations.
-
Add the ATP regeneration system and ATP to the mixture.
-
Aliquot the reaction mixture into separate tubes.
-
Add this compound to each tube to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at 37°C.
-
At specified time points (e.g., 0, 30, 60, 120 minutes), stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Coomassie blue staining or Western blotting to visualize the degradation of the target protein.
Protocol 2: Assessing Protein Degradation in Bacterial Cells
This protocol outlines the steps to treat a bacterial culture with this compound and assess the degradation of an endogenous or ectopically expressed target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. BacPROTACs mediate targeted protein degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 6. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BacPROTAC-1 Mediated Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for studying protein degradation mediated by BacPROTAC-1, a bacterial proteolysis-targeting chimera. The protocols outlined below are designed to facilitate the investigation of this compound's efficacy and mechanism of action in various bacterial species.
Introduction to this compound
This compound is a pioneering bifunctional molecule designed to induce targeted protein degradation in bacteria.[1][2][3] It operates by hijacking the cell's own proteolytic machinery, specifically the ClpCP protease system.[1][2][3] this compound is composed of a ligand that binds to the N-terminal domain (NTD) of the ClpC ATPase and another ligand that binds to a protein of interest (POI). This ternary complex formation between ClpC, this compound, and the POI leads to the unfolding and subsequent degradation of the POI by the ClpP peptidase.[1][4]
The first-generation this compound utilizes a phosphoarginine (pArg) derivative to engage the ClpC NTD and biotin to target monomeric streptavidin (mSA) as a model protein.[1][3][5] This system has been successfully used to degrade mSA and various mSA-fusion proteins in vitro and in vivo.[1][5]
Key Concepts and Signaling Pathway
The fundamental principle behind this compound is the induced proximity of a target protein to the ClpCP protease. In many bacteria, the ClpCP system is a key component of protein quality control, responsible for degrading misfolded or damaged proteins.[6][7][8][9] The ClpC component is an AAA+ ATPase that recognizes, unfolds, and translocates substrate proteins into the proteolytic chamber of ClpP.[10][11] Natural targeting to ClpC is often mediated by specific degradation tags, such as exposed N-degrons or C-degrons.[12] this compound essentially mimics this natural process by artificially "tagging" a protein of interest for degradation.
Experimental Workflows
A typical experimental workflow to assess this compound activity involves in vitro and in vivo studies.
Detailed Experimental Protocols
In Vitro Protein Degradation Assay
This assay is crucial for confirming the direct activity of this compound on the target protein in a reconstituted system.
Objective: To determine if this compound can induce the degradation of a target protein by the ClpCP protease in vitro.
Materials:
-
Purified ClpC, ClpP, and the protein of interest (e.g., mSA or mSA-fusion protein).
-
This compound.
-
ATP regeneration system (e.g., creatine kinase and creatine phosphate).
-
Degradation buffer (e.g., 25 mM HEPES pH 7.6, 100 mM KCl, 20 mM MgCl₂, 1 mM DTT, 5% glycerol).
-
SDS-PAGE gels and reagents.
-
Western blot apparatus and antibodies against the POI.
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:
-
Purified ClpC (e.g., 0.5 µM)
-
Purified ClpP (e.g., 0.7 µM)
-
Purified POI (e.g., 2 µM)
-
ATP regeneration system (e.g., 5 mM ATP, 16 mM creatine phosphate, 0.32 mg/mL creatine kinase)
-
Varying concentrations of this compound (e.g., 1 µM to 100 µM).[5]
-
Degradation buffer to the final volume.
-
-
Include necessary controls:
-
No this compound: To show degradation is dependent on the degrader.
-
No ATP: To confirm the ATP-dependence of the ClpCP system.[5]
-
No ClpC or ClpP: To demonstrate the requirement of the complete protease complex.
-
Competition control: Add excess free biotin or pArg to show that ternary complex formation is essential for degradation.[1]
-
-
Initiate the reaction by transferring the tubes to a 30°C incubator.
-
Take samples at different time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the degradation of the POI.[13]
Data Presentation:
| This compound (µM) | Time (min) | % POI Remaining (relative to t=0) |
| 0 | 120 | 100% |
| 1 | 120 | ~80% |
| 10 | 120 | ~40% |
| 100 | 120 | <10% |
| 100 (No ATP) | 120 | 100% |
| 100 (+ free biotin) | 120 | ~95% |
Note: The above data is illustrative.
In Vivo Protein Degradation Assay in Bacteria
This assay assesses the ability of this compound to enter bacterial cells and induce the degradation of the target protein.
Objective: To quantify the degradation of a target protein in bacterial cells upon treatment with this compound.
Materials:
-
Bacterial strain expressing the POI (e.g., Mycobacterium smegmatis or Bacillus subtilis).[1][3]
-
Appropriate bacterial growth medium.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).[14]
-
Sonication or bead-beating equipment for cell lysis.
-
BCA or Bradford assay for protein quantification.
-
Western blot reagents and antibodies.
Protocol:
-
Grow the bacterial culture expressing the POI to the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induce the expression of the POI if it is under an inducible promoter.
-
Treat the cultures with varying concentrations of this compound (e.g., 10 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cultures for a specific duration (e.g., 2-4 hours).
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS to remove residual medium.
-
Lyse the cells using an appropriate method (e.g., sonication on ice).[14]
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the total protein concentration of the supernatant.
-
Normalize the total protein amount for each sample and analyze by Western blotting using an antibody specific to the POI.
Data Presentation:
| This compound (µM) | Incubation Time (h) | Relative POI Level (normalized to loading control) |
| 0 (Vehicle) | 4 | 1.00 |
| 10 | 4 | 0.75 |
| 50 | 4 | 0.30 |
| 100 | 4 | 0.15 |
Note: The above data is illustrative.
Bacterial Growth Inhibition Assay (MIC Determination)
This assay is used to determine the effect of POI degradation on bacterial viability.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth).
-
96-well microtiter plates.
-
This compound.
-
Plate reader for measuring OD₆₀₀.
Protocol:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the OD₆₀₀.[15][16][17][18]
Data Presentation:
| This compound (µg/mL) | Growth (OD₆₀₀) |
| 0 | 0.85 |
| 1 | 0.82 |
| 2 | 0.75 |
| 4 | 0.40 |
| 8 | 0.05 (MIC) |
| 16 | 0.05 |
Note: The above data is illustrative.
Proteomics Analysis by Mass Spectrometry
This powerful technique provides a global view of the proteome to assess the specificity of this compound.
Objective: To identify the on-target and potential off-target effects of this compound on the bacterial proteome.
Materials:
-
Bacterial cultures treated with this compound and a vehicle control.
-
Reagents for protein extraction, digestion (e.g., trypsin), and peptide cleanup.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.[19][20]
-
Software for proteomic data analysis.
Protocol:
-
Prepare bacterial cell lysates from this compound treated and control cultures as described in the in vivo degradation assay.
-
Perform protein digestion to generate peptides (e.g., in-solution or in-gel digestion with trypsin).
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative proteomics if desired.
-
Process the raw data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to the control.
Data Presentation:
| Protein | Log₂ Fold Change (this compound vs. Control) | p-value |
| Target POI | -3.5 | < 0.001 |
| Protein A | -0.2 | 0.65 |
| Protein B | 0.1 | 0.82 |
| Protein C (potential off-target) | -1.5 | 0.04 |
Note: The above data is illustrative.
Troubleshooting and Considerations
-
Poor in vitro degradation: Ensure all protein components are active and the ATP regeneration system is working. Optimize the concentrations of this compound and protease components.
-
Lack of in vivo activity: this compound may have poor cell permeability. Consider modifying the chemical structure to improve uptake. The target protein may not be accessible in the cellular context.
-
Off-target effects: If proteomics reveals significant off-target degradation, the this compound design may need refinement to improve selectivity for the POI.
-
Protein expression and solubility: Ensure the POI is well-expressed and soluble in the chosen bacterial host to avoid degradation issues unrelated to this compound.[14][21][22]
By following these detailed application notes and protocols, researchers can effectively investigate the potential of this compound and other bacterial PROTACs as novel antimicrobial agents and powerful research tools for studying protein function in bacteria.
References
- 1. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Applications of Bacterial Degrons and Degraders — Toward Targeted Protein Degradation in Bacteria [frontiersin.org]
- 7. Applications of Bacterial Degrons and Degraders — Toward Targeted Protein Degradation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of the Clp Protease to Bacterial Survival and Mitochondrial Homoeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular functions of the ClpP protease impacting bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into the Clp protein degradation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric control of the bacterial ClpC/ClpP protease and its hijacking by antibacterial peptides | The EMBO Journal [link.springer.com]
- 12. pnas.org [pnas.org]
- 13. addgene.org [addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview on Strategies and Assays for Antibiotic Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. kmrs.or.kr [kmrs.or.kr]
- 22. reddit.com [reddit.com]
Application Notes and Protocols for BacPROTAC-1 in Mycobacterium smegmatis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BacPROTACs (bacterial proteolysis-targeting chimeras) are a novel class of molecules designed to induce targeted protein degradation in bacteria. This technology offers a promising strategy for the development of new antibiotics, particularly against challenging pathogens like Mycobacterium tuberculosis, for which Mycobacterium smegmatis serves as a valuable model organism. BacPROTAC-1 is a pioneering molecule in this class, designed to hijack the ClpC1:ClpP1P2 proteolytic machinery in mycobacteria. This document provides detailed application notes and protocols for the use of this compound in M. smegmatis research.
This compound is a bifunctional molecule composed of a ligand for a protein of interest (POI) and a moiety that binds to the ClpC1 N-terminal domain (NTD), the substrate receptor of the Clp protease.[1] By simultaneously binding the POI and ClpC1, this compound facilitates the formation of a ternary complex, leading to the ubiquitination-independent degradation of the POI by the ClpC1P1P2 protease.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related molecules from in vitro and in situ experiments.
Table 1: Binding Affinities (KD) of this compound
| Molecule | Binding Partner | Method | KD (µM) | Source |
| This compound | M. smegmatis ClpC1NTD | ITC | 0.69 | [2][3] |
| This compound | mSA (monomeric Streptavidin) | ITC | 3.9 | [4][5] |
| This compound | B. subtilis ClpCNTD | ITC | 2.8 | [4][5] |
Table 2: In Vitro Degradation Parameters
| Degrader | Target Protein | Organism Context | Effective Concentration | Notes | Source |
| This compound | mSA-Kre | M. smegmatis ClpC1P1P2 (reconstituted) | Concentration-dependent | Degradation can be outcompeted by pArg or biotin. | [3] |
| This compound | mSA | B. subtilis ClpCP (reconstituted) | 100 µM | Selective depletion of mSA observed. | [2][3] |
| This compound | mSA-Kre | B. subtilis ClpCP (reconstituted) | 1 µM | mSA-Kre was the most efficiently degraded substrate among tested fusion proteins. | [1][4] |
| BacPROTAC-3 | BRDTBD1 | M. smegmatis (genetically modified to express BRDTBD1) | 10 µM | Nearly 50% reduction in target protein levels. | [4][6] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in mediating the degradation of a target protein in Mycobacterium smegmatis.
Caption: Mechanism of this compound mediated protein degradation.
Experimental Workflows
The following diagrams outline typical experimental workflows for studying this compound in M. smegmatis.
Caption: Workflow for in vitro degradation assays.
Caption: Workflow for in situ degradation assays.
Experimental Protocols
In Vitro Protein Degradation Assay
This protocol is adapted from studies demonstrating this compound-mediated degradation of a model substrate by the reconstituted M. smegmatis ClpC1P1P2 protease.[3]
Materials:
-
Purified M. smegmatis ClpC1, ClpP1, and ClpP2 proteins
-
Purified Protein of Interest (POI), e.g., mSA-Kre fusion protein
-
This compound
-
Degradation Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT
-
ATP regeneration system (e.g., creatine kinase and creatine phosphate) or 5 mM ATP
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain or antibodies for Western blotting
Procedure:
-
Reconstitute the ClpC1P1P2 Protease:
-
Mix ClpC1, ClpP1, and ClpP2 in the degradation buffer at a desired molar ratio (e.g., 1:1:1).
-
Pre-incubate the mixture at 30°C for 10 minutes to allow complex formation.
-
-
Prepare the Degradation Reaction:
-
In a microcentrifuge tube, combine the reconstituted ClpC1P1P2 protease, the POI, and the ATP regeneration system or ATP.
-
Add this compound to achieve the desired final concentration (e.g., a range from 1 µM to 100 µM). For a negative control, add an equivalent volume of DMSO.
-
For competition experiments, pre-incubate the reaction with an excess of free pArg or biotin before adding this compound.
-
Adjust the final volume with degradation buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 2 hours). Samples can be taken at different time points to monitor the degradation kinetics.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody specific to the POI for more sensitive detection.
-
Quantify the band intensity of the POI to determine the percentage of degradation compared to the control.
-
Isothermal Titration Calorimetry (ITC)
This protocol is for determining the binding affinity of this compound to ClpC1NTD.[2][3]
Materials:
-
Purified M. smegmatis ClpC1NTD
-
This compound
-
ITC Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified ClpC1NTD against the ITC buffer overnight at 4°C.
-
Dissolve this compound in the same ITC buffer. It may be necessary to first dissolve it in a small amount of DMSO and then dilute it in the buffer. Ensure the final DMSO concentration is low and consistent between the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the ClpC1NTD solution (e.g., 25 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 250 µM) into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing between injections).
-
Perform the titration experiment, injecting the this compound solution into the ClpC1NTD solution.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).
-
Analytical Size Exclusion Chromatography (SEC)
This protocol is used to demonstrate the formation of a ternary complex between ClpC1NTD, this compound, and a POI.[1][2]
Materials:
-
Purified M. smegmatis ClpC1NTD
-
Purified POI (e.g., mSA)
-
This compound
-
SEC Buffer: 50 mM Tris pH 7.5, 100 mM NaCl
-
Size exclusion chromatography column (e.g., Superdex 75) connected to an FPLC system.
Procedure:
-
Sample Preparation:
-
Prepare individual samples of ClpC1NTD and the POI in SEC buffer.
-
Prepare a sample containing a pre-mixed equimolar concentration of ClpC1NTD and the POI.
-
Prepare a third sample with pre-mixed equimolar concentrations of ClpC1NTD, POI, and this compound (e.g., 25 µM of each). Dissolve this compound in DMSO first and then add to the protein mixture, ensuring the final DMSO concentration is low (e.g., 0.25% v/v).
-
-
SEC Analysis:
-
Equilibrate the SEC column with SEC buffer.
-
Inject each sample individually onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
-
Data Interpretation:
-
Compare the chromatograms of the individual proteins, the protein mixture, and the mixture with this compound.
-
A shift in the elution peak to a smaller elution volume (higher molecular weight) in the presence of this compound indicates the formation of a stable ternary complex.
-
In Situ Degradation in M. smegmatis**
This protocol is for assessing the ability of a BacPROTAC to induce the degradation of a target protein within M. smegmatis cells. This example is based on the use of BacPROTAC-3 to degrade an ectopically expressed protein.[4][6]
Materials:
-
M. smegmatis strain engineered to express the target protein (e.g., BRDTBD1).
-
Appropriate growth medium (e.g., 7H9 broth supplemented with ADC and antibiotics).
-
BacPROTAC (e.g., BacPROTAC-3).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Western blotting reagents.
Procedure:
-
Cell Culture and Treatment:
-
Grow the M. smegmatis strain to the mid-log phase.
-
Induce the expression of the target protein if it is under an inducible promoter.
-
Treat the cultures with the BacPROTAC at the desired concentration (e.g., 10 µM BacPROTAC-3). Include a vehicle control (DMSO).
-
Incubate the cultures for a specific duration (e.g., 24 hours) at 37°C with shaking.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in lysis buffer and lyse the cells using a method suitable for mycobacteria (e.g., bead beating).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Analysis:
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis on equal amounts of total protein from each sample.
-
Probe the membrane with an antibody specific to the target protein and a loading control antibody (e.g., anti-GroEL).
-
Quantify the band intensities to determine the reduction in the target protein level in the BacPROTAC-treated sample compared to the control.
-
Conclusion
This compound and the broader BacPROTAC technology represent a significant advancement in the field of antibacterial research. By harnessing the cell's own proteolytic machinery, these molecules offer a novel mechanism of action that can be leveraged to combat drug-resistant bacteria. The protocols and data presented here provide a foundation for researchers to explore the potential of BacPROTACs in M. smegmatis and to advance the development of this exciting new class of therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Isothermal Titration Calorimetry (ITC) with BacPROTAC-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a novel therapeutic modality that induces the degradation of specific proteins of interest (POIs). In bacteria, a similar strategy has been developed using "bacterial PROTACs" or BacPROTACs, which hijack the bacterial ClpCP protease system to degrade target proteins. BacPROTAC-1 is a model BacPROTAC composed of a phosphoarginine (pArg) moiety that binds to the N-terminal domain of the ClpC unfoldase, a linker, and a biotin group that binds to the model protein monomeric streptavidin (mSA).[1][2][3]
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions, such as binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[4][5] This application note provides a detailed protocol for using ITC to characterize the binary and ternary binding interactions of the this compound system, which includes this compound, its target protein (mSA), and the bacterial ClpC protein. Understanding these interactions is crucial for the rational design and optimization of novel antibacterial agents.
Signaling Pathway and Experimental Logic
The core of the this compound mechanism is the formation of a ternary complex between ClpC, this compound, and the target protein (mSA). This proximity induces the degradation of the target protein by the ClpCP protease complex.[1][2] ITC is the gold standard for dissecting the thermodynamics of such ternary complex formation and for determining the cooperativity of binding.[6][7]
A series of ITC experiments are required to fully characterize the system:
-
Binary Interaction 1: this compound binding to the target protein (mSA).
-
Binary Interaction 2: this compound binding to the ClpC protein.
-
Ternary Complex Formation: Titration of the third component into a pre-formed binary complex to determine the cooperativity of ternary complex formation.
Experimental Protocols
Sample Preparation
High-quality ITC data relies on meticulously prepared samples.
-
Protein Expression and Purification:
-
Express and purify monomeric streptavidin (mSA) and the N-terminal domain of ClpC (ClpC-NTD) using standard chromatography techniques. The full-length ClpC can also be used but may be more challenging to work with.
-
Ensure proteins are of high purity (>95%) as determined by SDS-PAGE.
-
Determine the accurate protein concentrations using a reliable method such as UV-Vis spectrophotometry with the calculated extinction coefficient or a BCA assay.
-
-
This compound Preparation:
-
Buffer Preparation and Dialysis:
-
The use of a perfectly matched buffer for all components is critical to minimize heats of dilution.[8][10]
-
A recommended starting buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. Dithiothreitol (DTT) is generally not recommended for ITC.[8][9]
-
Dialyze both mSA and ClpC-NTD against the same large volume of the chosen ITC buffer overnight at 4°C. Retain a sample of the final dialysis buffer for preparing the this compound solution and for control experiments.
-
Isothermal Titration Calorimetry (ITC) Workflow
The following workflow outlines the steps for conducting the ITC experiments.
Detailed ITC Experimental Protocols
The following are suggested starting concentrations and parameters. These may need to be optimized based on the observed binding affinities.[9][10][11]
a. Binary Interaction: this compound into mSA
-
Cell: 20 µM mSA
-
Syringe: 200 µM this compound
-
Temperature: 25°C
-
Stirring Speed: 750 rpm
-
Injections: 1 x 0.4 µL initial injection followed by 18 x 2 µL injections.
-
Spacing: 150 seconds between injections.
b. Binary Interaction: this compound into ClpC-NTD
-
Cell: 20 µM ClpC-NTD
-
Syringe: 200 µM this compound
-
Parameters: Same as for the mSA titration.
c. Ternary Complex Formation: ClpC-NTD into pre-formed mSA:this compound complex
-
Cell: 20 µM mSA + 40 µM this compound (to ensure saturation of mSA)
-
Syringe: 200 µM ClpC-NTD
-
Parameters: Same as for the binary titrations.
d. Control Titrations
To ensure data quality, perform the following control experiments:[10][12]
-
Titrate this compound into buffer.
-
Titrate ClpC-NTD into buffer.
-
Titrate ClpC-NTD into mSA solution (to check for any direct interaction).
The heat of dilution from the ligand-into-buffer titration should be subtracted from the binding data.
Data Presentation and Analysis
The raw ITC data (thermogram) is integrated to obtain the heat change per injection, which is then plotted against the molar ratio of the titrant to the sample in the cell. This binding isotherm is fitted to an appropriate binding model (e.g., one-site binding) to extract the thermodynamic parameters.
Summary of Quantitative Data
The results of the ITC experiments should be summarized in a table for easy comparison.
| Interaction | Titrant (Syringe) | Analyte (Cell) | K D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) |
| Binary 1 | This compound | mSA | Value | Value | Value | Value |
| Binary 2 | This compound | ClpC-NTD | Value | Value | Value | Value |
| Ternary | ClpC-NTD | mSA + this compound | Value | Value | Value | Value |
Cooperativity Calculation
Cooperativity (α) describes how the binding of one ligand affects the binding of another. It is calculated from the dissociation constants of the binary and ternary complexes.[5]
α = K D (binary) / K D (ternary)
-
α > 1: Positive cooperativity (the formation of the binary complex enhances the binding of the third component).
-
α < 1: Negative cooperativity (the formation of the binary complex diminishes the binding of the third component).
-
α = 1: No cooperativity (the binding events are independent).
| Parameter | Description | Calculated Value |
| K D (Binary) | Dissociation constant of this compound to ClpC-NTD | From Table 1 |
| K D (Ternary) | Apparent dissociation constant of ClpC-NTD to the mSA:this compound complex | From Table 1 |
| Cooperativity (α) | K D (Binary) / K D (Ternary) | Calculated Value |
Troubleshooting
-
Large Heats of Dilution: Ensure buffers are perfectly matched. Perform dialysis extensively.[5]
-
No or Weak Signal: The binding affinity may be too weak for ITC. Increase the concentrations of the reactants.[5] Check for protein activity and correct folding.
-
Precipitation: Protein precipitation upon ligand binding can lead to artifacts. Reduce protein and ligand concentrations.
-
Complex Binding Isotherms: If the data does not fit a simple one-site binding model, more complex models that account for multiple binding sites or conformational changes may be necessary. Global analysis of multiple titrations can be a powerful tool in these cases.[7][13][14]
References
- 1. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ternary complex formation - Profacgen [profacgen.com]
- 7. mdpi.com [mdpi.com]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 13. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [iro.uiowa.edu]
Application Note: Using Size-Exclusion Chromatography (SEC) to Confirm BacPROTAC-1 Ternary Complex Formation
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack a cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] This technology has shown immense promise in oncology and is now being adapted to combat bacterial infections through the development of BacPROTACs.[3] A BacPROTAC molecule simultaneously binds to a bacterial target protein and an E3 ubiquitin ligase (or a bacterial equivalent like the ClpCP protease), forming a ternary complex that tags the target for degradation.[2][3]
The formation of a stable ternary complex is a critical and often rate-limiting step for successful protein degradation.[][5] Therefore, biophysical characterization of this complex is essential for the rational design and optimization of BacPROTACs.[6][7] Among various biophysical techniques, size-exclusion chromatography (SEC) is a robust and accessible method to confirm the formation and assess the stability of the BacPROTAC-induced ternary complex.[8][9][10] SEC separates molecules based on their hydrodynamic radius, making it ideal for distinguishing between individual components and the larger, assembled ternary complex.[10][11]
This application note provides a detailed protocol for using analytical SEC to confirm the formation of a ternary complex mediated by a hypothetical molecule, BacPROTAC-1 .
For the purpose of this protocol, we will assume the following components:
-
Target Protein (POI): BacTarget, a 50 kDa protein from a pathogenic bacterium.
-
Bacterial Protease Adaptor: ClpC, an N-terminal domain of a bacterial ClpC protein (ClpCNTD), with a molecular weight of 20 kDa. This compound is designed to recruit BacTarget to the ClpC:ClpP protease system for degradation.[8]
-
This compound: A small molecule with an approximate molecular weight of 1 kDa.
The expected ternary complex, BacTarget–this compound–ClpCNTD , would have a combined molecular weight of approximately 71 kDa.
Principle of Ternary Complex Confirmation by SEC
Size-exclusion chromatography separates molecules based on their size as they pass through a column packed with porous resin.[10][11] Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column earlier. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.[11]
When BacTarget, ClpCNTD, and this compound are incubated together, the formation of a stable ternary complex results in a new, larger species. In an SEC experiment, this will be observed as a shift in the elution profile. The individual components will elute at volumes corresponding to their individual sizes, while the ternary complex will elute at an earlier volume, corresponding to its larger size. By comparing the chromatograms of the individual components, binary mixtures, and the ternary mixture, the formation of the complex can be unequivocally confirmed.[8][11]
Figure 1. this compound mediates the formation of a ternary complex.
Experimental Protocols
Materials and Reagents
-
Proteins:
-
Purified BacTarget protein (≥95% purity)
-
Purified ClpCNTD protein (≥95% purity)
-
-
Compound:
-
This compound, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
-
Buffers and Solutions:
-
SEC Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% (v/v) Tween-20. Note: Buffer composition should be optimized for the stability of the proteins.
-
DMSO: ACS grade or higher.
-
-
Equipment:
-
HPLC or FPLC system equipped with a UV detector (280 nm).
-
Analytical size-exclusion chromatography column suitable for the separation of proteins in the 10-100 kDa range (e.g., Superdex 75 Increase 10/300 GL or equivalent).[12]
-
Low-volume injection loops (e.g., 20-100 µL).
-
Standard molecular weight protein markers for column calibration.
-
Low-protein-binding microcentrifuge tubes.
-
Protocol 1: SEC Column Calibration
-
Equilibrate the SEC column with at least two column volumes (CV) of SEC Running Buffer at a recommended flow rate (e.g., 0.5 mL/min).
-
Inject a mixture of protein standards with known molecular weights (e.g., albumin (66 kDa), ovalbumin (43 kDa), chymotrypsinogen A (25 kDa), ribonuclease A (13.7 kDa)).
-
Record the elution volume (Ve) for each standard.
-
Plot the logarithm of the molecular weight (log MW) versus the elution volume (Ve) to generate a standard curve. This curve will be used to estimate the apparent molecular weight of the experimental samples.
Protocol 2: Sample Preparation and SEC Analysis
-
Prepare Protein Stocks: Dilute BacTarget and ClpCNTD to a working concentration of 20 µM in SEC Running Buffer.
-
Prepare Samples for Injection: Prepare the following samples in low-protein-binding microcentrifuge tubes. The final concentration of proteins should be 10 µM and this compound at 20 µM. The final DMSO concentration should be kept constant across all samples (e.g., 1%).
| Sample ID | BacTarget (20 µM) | ClpCNTD (20 µM) | This compound (400 µM in buffer) | SEC Running Buffer | Total Volume |
| 1 (BacTarget) | 25 µL | - | 2.5 µL (w/o PROTAC) | 22.5 µL | 50 µL |
| 2 (ClpCNTD) | - | 25 µL | 2.5 µL (w/o PROTAC) | 22.5 µL | 50 µL |
| 3 (Binary: BT+BP) | 25 µL | - | 2.5 µL | 22.5 µL | 50 µL |
| 4 (Binary: CC+BP) | - | 25 µL | 2.5 µL | 22.5 µL | 50 µL |
| 5 (Ternary) | 25 µL | 25 µL | 2.5 µL | - | 52.5 µL |
| 6 (Control: BT+CC) | 25 µL | 25 µL | 2.5 µL (w/o PROTAC) | - | 52.5 µL |
*Note: Adjust volumes as needed to maintain consistent concentrations.
-
Incubation: Incubate all samples at 4°C for 1 hour to allow for complex formation.
-
Centrifugation: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet any aggregated protein.
-
SEC Run:
-
Ensure the SEC column is fully equilibrated with SEC Running Buffer.
-
Inject 20-50 µL of the supernatant from each sample onto the column.
-
Run the separation at a constant flow rate (e.g., 0.5 mL/min) and monitor the absorbance at 280 nm.
-
Collect the data and overlay the chromatograms for analysis.
-
Figure 2. Experimental workflow for SEC analysis of ternary complex formation.
Data Presentation and Interpretation
The primary data from the SEC experiment is a series of chromatograms. Successful formation of the this compound-mediated ternary complex will be indicated by the appearance of a new peak at an earlier elution volume (lower Ve) in the ternary mixture sample (Sample 5 ) compared to the individual components and binary controls.
Expected Results
The quantitative data should be summarized in a table for clear comparison.
| Sample Description | Expected Elution Volume (Ve) | Apparent Molecular Weight (kDa) | Observations |
| BacTarget (50 kDa) | ~12.5 mL | ~50 | Single peak corresponding to the monomeric protein. |
| ClpCNTD (20 kDa) | ~14.0 mL | ~20 | Single peak corresponding to the monomeric protein. |
| Binary (BT+BP) | ~12.5 mL | ~50 | No significant shift expected as this compound is small. |
| Binary (CC+BP) | ~14.0 mL | ~20 | No significant shift expected. |
| Control (BT+CC) | ~12.5 mL & ~14.0 mL | ~50 & ~20 | Two separate peaks, indicating no direct interaction. |
| Ternary (BT+BP+CC) | ~11.0 mL | ~71 | Appearance of a new, earlier-eluting peak. |
Note: The elution volumes are hypothetical and will depend on the specific column and conditions used.
A successful result would show that in the ternary mixture, the peaks corresponding to the individual BacTarget and ClpCNTD proteins decrease in area, while a new peak, corresponding to the ~71 kDa ternary complex, appears at an earlier elution volume. The absence of this shift in the control mixture lacking this compound (Sample 6 ) confirms that the complex formation is dependent on the BacPROTAC molecule.
Conclusion
Size-exclusion chromatography is a powerful, direct method for confirming the formation of a BacPROTAC-induced ternary complex.[8][10] By demonstrating a this compound-dependent shift in the elution profile of the target protein and the E3 ligase component, researchers can gain crucial evidence of successful complex formation. This information is vital for validating the mechanism of action and guiding the medicinal chemistry efforts to optimize the efficacy of novel bacterial protein degraders.[2][7]
References
- 1. diva-portal.org [diva-portal.org]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. youtube.com [youtube.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols for Assessing BacPROTAC-1 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the in vivo efficacy of BacPROTAC-1, a bacterial proteolysis-targeting chimera designed to induce the degradation of target proteins in bacteria. These protocols cover both the foundational in-cell degradation assays in mycobacteria, as demonstrated in the primary literature, and proposed animal infection models for preclinical efficacy evaluation.
Introduction to this compound and its Mechanism of Action
Bacterial Proteolysis-Targeting Chimeras (BacPROTACs) are bifunctional molecules that hijack a bacterium's native protein degradation machinery to eliminate a protein of interest (POI). This compound is a proof-of-concept molecule that links biotin, a high-affinity ligand for monomeric streptavidin (mSA), to a pArg (phosphoarginine) moiety.[1][2] The pArg end of this compound binds to the N-terminal domain (NTD) of the bacterial ClpC1 unfoldase, a component of the ClpC1P1P2 protease complex.[2][3] This induced proximity tethers the mSA protein to the ClpC1 unfoldase, leading to its degradation by the ClpP protease.[1][2][3] This technology opens a new avenue for developing novel antibiotics by targeting essential bacterial proteins for degradation.[3][4][5][6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its efficacy.
Caption: this compound forms a ternary complex with the target protein and the ClpC1 protease, leading to degradation.
Caption: Workflow for evaluating this compound efficacy in an animal model of bacterial infection.
In-Cell "In Vivo" Degradation Assays in Mycobacterium smegmatis
These protocols are based on the methods described by Morreale et al. and are designed to confirm the target degradation activity of this compound within bacterial cells.
Protocol: In-Cell Degradation of a Model Protein (mSA)
Objective: To qualitatively and quantitatively assess the degradation of a model protein of interest (mSA) in M. smegmatis expressing the target protein.
Materials:
-
M. smegmatis strain engineered to express the target protein (e.g., mSA-fusion protein).
-
This compound.
-
7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and appropriate antibiotics.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Apparatus for cell lysis (e.g., bead beater).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents and equipment.
-
Primary antibody against the target protein (e.g., anti-Strep-tag or anti-His-tag).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
-
Capillary Western blot system (e.g., Wes) for quantification.
Procedure:
-
Bacterial Culture: Grow the M. smegmatis expressing the mSA-fusion protein in 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).
-
Treatment: Aliquot the bacterial culture and treat with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cultures for a defined period (e.g., 30 minutes to 2 hours) at 37°C with shaking.
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in lysis buffer and lyse the cells using a bead beater.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the total protein concentration in the clarified lysates.
-
Degradation Analysis:
-
Western Blotting: Normalize the protein lysates and analyze by SDS-PAGE followed by Western blotting using an antibody against the tag on the mSA-fusion protein.
-
Capillary Western Blot (Wes): For more precise quantification, analyze the normalized lysates using a capillary Western blot system.[1]
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Incubation Time (min) | Target Protein Level (% of Control) |
| Vehicle Control | 0 (DMSO) | 30 | 100 |
| This compound | 10 | 30 | e.g., 50 |
| ... | ... | ... | ... |
Note: The table presents example data. Actual results will vary.
Preclinical Efficacy Assessment in Animal Infection Models
The following are proposed protocols for evaluating the therapeutic efficacy of this compound in a murine model of infection. These are adapted from standard protocols for antibacterial drug testing.
Protocol: Murine Model of Systemic Staphylococcus aureus Infection
Objective: To determine the efficacy of this compound in reducing bacterial burden in a systemic infection model.
Materials:
-
6-8 week old BALB/c mice.
-
Methicillin-sensitive Staphylococcus aureus (MSSA) or MRSA strain.
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
This compound formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Vehicle control solution.
-
Sterile PBS.
-
Tissue homogenizer.
Procedure:
-
Infection:
-
Grow S. aureus to mid-log phase in TSB.
-
Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
Infect mice via intraperitoneal (IP) or intravenous (IV) injection with 0.1 mL of the bacterial suspension.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment.
-
Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via a suitable route (e.g., IP or IV).
-
Administer the vehicle solution to the control group.
-
Continue treatment at specified intervals (e.g., once or twice daily) for a defined duration (e.g., 3 days).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest organs (e.g., spleen, kidneys, liver).
-
Weigh the organs and homogenize them in sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU per gram of tissue.
-
-
Survival Study (Optional):
-
In a separate cohort of mice, monitor survival for up to 14 days post-infection following the treatment regimen.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Route of Admin. | Spleen Bacterial Load (log10 CFU/g ± SD) | Kidney Bacterial Load (log10 CFU/g ± SD) |
| Vehicle Control | - | IP | e.g., 7.5 ± 0.5 | e.g., 7.2 ± 0.4 |
| This compound | 10 | IP | e.g., 6.2 ± 0.6 | e.g., 6.0 ± 0.5 |
| This compound | 30 | IP | e.g., 5.1 ± 0.5 | e.g., 4.9 ± 0.4 |
| This compound | 100 | IP | e.g., 4.0 ± 0.4 | e.g., 3.8 ± 0.3 |
Note: The table presents example data. Actual results will vary.
Protocol: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Objective: To characterize the PK profile of this compound and correlate it with target degradation (PD) in vivo.
Procedure:
-
PK Study:
-
Administer a single dose of this compound to uninfected mice.
-
Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to obtain plasma.
-
At terminal time points, collect tissues of interest.
-
Quantify the concentration of this compound in plasma and tissue homogenates using LC-MS/MS.
-
-
PD Study:
-
In an infected animal model (as described in 4.1), administer this compound.
-
At various time points post-dose, euthanize mice and harvest infected tissues.
-
Isolate bacteria from the tissues.
-
Prepare bacterial lysates and analyze for the levels of the target protein using Western blotting or mass spectrometry to assess degradation.
-
Data Presentation:
Table 3: Example Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (ng/mL) | e.g., 1500 |
| Tmax (hr) | e.g., 0.5 |
| AUC (ng*hr/mL) | e.g., 4500 |
| Half-life (hr) | e.g., 2.5 |
Table 4: Example Pharmacodynamic Response of this compound in Infected Tissue
| Time Post-Dose (hr) | Target Protein Degradation (%) |
| 0 | 0 |
| 2 | e.g., 40 |
| 8 | e.g., 75 |
| 24 | e.g., 60 |
Histopathological Analysis
Objective: To assess the impact of this compound treatment on tissue inflammation and damage caused by the bacterial infection.
Procedure:
-
Harvest tissues from treated and control animals at the end of the efficacy study.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides in a blinded manner to score for parameters such as inflammation, necrosis, and bacterial abscess formation.
By following these detailed protocols, researchers can systematically evaluate the in vivo efficacy of this compound, from its fundamental mechanism of target degradation within bacterial cells to its potential as a therapeutic agent in preclinical animal models of infection.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 3. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BacPROTACs mediate targeted protein degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BacPROTACs: antibiotics of the future | Research Institute of Molecular Pathology (IMP) [imp.ac.at]
Application Notes and Protocols for Creating mSA Fusion Proteins for BacPROTAC-1 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BacPROTAC (Bacterial Proteolysis Targeting Chimera) technology represents a novel strategy for targeted protein degradation in bacteria, offering a promising avenue for the development of new antibiotics. BacPROTACs are bifunctional molecules that recruit a bacterial protease to a specific protein of interest (POI), leading to its degradation. BacPROTAC-1 is a pioneering example of this technology, designed to hijack the ClpCP proteolytic machinery in bacteria.[1][2] It achieves this by linking a phospho-arginine (pArg) motif, which is recognized by the N-terminal domain (NTD) of the ClpC unfoldase, to a ligand for the POI.[1][3]
This document provides detailed application notes and protocols for the creation and use of monomeric streptavidin (mSA) fusion proteins as model substrates in this compound experiments. Monomeric streptavidin is an ideal model POI due to its high-affinity interaction with biotin.[4] this compound incorporates a biotin ligand, allowing it to specifically target mSA and mSA fusion proteins for degradation.[1][3] These protocols are intended for researchers in microbiology, protein biochemistry, and drug discovery who are exploring the BacPROTAC technology.
Principle of this compound Mediated Degradation of mSA Fusion Proteins
This compound is a chemical degrader composed of a pArg moiety connected to biotin via a chemical linker.[3][5] The degradation process is initiated by the formation of a ternary complex between the ClpC unfoldase, this compound, and the mSA-tagged POI. The pArg end of this compound binds to the ClpC N-terminal domain (ClpCNTD), while the biotin end captures the mSA fusion protein.[3][6] This proximity, induced by this compound, leads to the unfolding and subsequent degradation of the mSA fusion protein by the ClpCP protease.[1][2] Notably, this compound not only acts as a tether but also as an activator of the ClpC unfoldase.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from this compound experiments involving mSA and its fusion proteins.
Table 1: Binding Affinities of this compound
| Interacting Molecules | Technique | Dissociation Constant (KD) | Organism/System | Reference |
| This compound and mSA | Isothermal Titration Calorimetry (ITC) | 3.9 µM | Bacillus subtilis | [3][6] |
| This compound and ClpCNTD | Isothermal Titration Calorimetry (ITC) | 2.8 µM | Bacillus subtilis | [3][6] |
| This compound and ClpC1NTD | Isothermal Titration Calorimetry (ITC) | 0.69 µM | Mycobacterium smegmatis | [3][5] |
Table 2: In Vitro Degradation of mSA and mSA Fusion Proteins by this compound
| Substrate | This compound Concentration for Degradation | System | Observations | Reference |
| mSA | 100 µM | Reconstituted B. subtilis ClpCP | Selective degradation observed. | [3][6] |
| mSA-NrdI | >1 µM | Reconstituted B. subtilis ClpCP | Less efficient degradation compared to mSA-Kre. | [3] |
| mSA-TagD | >1 µM | Reconstituted B. subtilis ClpCP | Less efficient degradation compared to mSA-Kre. | [3] |
| mSA-NusA | >1 µM | Reconstituted B. subtilis ClpCP | Less efficient degradation compared to mSA-Kre. | [3] |
| mSA-Kre | 1 µM | Reconstituted B. subtilis ClpCP | Most efficiently degraded substrate, likely due to an unstructured C-terminal tail.[3][6] | [3][6] |
Experimental Protocols
Protocol 1: Construction of mSA Fusion Protein Expression Plasmids
This protocol describes the general steps for creating expression plasmids for mSA fused to a protein of interest (e.g., Kre, NrdI, TagD, NusA). A solubility-enhancing tag, such as Maltose-Binding Protein (MBP) or Thioredoxin (Trx), is recommended to improve the expression and solubility of the fusion protein in E. coli.[8][9]
1.1. Vector and Insert Preparation:
-
Vector: Choose an E. coli expression vector with a suitable promoter (e.g., T7) and a cloning site. The vector should also contain a gene for an N-terminal or C-terminal fusion tag (e.g., MBP, Trx) that can be cleaved by a specific protease (e.g., TEV protease) if desired.[8]
-
mSA Gene: Synthesize the gene encoding monomeric streptavidin. Codon optimization for E. coli is recommended.
-
POI Gene: Amplify the gene of the protein of interest (e.g., Kre) from a suitable template using PCR. Design primers to introduce restriction sites compatible with the expression vector and to ensure in-frame fusion with the mSA gene.
1.2. Cloning:
-
Digest the expression vector and the PCR product of the POI gene with the chosen restriction enzymes.
-
Ligate the digested POI gene into the vector downstream or upstream of the mSA gene, depending on the desired fusion orientation.
-
Alternatively, use a seamless cloning method like Gibson Assembly.[10]
-
Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
-
Select for positive clones by antibiotic resistance and verify the correct insertion by colony PCR and Sanger sequencing.
Protocol 2: Expression and Purification of mSA Fusion Proteins
This protocol outlines the expression of mSA fusion proteins in E. coli and their subsequent purification. Using fusion tags like MBP can significantly enhance the solubility and yield of the recombinant protein.[9][11][12]
2.1. Expression:
-
Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to improve protein folding and solubility.[8]
-
Harvest the cells by centrifugation.
2.2. Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) supplemented with protease inhibitors.
-
Lyse the cells by sonication or using a French press on ice.
-
Centrifuge the lysate at high speed to pellet the cell debris.
2.3. Purification:
-
Affinity Chromatography: Purify the soluble fusion protein from the supernatant using an appropriate affinity resin. For MBP-tagged proteins, use an amylose resin.[8][9] For His-tagged proteins, use a Ni-NTA resin.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the fusion protein using a specific eluent (e.g., maltose for MBP-tags, high concentration of imidazole for His-tags).
-
(Optional) Tag Cleavage: If desired, cleave the affinity tag using a specific protease (e.g., TEV protease).[8]
-
Size-Exclusion Chromatography (SEC): As a final polishing step, perform SEC to separate the fusion protein from any remaining contaminants and aggregates. This step is also crucial for buffer exchange into the buffer required for downstream assays.
Protocol 3: In Vitro Degradation Assay
This protocol describes how to perform an in vitro degradation assay to assess the ability of this compound to induce the degradation of an mSA fusion protein by the reconstituted ClpCP protease.
3.1. Reagents and Proteins:
-
Purified mSA fusion protein.
-
Purified ClpC and ClpP proteins from B. subtilis or M. smegmatis.
-
This compound (dissolved in DMSO).
-
Reaction buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 20 mM MgCl2, 1 mM DTT).
-
ATP regeneration system (e.g., creatine kinase and creatine phosphate).
-
100 mM ATP solution.
3.2. Assay Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP regeneration system, and ATP (final concentration ~5 mM).
-
Add the purified ClpC and ClpP proteins.
-
Add the purified mSA fusion protein.
-
Add this compound to the desired final concentration (e.g., 1 µM to 100 µM).[13] For a negative control, add the same volume of DMSO.
-
For competition experiments, pre-incubate the reaction with an excess of free biotin or pArg before adding this compound.[3]
3.3. Incubation and Analysis:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).[3]
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the degradation of the mSA fusion protein by SDS-PAGE followed by Coomassie blue staining or Western blotting using an antibody against the mSA tag or the fusion partner. A decrease in the band corresponding to the full-length fusion protein indicates successful degradation.[3]
Visualizations
Caption: Mechanism of this compound mediated protein degradation.
Caption: Experimental workflow for mSA fusion protein experiments.
References
- 1. PROTAC Antibiotics: The Time is Now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptavidin - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 7. BacPROTACs mediate targeted protein degradation in bacteria | Crick [crick.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. Protein fusion tags for efficient expression and purification of recombinant proteins in the periplasmic space of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Quantifying BacPROTAC-1 Mediated Protein Degradation using Capillary Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of BacPROTAC-1 mediated degradation of a target protein using an automated capillary Western blot system. Proteolysis-targeting chimeras (PROTACs) that hijack the bacterial caseinolytic protease (Clp) system represent a novel antibacterial strategy. This compound is a first-in-class molecule designed to induce the degradation of target proteins in bacteria by recruiting them to the ClpC component of the ClpCP protease complex. Accurate quantification of target protein degradation is crucial for evaluating the efficacy of such molecules. Capillary Western blotting, an automated, gel-free immunoassay platform, offers significant advantages over traditional Western blotting, including higher throughput, improved reproducibility, and robust quantification, making it an ideal tool for dose-response studies of degraders.[1][2] This protocol outlines the steps for bacterial cell culture, treatment with this compound, protein lysate preparation, and subsequent analysis using a capillary Western blot system.
Introduction
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality. In bacteria, the development of BacPROTACs, which co-opt the endogenous ClpCP protease machinery, opens a new avenue for antimicrobial drug discovery.[3][4] this compound is a model compound consisting of a ligand for a protein of interest (POI) and a phospho-arginine (pArg) moiety that serves as a degradation tag mimic, recognized by the N-terminal domain of the ClpC unfoldase.[5] This interaction induces the formation of a ternary complex between the POI, this compound, and ClpC, leading to the ATP-dependent unfolding and subsequent degradation of the POI by the ClpP peptidase.[6]
Assessing the efficacy of BacPROTACs requires precise measurement of the degradation of the target protein. Traditional Western blotting is often labor-intensive and semi-quantitative.[7] Automated capillary Western blot systems, such as the Jess™ system from ProteinSimple, automate the entire process from protein separation to immunodetection within a capillary, providing fully quantitative and reproducible results in a fraction of the time.[8][9] This makes the technology exceptionally well-suited for generating the robust dose-response curves necessary for determining key parameters like the half-maximal degradation concentration (DC50). This application note provides a comprehensive protocol for utilizing this technology to study this compound.
Signaling Pathway and Experimental Workflow
The mechanism of this compound involves hijacking the bacterial ClpCP protease system. The diagram below illustrates the key steps leading to target protein degradation.
References
- 1. Jess ProteinSimple - Learn More About Automated Western Blots | Bio-Techne [bio-techne.com]
- 2. cusabio.com [cusabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. yokI [subtiwiki.uni-goettingen.de]
- 6. a.storyblok.com [a.storyblok.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Designing Cell-Based Assays for BacPROTAC-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation in eukaryotic cells. The adaptation of this technology to bacteria, termed BacPROTACs, offers a novel and promising strategy to combat bacterial infections, including those caused by drug-resistant strains.[1][2] BacPROTACs are bifunctional molecules that recruit a specific bacterial protease to a target protein of interest (POI), leading to its degradation.[1][3]
BacPROTAC-1 is a pioneering example of this class of molecules. It is designed to hijack the bacterial ClpCP protease machinery.[4][5] this compound consists of two key moieties: a ligand that binds to the target protein and a recognition motif for the N-terminal domain of ClpC (ClpCNTD), a component of the ClpCP protease complex.[4][5][6] In the initial proof-of-concept studies, this compound was designed to target monomeric streptavidin (mSA) by incorporating a biotin ligand. The ClpCNTD-recruiting element is a phosphoarginine (pArg) mimic.[4][6][7] By simultaneously binding to both the target protein and the ClpC unfoldase, this compound facilitates the formation of a ternary complex, leading to the unfolding and subsequent degradation of the target protein by the ClpP peptidase.[4][5][8]
These application notes provide detailed protocols for designing and performing cell-based assays to evaluate the activity of this compound and its analogs. The described assays will enable researchers to quantify the extent of target protein degradation, assess the downstream effects on bacterial viability, and screen for novel BacPROTAC molecules.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the assays used to measure its activity, it is helpful to visualize the underlying processes.
Key Cell-Based Assays for this compound Activity
Three key cell-based assays are recommended to comprehensively characterize the activity of this compound:
-
Western Blotting: To directly visualize and quantify the degradation of the target protein.
-
Reporter Gene Assay: A high-throughput method to indirectly measure protein degradation.
-
Cell Viability Assay: To assess the downstream functional consequences of target protein degradation.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison and interpretation.
| This compound Analog | Target Protein | DC50 (µM) [Western Blot] | Max Degradation (%) [Western Blot] | IC50 (µM) [Reporter Assay] | MIC (µM) [Viability Assay] |
| This compound | mSA | Value | Value | Value | Value |
| Analog X | Target Y | Value | Value | Value | Value |
| Negative Control | mSA | >100 | <10 | >100 | >100 |
Table 1: Summary of Quantitative Data for this compound Activity. DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of reporter signal. MIC: Minimum inhibitory concentration.
Experimental Protocols
Target Protein Expression in Bacteria
Successful implementation of these assays requires the expression of the target protein in a suitable bacterial host.
Choice of Bacterial Host and Expression Vector:
-
Escherichia coli : A common host for recombinant protein expression. Strains like BL21(DE3) are suitable.[5][9] Use expression vectors with inducible promoters, such as the T7 promoter in the pET series of plasmids.[5][10][11]
-
Bacillus subtilis : A Gram-positive bacterium that can secrete proteins. The pHT vector system is a powerful tool for expression in B. subtilis.[4][6][12][13]
-
Mycobacterium smegmatis : A non-pathogenic model for Mycobacterium tuberculosis. Shuttle vectors like pYUB1062 or the pMy vector series can be used for expression.[8][14][15][16]
Protocol for Target Protein Expression:
-
Clone the gene encoding the protein of interest (e.g., mSA) into a suitable bacterial expression vector.
-
Transform the expression vector into the chosen bacterial host strain.
-
Grow a starter culture of the transformed bacteria overnight in an appropriate medium with selective antibiotics.
-
Inoculate a larger culture with the starter culture and grow to the mid-log phase (OD600 of 0.4-0.6).
-
Induce protein expression according to the specific promoter system of the vector (e.g., with IPTG for T7 promoters).
-
Continue to grow the culture for a specified time (e.g., 3-4 hours or overnight at a lower temperature) to allow for protein expression.
Western Blotting for Target Protein Degradation
This is the most direct method to assess protein degradation.
Materials:
-
Bacterial cell cultures expressing the target protein.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer or a buffer containing lysozyme).[17][18]
-
Protease inhibitor cocktail.
-
Bradford or BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Loading control antibody (e.g., anti-DnaK or anti-GroEL).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment:
-
To the induced bacterial culture, add various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cultures for a defined period (e.g., 2, 4, 6 hours).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[19]
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[19]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the this compound concentration to determine the DC50 value.
-
Luciferase Reporter Assay for Protein Degradation
This assay offers a higher-throughput alternative to Western blotting.
Principle:
The target protein is fused to a reporter enzyme like luciferase. Degradation of the fusion protein leads to a decrease in luciferase activity, which can be measured as a reduction in luminescence.
Protocol:
-
Construct a Reporter Fusion:
-
Clone the gene of the target protein in-frame with a luciferase gene (e.g., firefly luciferase) in a bacterial expression vector.
-
-
Cell Treatment:
-
Express the fusion protein in bacteria as described previously.
-
In a 96-well plate format, treat the bacterial cultures with a range of this compound concentrations.
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the luminescence signal to the cell density (e.g., by measuring OD600 before lysis).
-
Calculate the percentage of signal reduction relative to the vehicle-treated control.
-
Plot the percentage of signal reduction against the this compound concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay determines the effect of target protein degradation on bacterial metabolic activity, which is an indicator of cell viability.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by metabolic enzymes in viable cells to form a purple formazan product.[22][23][24][25]
Materials:
-
Bacterial cell cultures.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Protocol:
-
Cell Treatment:
-
In a 96-well plate, incubate the bacterial cultures with various concentrations of this compound.
-
Include a positive control for cell death (e.g., a known antibiotic) and a negative (vehicle) control.
-
Incubate for a period that is relevant to the expected time course of protein degradation and its downstream effects (e.g., 18-24 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[26]
-
If a formazan precipitate forms, add a solubilization solution and incubate until the crystals are dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the this compound concentration to determine the Minimum Inhibitory Concentration (MIC) or the concentration that causes a 50% reduction in viability (IC50).
-
Conclusion
The cell-based assays described in these application notes provide a comprehensive framework for characterizing the activity of this compound. By employing a combination of Western blotting, reporter gene assays, and cell viability assays, researchers can effectively quantify target protein degradation, screen for novel BacPROTACs, and assess their potential as antibacterial agents. The provided protocols and data presentation guidelines will aid in the systematic evaluation of this exciting new class of molecules.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | Applications of Bacterial Degrons and Degraders — Toward Targeted Protein Degradation in Bacteria [frontiersin.org]
- 3. promega.com [promega.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sinobiological.com [sinobiological.com]
- 6. A Generic Protocol for Intracellular Expression of Recombinant Proteins in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A versatile vector for mycobacterial protein production with a functional minimized acetamidase regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A family of E. coli expression vectors for laboratory scale and high throughput soluble protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. htbiotec.vn [htbiotec.vn]
- 13. mdpi.com [mdpi.com]
- 14. The pMy vector series: A versatile cloning platform for the recombinant production of mycobacterial proteins in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A GFP-strategy for efficient recombinant protein overexpression and purification in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. bio-rad.com [bio-rad.com]
- 20. Luciferase Assay System Protocol [worldwide.promega.com]
- 21. med.emory.edu [med.emory.edu]
- 22. Current methodology of MTT assay in bacteria - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for BacPROTAC-1: A Tool for Targeted Protein Degradation in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing BacPROTAC-1, a pioneering molecule for inducing targeted protein degradation in bacteria. This technology opens new avenues for studying protein function and exploring novel antimicrobial strategies.
Introduction
This compound is a first-in-class bacterial proteolysis-targeting chimera (BacPROTAC) designed to hijack the endogenous ClpCP protease machinery in certain bacteria for the selective degradation of a target protein.[1][2][3][4] It is a bifunctional molecule comprising a phosphoarginine (pArg) moiety that binds to the N-terminal domain (NTD) of the ClpC unfoldase, and a biotin ligand that recruits the model protein of interest (POI), monomeric streptavidin (mSA).[1][5][6] The formation of a ternary complex between ClpC, this compound, and the target protein induces the activation and oligomerization of ClpC, leading to the unfolding of the target protein and its subsequent degradation by the ClpP peptidase.[1][2][3] This technology provides a powerful tool for the inducible knockdown of specific proteins, enabling the study of their function in a temporal manner.[4][7][8]
Mechanism of Action
The mechanism of this compound-mediated protein degradation involves several key steps:
-
Binding to ClpC: The pArg head of this compound mimics a natural degradation signal and binds to the N-terminal domain of the ClpC unfoldase.[1][2]
-
Recruitment of Target Protein: The biotin tail of this compound captures the target protein, in this case, monomeric streptavidin (mSA) or an mSA-tagged protein.[1][5]
-
Ternary Complex Formation: This results in the formation of a stable ClpC-BacPROTAC-1-POI ternary complex.[1][2]
-
ClpC Activation and Oligomerization: The binding of the substrate-bound this compound to ClpC triggers a conformational change in ClpC, promoting its assembly from a resting state into an active, higher-order oligomer with ClpP.[1][2][3]
-
Protein Unfolding and Translocation: The activated ClpC unfoldase then engages the target protein, utilizing ATP hydrolysis to unfold it and translocate it into the proteolytic chamber of the ClpP protease.[1]
-
Proteolytic Degradation: Inside ClpP, the target protein is degraded into small peptides.[1]
Figure 1. Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound activity from in vitro studies.
Table 1: Binding Affinities of this compound
| Interacting Molecules | Bacterial Species | Method | Dissociation Constant (KD) |
| This compound and ClpCNTD | Bacillus subtilis | ITC | 2.8 µM[1][5][6][9] |
| This compound and mSA | - | ITC | 3.9 µM[1][5][6][9] |
| This compound and ClpC1NTD | Mycobacterium smegmatis | ITC | 0.69 µM[1][2][5] |
ITC: Isothermal Titration Calorimetry
Table 2: In Vitro Degradation Efficiency of this compound
| Target Protein | Bacterial System | This compound Concentration | Incubation Time | Outcome |
| mSA | B. subtilis ClpCP | 100 µM | 2 hours | Selective degradation observed[1][2][5][9][10][11] |
| mSA-NrdI | B. subtilis ClpCP | 1-100 µM | 2 hours | Degradation observed[6] |
| mSA-TagD | B. subtilis ClpCP | 1-100 µM | 2 hours | Degradation observed[6] |
| mSA-NusA | B. subtilis ClpCP | 1-100 µM | 2 hours | Degradation observed[6] |
| mSA-Kre | B. subtilis ClpCP | 1 µM | 2 hours | Efficient degradation[1][5][10][11] |
| mSA-Kre | M. smegmatis ClpC1P1P2 | 1-100 µM | 2 hours | Concentration-dependent degradation[1][2][6] |
Note: The degradation efficiency of mSA-fusion proteins is influenced by the structural features of the fusion partner, with proteins having unstructured regions (like Kre) being better substrates.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro Protein Degradation Assay
This protocol describes how to assess the degradation of a target protein by the reconstituted ClpCP protease in the presence of this compound.
Materials:
-
Purified ClpC, ClpP, and mSA-tagged target protein
-
This compound (stock solution in DMSO)
-
Degradation Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 20 mM MgCl₂, 1 mM DTT)
-
ATP solution (100 mM)
-
DMSO (for control)
-
SDS-PAGE loading buffer
-
Coomassie Brilliant Blue or other protein stain
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order:
-
Degradation Buffer
-
Purified ClpC (final concentration, e.g., 0.5 µM)
-
Purified ClpP (final concentration, e.g., 1 µM)
-
Purified mSA-tagged target protein (final concentration, e.g., 2 µM)
-
-
Add this compound to the desired final concentration (e.g., 1 µM to 100 µM). For the negative control, add an equivalent volume of DMSO.
-
To initiate the degradation reaction, add ATP to a final concentration of 5 mM.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the degradation of the target protein.
Figure 2. In Vitro Degradation Workflow.
Ternary Complex Formation Analysis by Size-Exclusion Chromatography (SEC)
This protocol is to confirm the formation of the ClpCNTD-BacPROTAC-1-mSA ternary complex.
Materials:
-
Purified ClpCNTD and mSA
-
This compound (stock solution in DMSO)
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Size-exclusion chromatography system with a suitable column (e.g., Superdex 200)
Protocol:
-
Prepare three samples in SEC buffer:
-
Sample 1: A mixture of ClpCNTD and mSA at equimolar concentrations (e.g., 25 µM each).
-
Sample 2: A mixture of ClpCNTD, mSA (e.g., 25 µM each), and this compound (e.g., 25 µM).
-
Sample 3: this compound alone in SEC buffer.
-
-
Incubate the samples at room temperature for 30 minutes to allow complex formation.
-
Centrifuge the samples to remove any aggregates.
-
Inject each sample onto the size-exclusion column equilibrated with SEC buffer.
-
Monitor the elution profile by absorbance at 280 nm.
-
A shift in the elution volume to an earlier time point for Sample 2 compared to Sample 1 indicates the formation of a higher molecular weight ternary complex.
-
Collect fractions across the elution peaks and analyze by SDS-PAGE to confirm the presence of both ClpCNTD and mSA in the complex.[1][2]
In Vivo Protein Degradation in Mycobacteria
This protocol provides a general framework for assessing this compound-mediated protein degradation in a bacterial culture.
Materials:
-
Mycobacterium smegmatis strain expressing the mSA-tagged target protein
-
Bacterial growth medium (e.g., 7H9 broth supplemented with ADC and Tween 80)
-
This compound (stock solution in DMSO)
-
DMSO (for control)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay or BCA assay reagents
-
Antibodies for Western blotting (if applicable)
Protocol:
-
Grow the M. smegmatis strain to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.6-0.8).
-
Divide the culture into treatment and control groups.
-
Add this compound to the treatment culture to the desired final concentration. Add an equivalent volume of DMSO to the control culture.
-
Continue to incubate the cultures at 37°C with shaking for a specified period (e.g., 4-24 hours).
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellets with PBS.
-
Lyse the cells using a suitable method (e.g., bead beating or sonication) in Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Determine the total protein concentration of the lysates.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using an antibody against the tag (e.g., anti-mSA) or the target protein to assess the level of protein degradation.
Applications in Research and Drug Development
-
Functional Genomics: this compound and related molecules can be used for the conditional and selective removal of proteins to study their roles in bacterial physiology, pathogenesis, and antibiotic resistance.[4][7][8]
-
Target Validation: This technology allows for the rapid assessment of whether the depletion of a specific bacterial protein leads to a desired phenotype, such as growth inhibition or increased susceptibility to antibiotics, thus validating it as a potential drug target.
-
Antimicrobial Drug Discovery: The BacPROTAC concept provides a novel platform for the development of new antibiotics that function by degrading essential bacterial proteins, a mechanism that may be less prone to the development of resistance compared to traditional inhibitors.[3][7][10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low degradation in vitro | Inactive ClpC or ClpP | Ensure proteins are properly folded and active. Use freshly purified proteins. |
| ATP is degraded | Prepare fresh ATP solution for each experiment. | |
| Inefficient ternary complex formation | Optimize the concentrations of this compound and interacting proteins. | |
| Target protein is a poor substrate | The target protein may lack an unstructured region for ClpC to engage. Consider fusing a degron tag to the target protein.[1] | |
| High background degradation | Contaminating proteases | Purify all protein components to high homogeneity. Add protease inhibitors to the lysis buffer for in vivo studies. |
| Inconsistent results in vivo | Poor cell permeability of BacPROTAC | Modify the chemical structure of the BacPROTAC to improve cell wall penetration. |
| Efflux of the compound | Use bacterial strains with deficient efflux pumps or co-administer an efflux pump inhibitor. |
Conclusion
This compound represents a significant advancement in chemical biology, providing a powerful tool for studying protein function in bacteria and offering a promising new avenue for antibiotic development. The protocols and data presented here serve as a guide for researchers to effectively utilize this technology in their own investigations.
References
- 1. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BacPROTACs: antibiotics of the future | Research Institute of Molecular Pathology (IMP) [imp.ac.at]
- 8. BacPROTACs mediate targeted protein degradation in bacteria | Crick [crick.ac.uk]
- 9. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 10. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application of BacPROTAC-1 in Gram-positive Bacteria: A Guide for Researchers
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) showing significant promise in eukaryotic systems. The development of Bacterial Proteolysis Targeting Chimeras (BacPROTACs) extends this technology to combat bacterial pathogens. BacPROTAC-1 is a first-in-class molecule designed to hijack the ClpCP proteolytic machinery in Gram-positive bacteria and mycobacteria, offering a novel approach to antibiotic development.[1][2][3]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for targeted protein degradation in Gram-positive bacteria.
Mechanism of Action
This compound is a bifunctional small molecule composed of two key moieties connected by a chemical linker: a phospho-L-arginine (pArg) headgroup and a biotin ligand.[1][2][4][5] The pArg moiety mimics the natural degradation signal in many Gram-positive bacteria, allowing it to bind to the N-terminal domain (NTD) of the ClpC unfoldase, a component of the ClpCP protease complex.[1][2][6] The biotin ligand is designed to bind to proteins of interest (POIs) that are either naturally biotinylated or have been tagged with streptavidin or its monomeric form, mSA.[1][2][5]
By simultaneously binding to both ClpC and the POI, this compound forms a ternary complex, bringing the POI into close proximity with the ClpCP protease for subsequent ubiquitination-independent degradation.[1][2][6] A critical aspect of this compound's function is its ability to not only act as an adaptor but also as an activator of the ClpC unfoldase.[7] It induces a conformational change in ClpC from an inactive, resting state to a functional, higher-order oligomer, thereby stimulating the degradation of the tethered substrate.[1][7]
Caption: Mechanism of this compound induced protein degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity with the Bacillus subtilis ClpCP protease system.
Table 1: Binding Affinities of this compound
| Interacting Molecules | Technique | Dissociation Constant (KD) | Reference |
| This compound and B. subtilis ClpCNTD | Isothermal Titration Calorimetry (ITC) | 2.8 µM | [1][8] |
| This compound and monomeric Streptavidin (mSA) | Isothermal Titration Calorimetry (ITC) | 3.9 µM | [1][8] |
Table 2: In Vitro Degradation of Target Proteins by B. subtilis ClpCP
| Target Protein | This compound Concentration for Degradation | Incubation Time | Key Observations | Reference |
| monomeric Streptavidin (mSA) | 100 µM | 2 hours | Selective degradation observed. | [1][2] |
| mSA-NrdI | Dependent on concentration | 2 hours | Degraded in a this compound dependent manner. | [8] |
| mSA-TagD | Dependent on concentration | 2 hours | Degraded in a this compound dependent manner. | [8] |
| mSA-NusA | Dependent on concentration | 2 hours | Degraded in a this compound dependent manner. | [8] |
| mSA-Kre | As low as 1 µM | 2 hours | Pronounced degradation efficiency. | [1][6][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Degradation Assay
This protocol is designed to assess the this compound-mediated degradation of a target protein by the reconstituted B. subtilis ClpCP protease.
Caption: Workflow for the in vitro protein degradation assay.
Materials:
-
Purified B. subtilis ClpC and ClpP proteins
-
Purified target protein (e.g., mSA-Kre fusion protein)
-
This compound (stock solution in DMSO)
-
ATP regeneration system (e.g., creatine kinase, creatine phosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT)
-
ATP
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue stain or antibodies for Western Blotting
Procedure:
-
Prepare a reaction mixture containing ClpC, ClpP, the target protein, and the ATP regeneration system in the reaction buffer.
-
Aliquot the reaction mixture into separate tubes.
-
To the experimental tubes, add this compound to the final desired concentration (e.g., 1 µM to 100 µM).
-
To the control tube, add an equivalent volume of DMSO.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reactions at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE. Visualize protein bands by Coomassie staining or perform a Western Blot if a specific antibody is available for the target protein.
-
Compare the band intensity of the target protein in the this compound treated samples to the DMSO control to determine the extent of degradation.
Controls:
-
No this compound control: Use DMSO vehicle to ensure degradation is this compound dependent.
-
No ATP control: To confirm the degradation is ATP-dependent.[1]
-
Competition control: Add excess free pArg or biotin to the reaction to confirm that the ternary complex formation is essential for degradation.[2][4]
-
Inactive PROTAC control: Use a control compound like BacPROTAC-1c (lacking the phosphate group) to show the necessity of the pArg moiety for ClpC binding.[2]
Protocol 2: Ternary Complex Formation Analysis by Analytical Size Exclusion Chromatography (SEC)
This protocol is used to demonstrate the formation of a stable ternary complex between ClpCNTD, the target protein (mSA), and this compound.
Materials:
-
Purified ClpCNTD
-
Purified monomeric Streptavidin (mSA)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
SEC column (e.g., Superdex 75)
-
SEC Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl)
-
HPLC or FPLC system
Procedure:
-
Prepare three samples in SEC buffer:
-
Incubate the samples at room temperature for 30 minutes to allow for complex formation.
-
Equilibrate the SEC column with SEC buffer.
-
Inject each sample onto the SEC column and monitor the elution profile by absorbance at 280 nm.
-
Collect fractions during the elution.
-
Analyze the collected fractions by SDS-PAGE to confirm the protein composition of the elution peaks.
Expected Outcome: In the presence of this compound (Sample B), a high-molecular-weight peak corresponding to the ternary complex (ClpCNTD::this compound::mSA) should be observed, eluting earlier than the individual proteins or the binary mixture without this compound.[1][2] The SDS-PAGE analysis of this peak's fractions should show the presence of both ClpCNTD and mSA.[1][2]
Protocol 3: Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)
This protocol measures the binding affinity (KD) of this compound to its respective binding partners.
Materials:
-
Purified protein (ClpCNTD or mSA)
-
This compound
-
ITC Buffer (e.g., 50 mM Tris pH 7.5, 300 mM NaCl, 0.5 mM TCEP), with matched DMSO concentration in both syringe and cell.[2]
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the protein extensively against the ITC buffer.
-
Prepare a solution of the protein in the ITC buffer to be placed in the sample cell.
-
Prepare a solution of this compound in the same ITC buffer to be loaded into the injection syringe. Ensure the DMSO concentration is identical in both solutions to minimize heat of dilution effects.
-
Perform the ITC experiment by titrating the this compound solution into the protein solution at a constant temperature.
-
Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Note: For compounds with low aqueous solubility, it may be necessary to place the ligand (this compound) in the cell and the protein in the syringe.[2][4]
Potential Applications and Future Directions
The BacPROTAC technology, exemplified by this compound, opens up new avenues for the development of novel antibiotics.[7] This approach is applicable to Gram-positive bacteria that utilize the ClpCP system for protein quality control, including significant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][4]
Future research can focus on:
-
Identifying essential proteins in pathogenic Gram-positive bacteria that can be targeted for degradation.
-
Modifying the POI-binding moiety of BacPROTACs to target endogenous bacterial proteins instead of tagged model proteins.
-
Optimizing the linker length and composition to improve degradation efficiency and pharmacokinetic properties.
-
Evaluating the efficacy of BacPROTACs in in vivo models of Gram-positive bacterial infections.
By providing a mechanism to selectively eliminate proteins crucial for bacterial survival or virulence, BacPROTACs represent a promising strategy to combat the growing threat of antibiotic resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring BacPROTAC-1 Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various biophysical techniques used to measure the binding affinity of BacPROTAC-1 and related molecules. Understanding the binding interactions of BacPROTACs with their target proteins and E3 ligases is crucial for the development of effective targeted protein degraders.
Introduction to this compound
This compound is a bifunctional molecule designed to induce the degradation of a target protein within bacteria. It achieves this by simultaneously binding to a protein of interest (POI) and a component of the bacterial protein degradation machinery, such as the ClpCP protease system.[1][2] this compound, for instance, has been shown to connect biotin, a high-affinity ligand for monomeric streptavidin (mSA), to a pArg moiety that is recognized by the N-terminal domain (NTD) of ClpC (ClpCNTD).[1][2] This ternary complex formation facilitates the targeted degradation of the POI. Accurate measurement of the binding affinities of this compound to its respective targets is essential for optimizing its efficacy.
Data Presentation: this compound Binding Affinities
The following table summarizes the experimentally determined dissociation constants (KD) for this compound and related compounds with their respective binding partners.
| Compound | Binding Partner | Technique | Dissociation Constant (KD) | Reference |
| This compound | mSA (monomeric Streptavidin) | ITC | 3.9 µM | [1] |
| This compound | B. subtilis ClpCNTD | ITC | 2.8 µM | [1] |
| This compound | M. smegmatis ClpC1NTD | ITC | 0.69 µM | [1][2] |
| homo-BacPROTACs | ClpC1-NTD | SPR | ~10-fold improvement over monomers | [3][4] |
Key Experimental Techniques and Protocols
This section details the methodologies for the primary techniques used to characterize the binding affinity of this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[5][6] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[6][7]
Materials:
-
Purified ClpCNTD protein
-
This compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC buffer (ensure buffer composition is identical for protein and ligand to minimize heats of dilution)
-
Syringe and sample cell
Procedure:
-
Sample Preparation:
-
Prepare a solution of ClpCNTD at a concentration of 22 µM in the ITC buffer.[1]
-
Prepare a solution of this compound at a concentration of 400 µM in the identical ITC buffer.[1] The ligand concentration should ideally be 10-20 times that of the protein in the cell.[8]
-
Ensure the DMSO concentration is matched between the cell and syringe solutions (e.g., 2% v/v) to minimize buffer mismatch effects.[2]
-
Thoroughly degas both solutions to prevent bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters: typically a series of 19-20 injections of ~2 µL each, with a spacing of 150 seconds between injections.
-
-
Titration:
-
Load the ClpCNTD solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform an initial injection of a smaller volume (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for equilibration; this data point is typically discarded during analysis.
-
Initiate the titration run. The instrument will inject the this compound solution into the ClpCNTD solution at defined intervals and measure the resulting heat changes.
-
-
Data Analysis:
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.[2]
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., a single binding site model) to determine the KD, stoichiometry (n), and enthalpy (ΔH).[2]
-
Caption: Workflow for determining binding affinity using ITC.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[9] One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) flows over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Purified ClpC1-NTD (ligand)
-
homo-BacPROTAC (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the ClpC1-NTD solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to allow for background subtraction.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the homo-BacPROTAC in running buffer.
-
Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate. This is the association phase.
-
Switch back to flowing only running buffer over the chip. This is the dissociation phase.
-
Between each analyte injection cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding signal.
-
Align and process the sensorgrams.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates.
-
Calculate the dissociation constant (KD) as the ratio of koff/kon.
-
Alternatively, for steady-state analysis, plot the response at equilibrium against the analyte concentration and fit to a steady-state affinity model.
-
Caption: Workflow for measuring binding kinetics and affinity using SPR.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5][10] When a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly, and the emitted light is largely depolarized.[11] Upon binding to a larger protein, its tumbling slows, and the emitted light remains more polarized. This change in polarization can be used to determine binding affinity.
Materials:
-
Fluorescently labeled this compound (e.g., with fluorescein or rhodamine).
-
Purified ClpCNTD or mSA.
-
FP-compatible microplate reader.
-
Black, low-binding microplates.
-
Assay buffer.
Procedure:
-
Assay Setup:
-
Prepare a solution of the fluorescently labeled this compound at a constant, low concentration (typically in the low nanomolar range).
-
Prepare a serial dilution of the unlabeled protein (ClpCNTD or mSA) in the assay buffer.
-
In a microplate, add the constant concentration of the fluorescent tracer to each well.
-
Add the serial dilutions of the protein to the wells. Include control wells with only the tracer (for minimum polarization) and buffer.
-
Incubate the plate for a sufficient time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the measured fluorescence polarization values against the concentration of the protein.
-
Fit the resulting sigmoidal binding curve to a suitable equation (e.g., a one-site binding model) to determine the KD.
-
Caption: Principle of Fluorescence Polarization for binding assays.
MicroScale Thermophoresis (MST)
MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[12][13] This movement is sensitive to changes in the molecule's size, charge, and hydration shell.[13][14][15] By labeling one binding partner with a fluorophore, its change in thermophoretic mobility upon binding to an unlabeled partner can be monitored to determine binding affinity.[13][16]
Materials:
-
MST instrument (e.g., Monolith NT.115).
-
Fluorescently labeled protein (e.g., ClpCNTD or mSA) or a fluorescently labeled this compound.
-
Unlabeled binding partner.
-
MST-grade capillaries.
-
Assay buffer.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorescently labeled molecule at a constant concentration.
-
Prepare a 16-point serial dilution of the unlabeled binding partner.
-
Mix each dilution of the unlabeled partner with the labeled partner at a 1:1 ratio.
-
Incubate the mixtures to allow the binding to reach equilibrium.
-
-
Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument will apply an infrared laser to create a precise temperature gradient in the capillary and monitor the fluorescence distribution over time.
-
-
Data Analysis:
-
The change in fluorescence (normalized fluorescence, Fnorm) is plotted against the concentration of the unlabeled binding partner.
-
Fit the resulting binding curve to the appropriate model to calculate the KD.
-
Caption: Principle of MicroScale Thermophoresis for affinity measurement.
Supporting Techniques
Analytical Size Exclusion Chromatography (SEC)
While not a primary method for determining KD, analytical SEC is valuable for qualitatively confirming the formation of a stable ternary complex (e.g., mSA:this compound:ClpCNTD).[1][2] In this technique, a mixture of the components is injected onto a size-exclusion column. The formation of a higher molecular weight ternary complex will result in an earlier elution time compared to the individual components or binary complexes.[5] SDS-PAGE analysis of the eluted fractions can confirm the presence of all three components in the early-eluting peak.[1]
References
- 1. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. aragen.com [aragen.com]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 13. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. mdpi.com [mdpi.com]
- 16. nanotempertech.com [nanotempertech.com]
Application Notes and Protocols for the Development of Novel BacPROTACs Based on the BacPROTAC-1 Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial Proteolysis-Targeting Chimeras (BacPROTACs) represent a promising new class of antibacterial agents that function by hijacking the bacterial protein degradation machinery to selectively eliminate essential bacterial proteins.[1][2][3][4] The pioneering BacPROTAC-1 molecule demonstrated the feasibility of this approach by targeting the bacterial ClpCP protease to degrade a model protein.[5][6][7] This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of novel BacPROTACs utilizing the this compound scaffold as a foundational template.
The this compound scaffold consists of three key components: a ligand that binds to the N-terminal domain (NTD) of the ClpC unfoldase (a component of the ClpCP protease), a linker, and a ligand for a target protein of interest (POI). In the original this compound, a phosphoarginine (pArg) mimic serves as the ClpC-binding moiety, and biotin is used as a ligand for the model protein streptavidin (mSA).[5][6] By modifying the POI ligand and optimizing the linker, researchers can adapt the this compound scaffold to target a wide range of essential bacterial proteins.
I. Design and Synthesis of Novel BacPROTACs
The development of a new BacPROTAC based on the this compound scaffold involves the strategic selection of a bacterial protein of interest (POI) and a corresponding high-affinity ligand. This is followed by the chemical synthesis of the heterobifunctional molecule, which typically involves solid-phase peptide synthesis (SPPS) for the pArg-linker moiety and subsequent conjugation to the POI ligand.
Target Selection and Ligand Identification
The initial and most critical step is the selection of an essential bacterial protein to target. Ideal targets are those indispensable for bacterial survival or virulence. Once a target is chosen, a suitable ligand with high affinity and specificity for the POI must be identified or developed. This can be achieved through various methods, including screening of compound libraries, structure-based drug design, or repurposing of known inhibitors.
Chemical Synthesis of the this compound Scaffold
The synthesis of a new BacPROTAC based on the this compound scaffold can be approached in a modular fashion. The core structure consists of the ClpC-binding moiety (pArg mimic) connected to a linker, which is then coupled to the POI ligand. While the original this compound utilized a pArg mimic, subsequent studies have shown that other ClpC1 binders, such as cyclomarin derivatives, can also be effectively used, particularly in mycobacteria.[4][5][8][9]
General Synthesis Workflow:
The synthesis generally proceeds through the following key stages:
-
Solid-Phase Synthesis of the Linker and ClpC-binding Moiety: The linker is assembled on a solid support, followed by the coupling of the protected pArg mimic.
-
Cleavage from Resin: The linker-pArg moiety is cleaved from the solid support.
-
Conjugation to the POI Ligand: The linker-pArg moiety is then chemically conjugated to the POI ligand.
-
Purification and Characterization: The final BacPROTAC product is purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.
A general workflow for the synthesis is depicted below:
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Arginine Containing Peptide Linker
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide linker containing D-Arginine, which can be subsequently modified to the pArg mimic and conjugated to a POI ligand.[10][11][12][13]
Materials:
-
Rink amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH)
-
Coupling reagents: HBTU, HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Reaction vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling: Place the Rink amide resin in the reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Shake for 20 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3 eq) and HBTU (2.9 eq) in DMF.
-
Add DIEA (6 eq) and mix for 1-2 minutes to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After complete coupling (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired linker sequence, with the final amino acid being Fmoc-D-Arg(Pbf)-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Phosphorylation (off-resin): The phosphorylation of the arginine side chain is a complex step and is typically performed after cleavage from the resin. This often involves specialized phosphoramidite chemistry.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Air-dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
II. In Vitro Evaluation of Novel BacPROTACs
A series of in vitro assays are essential to characterize the binding affinity, ternary complex formation, and degradation efficiency of newly synthesized BacPROTACs.
Binding Affinity Measurement (Isothermal Titration Calorimetry - ITC)
ITC is used to determine the binding affinity (KD) of the BacPROTAC to both the ClpC-NTD and the POI individually.[5][14]
Protocol: Isothermal Titration Calorimetry (ITC)
Materials:
-
ITC instrument (e.g., MicroCal ITC200)
-
Purified ClpC-NTD protein
-
Purified POI
-
Synthesized BacPROTAC
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP), matched for both protein and ligand solutions
-
DMSO (if BacPROTAC is dissolved in it)
Procedure:
-
Sample Preparation:
-
Dialyze both the protein (ClpC-NTD or POI) and the BacPROTAC solution against the same ITC buffer to minimize buffer mismatch.
-
If the BacPROTAC is dissolved in DMSO, ensure the final DMSO concentration is identical in both the cell and the syringe.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell.
-
Load the BacPROTAC solution (e.g., 200-500 µM) into the syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing) according to the instrument's guidelines. A typical experiment consists of an initial small injection followed by a series of larger injections.
-
-
Data Analysis:
-
Analyze the raw data to obtain the binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Ternary Complex Formation (Size Exclusion Chromatography - SEC)
SEC can be used to qualitatively assess the formation of the ternary complex (ClpC-NTD–BacPROTAC–POI).[5]
Protocol: Size Exclusion Chromatography (SEC)
Materials:
-
SEC column (e.g., Superdex 200)
-
HPLC or FPLC system
-
Purified ClpC-NTD protein
-
Purified POI
-
Synthesized BacPROTAC
-
SEC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Procedure:
-
Sample Preparation:
-
Prepare three samples:
-
A mixture of ClpC-NTD and POI.
-
A mixture of ClpC-NTD, POI, and the BacPROTAC.
-
Individual protein standards (ClpC-NTD and POI).
-
-
Incubate the mixtures for a short period (e.g., 30 minutes) on ice to allow complex formation.
-
-
SEC Analysis:
-
Equilibrate the SEC column with the SEC buffer.
-
Inject the samples onto the column and monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Compare the chromatograms of the different samples. A shift in the elution volume to an earlier time point for the mixture containing the BacPROTAC, compared to the mixture without it and the individual proteins, indicates the formation of a higher molecular weight ternary complex.
-
In Vitro Protein Degradation Assay
This assay directly measures the ability of the BacPROTAC to induce the degradation of the POI by the reconstituted ClpCP protease.[5][15]
Protocol: In Vitro Degradation Assay
Materials:
-
Purified ClpC and ClpP proteins
-
Purified POI
-
Synthesized BacPROTAC
-
ATP regeneration system (e.g., creatine kinase and creatine phosphate, or pyruvate kinase and phosphoenolpyruvate)
-
Degradation buffer (e.g., 25 mM HEPES pH 7.6, 100 mM KCl, 20 mM MgCl₂, 1 mM DTT, 5% glycerol)
-
ATP
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain or antibodies for Western blotting
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the degradation buffer, ATP, and the ATP regeneration system.
-
Add ClpC and ClpP to the reaction mixture.
-
Add the POI.
-
Add the BacPROTAC at various concentrations (a DMSO control should be included).
-
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody specific to the POI.
-
-
Data Quantification:
-
Quantify the band intensity of the POI in each lane using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to a loading control if available.
-
Plot the percentage of remaining POI against the BacPROTAC concentration to determine the degradation efficiency.
-
A schematic of the in vitro degradation assay workflow is provided below:
III. Cellular Evaluation of Novel BacPROTACs
Cell-based assays are crucial for determining the antibacterial activity and the ability of the BacPROTAC to induce protein degradation within a living bacterium. Mycobacterium smegmatis is often used as a model organism for these studies.[2][5]
Cellular Protein Degradation Assay
This assay measures the degradation of the target protein in bacterial cells treated with the BacPROTAC.
Protocol: Cellular Degradation Assay in M. smegmatis
Materials:
-
M. smegmatis strain expressing the target POI (e.g., from an inducible plasmid)
-
7H9 broth supplemented with appropriate antibiotics and inducers (e.g., acetamide)
-
Synthesized BacPROTAC
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonciator or bead beater
-
Bradford assay reagents
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the POI and a loading control protein
Procedure:
-
Bacterial Culture and Treatment:
-
Grow an overnight culture of the M. smegmatis strain.
-
Dilute the culture and grow to mid-log phase (OD600 of 0.4-0.6).
-
Induce the expression of the POI if necessary.
-
Treat the cultures with various concentrations of the BacPROTAC or DMSO as a control for a specific time (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Protein Quantification: Determine the total protein concentration in each lysate using the Bradford assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the POI and a loading control.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of remaining POI relative to the DMSO control.
-
Plot the percentage of remaining protein against the BacPROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[17][18][19][20][21]
-
Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay
The MIC assay determines the lowest concentration of the BacPROTAC that inhibits the visible growth of the bacteria.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strain of interest (e.g., M. smegmatis)
-
Appropriate growth medium (e.g., 7H9 broth)
-
Synthesized BacPROTAC
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its density to a standard concentration (e.g., 5 x 105 CFU/mL).
-
Serial Dilution: Prepare a serial dilution of the BacPROTAC in the growth medium in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the BacPROTAC dilutions. Include a positive control (bacteria without BacPROTAC) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (or longer, depending on the bacterial growth rate).
-
MIC Determination: The MIC is the lowest concentration of the BacPROTAC at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assay
It is important to assess the potential toxicity of the new BacPROTAC against mammalian cells to ensure its selectivity for bacterial targets.
Protocol: Cytotoxicity Assay (e.g., MTT or CCK-8)
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Synthesized BacPROTAC
-
MTT or CCK-8 reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the BacPROTAC for a specified period (e.g., 24-72 hours).
-
Viability Assay:
-
For MTT assay, add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For CCK-8 assay, add the CCK-8 reagent and incubate. Measure the absorbance directly.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the BacPROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
IV. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Characterization of a Novel BacPROTAC
| BacPROTAC | Target POI | ClpC-NTD KD (µM) | POI KD (µM) | In Vitro DC50 (µM) | In Vitro Dmax (%) |
| NewBac-1 | Target X | ||||
| This compound | mSA | 2.8[5] | 3.9[5] | >100[5] | ~50[5] |
Table 2: Cellular Activity of a Novel BacPROTAC
| BacPROTAC | Target Organism | Cellular DC50 (µM) | Cellular Dmax (%) | MIC (µM) | Mammalian Cell IC50 (µM) |
| NewBac-1 | M. smegmatis | ||||
| Control Cmpd | M. smegmatis | N/A | N/A | >100 | >100 |
V. Visualizations
The following diagrams illustrate key concepts and workflows in BacPROTAC development.
References
- 1. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 2. phagesdb.org [phagesdb.org]
- 3. eppendorf.com [eppendorf.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. BacPROTACs mediate targeted protein degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. biomatik.com [biomatik.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Optimizing of a protein extraction method for Mycobacterium tuberculosis proteome analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
Application Notes and Protocols for BacPROTAC-1 Delivery into Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the delivery of BacPROTAC-1 into bacterial cells. The information is intended to guide researchers in designing and executing experiments to evaluate the intracellular activity of this novel class of bacterial protein degraders.
Introduction to this compound
BacPROTACs, or bacterial proteolysis-targeting chimeras, are bifunctional molecules designed to hijack a bacterium's native protein degradation machinery to selectively eliminate a target protein. This compound is a well-characterized example that recruits the ClpCP protease system, which is present in many Gram-positive bacteria and mycobacteria, to degrade a protein of interest (POI).[1][2][3] This is achieved through a dual-binding mechanism where one end of the this compound molecule binds to the ClpC N-terminal domain (NTD), and the other end binds to the POI.[1][3] This induced proximity triggers the ubiquitination-independent degradation of the POI by the ClpCP protease.[1][3] The ability of BacPROTACs to catalytically induce protein degradation makes them a promising new modality for antimicrobial drug discovery.[4][5]
A critical aspect of BacPROTAC efficacy is its ability to penetrate the bacterial cell envelope and accumulate at sufficient intracellular concentrations to engage its targets. The delivery of this compound into bacterial cells is a crucial first step in any experiment aiming to assess its biological activity.
This compound Delivery: Mechanism of Action
The delivery of this compound into bacterial cells is a passive process that relies on the physicochemical properties of the molecule to cross the complex bacterial cell envelope. For mycobacteria, this includes a unique outer membrane in addition to the peptidoglycan layer and inner membrane. The cyclomarin scaffold, often used in BacPROTAC design, has been shown to possess the ability to pass the mycobacterial cell envelope.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related molecules from in vitro and in vivo experiments.
Table 1: In Vitro Binding Affinities and Degradation
| Molecule | Target 1 | Kd (µM) | Target 2 | Kd (µM) | In Vitro Degradation (DC50) | In Vitro Degradation (Dmax) | Bacterial System | Reference |
| This compound | mSA | 3.9 | B. subtilis ClpCNTD | 2.8 | Not Reported | Not Reported | Bacillus subtilis | [6][7] |
| This compound | mSA | Not Reported | M. smegmatis ClpC1NTD | 0.69 | Not Reported | Not Reported | Mycobacterium smegmatis | [6][7] |
| Homo-BacPROTAC 8 | ClpC1-NTD | Not Reported | ClpC1-NTD | Not Reported | 7.6 µM | 81% | M. tuberculosis | [4] |
| Homo-BacPROTAC 12 | ClpC1-NTD | Not Reported | ClpC1-NTD | Not Reported | 7.7 µM | 79% | M. tuberculosis | [4] |
Table 2: In Vivo (Intracellular) Activity
| Molecule | Target | DC50 (nM) | Dmax (%) | Incubation Time | Bacterial Strain | Reference |
| Homo-BacPROTAC 8 | Endogenous ClpC1 | 571 | 47.7 | 24 hours | M. smegmatis | [4] |
| Homo-BacPROTAC 12 | Endogenous ClpC1 | 170 | 42.5 | 24 hours | M. smegmatis | [4] |
| BacPROTAC-3 | BRDTBD1 | Concentration-dependent degradation observed | Not Quantified | 30 minutes | M. smegmatis | [3] |
Table 3: Minimum Inhibitory Concentrations (MICs)
| Molecule | Mtb H37Rv MIC (µM) | Mtb H37Ra MIC50 (µM) | Mtb H37Rv MIC50 (µM) | Reference |
| dCymC | 0.42 | Not Reported | Not Reported | [4] |
| Monomer 10 | 3.13 | Not Reported | Not Reported | [4] |
| BacPROTAC 12 | 0.097 | Not Reported | Not Reported | [4] |
| Unnamed BacPROTAC | Not Reported | 14.1 | 28.2 | [8][9] |
Note: It is important to recognize that standard drug uptake assays in mycobacteria can be ambiguous, and direct quantification of intracellular this compound concentrations is challenging.[6]
Experimental Protocols
The following protocols provide detailed methodologies for delivering this compound to bacterial cells and assessing its intracellular activity.
Protocol 1: General this compound Delivery to Bacterial Cultures
This protocol describes the general procedure for treating a bacterial culture with this compound to assess its effect on cell growth or protein levels.
Materials:
-
Bacterial strain of interest (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis)
-
Appropriate liquid growth medium (e.g., Middlebrook 7H9 with supplements)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Incubator with shaking capabilities
-
Sterile culture tubes or flasks
-
Centrifuge
Procedure:
-
Culture Preparation: Inoculate the desired bacterial strain into the appropriate liquid medium and grow to the mid-logarithmic phase (OD600 of 0.4-0.6).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Treatment:
-
Aliquot the bacterial culture into sterile tubes.
-
Add the desired final concentration of this compound to the treatment tubes. Typical concentrations range from 1 µM to 100 µM.[10]
-
Add an equivalent volume of DMSO to a control tube.
-
-
Incubation: Incubate the treated and control cultures at 37°C with shaking for the desired time period (e.g., 30 minutes, 2 hours, or 24 hours).[3][4][10]
-
Harvesting: Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
-
Downstream Analysis: The harvested cell pellets can be used for various downstream applications, such as Minimum Inhibitory Concentration (MIC) assays or analysis of protein degradation by Western blot.
Protocol 2: Assessment of Intracellular Protein Degradation by Western Blot
This protocol details the steps to analyze changes in target protein levels within bacterial cells following this compound treatment.
Materials:
-
This compound treated and control bacterial cell pellets (from Protocol 1)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bead beater or sonicator
-
Microcentrifuge
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against the protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cell pellets with ice-cold PBS and centrifuge to pellet the cells again.
-
Resuspend the pellets in ice-cold lysis buffer.
-
Lyse the cells using a bead beater or sonicator. Ensure samples are kept on ice to prevent protein degradation.
-
Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g for 20 minutes at 4°C) to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a fresh tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative abundance of the target protein in this compound treated versus control samples.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial culture.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound
-
96-well microtiter plates
-
Resazurin solution (for viability staining)
-
Plate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow a bacterial culture to the mid-log phase and dilute it to the desired starting concentration in fresh medium.
-
Serial Dilution of this compound:
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for the appropriate duration (e.g., 24-72 hours for mycobacteria).
-
MIC Determination:
-
After incubation, add resazurin solution to each well and incubate for a few hours.
-
The MIC is the lowest concentration of this compound at which no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.
-
Alternatively, the OD600 can be measured using a plate reader.
-
Conclusion
The delivery of this compound into bacterial cells is a critical prerequisite for its therapeutic action. The protocols outlined in these application notes provide a framework for researchers to investigate the intracellular effects of this compound. While challenges in quantifying intracellular accumulation remain, the provided methods for assessing downstream functional outcomes, such as target protein degradation and inhibition of bacterial growth, offer robust approaches to evaluate the efficacy of this compound delivery. Further optimization of BacPROTAC delivery, potentially through the use of formulation strategies, may enhance their therapeutic potential.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BacPROTACs mediate targeted protein degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting low degradation efficiency with BacPROTAC-1
Welcome to the technical support center for BacPROTAC-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound for targeted protein degradation in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pioneering bacterial proteolysis-targeting chimera (BacPROTAC). It is a bifunctional molecule designed to hijack the bacterial ClpCP proteolytic machinery to induce the degradation of a specific protein of interest (POI)[1][2][3][4]. It consists of three key components: a ligand that binds to the POI (in the proof-of-concept molecule, biotin is used to target monomeric streptavidin, mSA), a linker, and a moiety that binds to the ClpC component of the ClpCP protease (a phosphorylated arginine derivative)[1][2][3][5]. By simultaneously binding to both the POI and ClpC, this compound forms a ternary complex that brings the POI into proximity with the ClpCP protease, leading to its unfolding and degradation[1][2][3][5].
Q2: What is the primary application of this compound?
This compound serves as a proof-of-concept for targeted protein degradation in bacteria[3][5]. This technology opens up new avenues for antimicrobial drug discovery by enabling the degradation of essential bacterial proteins, including those that are considered "undruggable" by traditional inhibitors[1][2][6]. It also provides a valuable research tool for studying the function of bacterial proteins through their inducible degradation[5].
Q3: In which bacterial species has this compound been shown to be effective?
This compound has been demonstrated to be effective in reprogramming the ClpCP machinery in Bacillus subtilis and the ClpC1P1P2 complex from Mycobacterium smegmatis[1][5]. This suggests that the underlying principle of hijacking the Clp protease system may be applicable to a range of bacteria that utilize this pathway for protein quality control.
Troubleshooting Guide: Low Degradation Efficiency
Low or no degradation of the target protein is a common issue encountered during experiments with BacPROTACs. The following guide provides a systematic approach to identify and resolve the potential causes.
Problem: Suboptimal or no degradation of the target protein.
This troubleshooting guide is structured to help you diagnose the issue in a stepwise manner, from initial checks of the experimental setup to more in-depth investigations of the molecular interactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low degradation efficiency with this compound.
Step 1: Verify Reagents and Experimental Setup
| Potential Cause | Recommended Action |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., nanomolar to high micromolar) to identify the optimal concentration. Be aware of the potential "hook effect," where very high concentrations can be less effective due to the formation of binary complexes instead of the productive ternary complex[7]. |
| This compound Instability | Assess the stability of this compound in your experimental buffer and conditions over the time course of the experiment. |
| Issues with Target Protein | Confirm the expression and stability of your target protein. For in vitro assays, ensure the protein is correctly folded and purified. |
| ATP Depletion (in vitro assays) | The ClpCP system is ATP-dependent. Ensure your reaction buffer contains an adequate concentration of ATP and an ATP regeneration system if necessary. |
| Incorrect Buffer Conditions | Verify that the pH, salt concentration, and other components of your buffer are optimal for ClpCP activity. |
Step 2: Assess Cell Permeability (for in-cell assays)
| Potential Cause | Recommended Action |
| Poor Cell Permeability of this compound | BacPROTACs can be large molecules with limited ability to cross the bacterial cell wall and membrane[8]. Consider modifying the linker or other parts of the molecule to improve its physicochemical properties for better cell uptake. Alternatively, consider using bacterial strains with increased membrane permeability if available. |
Step 3: Confirm Binary Binding
| Potential Cause | Recommended Action |
| Weak Binding to Target Protein or ClpC | The formation of the ternary complex is predicated on the ability of this compound to bind to both the POI and ClpC individually. Use biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinity (Kd) of this compound to your POI and to the ClpC N-terminal domain (NTD). |
Table 1: this compound Binding Affinities
| Interacting Molecules | Technique | Binding Affinity (Kd) | Reference |
| This compound and mSA | ITC | 3.9 µM | [1] |
| This compound and B. subtilis ClpC NTD | ITC | 2.8 µM | [1] |
| This compound and M. smegmatis ClpC1 NTD | ITC | 0.69 µM | [5] |
Step 4: Verify Ternary Complex Formation
| Potential Cause | Recommended Action |
| Inefficient Ternary Complex Formation | Even if binary binding occurs, the linker may not be optimal for the stable formation of the ternary complex. Use techniques like Size Exclusion Chromatography (SEC) or Förster Resonance Energy Transfer (FRET)-based assays to confirm that this compound can simultaneously bind the POI and ClpC to form a stable ternary complex[1][5]. |
| Negative Cooperativity | The binding of one protein partner might hinder the binding of the other. Biophysical assays can help determine the cooperativity of ternary complex formation. |
Step 5: Evaluate Protease Activity
| Potential Cause | Recommended Action |
| Inactive ClpCP Protease | Ensure that the purified ClpCP complex is active. This can be tested using a generic substrate for the protease. For in-cell assays, confirm that the ClpCP system is functional in the bacterial strain being used. |
| Competitive Inhibition | To confirm that the degradation is specifically mediated by the BacPROTAC, perform competition experiments. The degradation should be inhibited by the addition of an excess of the free POI ligand (e.g., biotin) or the free ClpC ligand (e.g., phosphorylated arginine)[5]. |
Step 6: Optimize BacPROTAC Design
| Potential Cause | Recommended Action |
| Structural Features of the Target Protein | The efficiency of degradation can be influenced by the structural features of the target protein. For instance, the presence of an unstructured region near the BacPROTAC binding site may facilitate unfolding and degradation by ClpCP[5]. If possible, consider targeting different domains of the POI. |
| Suboptimal Linker | The length and composition of the linker are crucial for the proper orientation of the POI and ClpC in the ternary complex. If ternary complex formation is weak or non-productive, synthesize and test a series of BacPROTACs with different linkers. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
References
- 1. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 2. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Antibiotics: The Time is Now - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
BacPROTAC-1 In Vitro Assay Optimization: A Technical Guide
Welcome to the technical support center for BacPROTAC-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for in vitro assays. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a bacterial proteolysis-targeting chimera (BacPROTAC) designed to hijack the bacterial ClpCP protease system for targeted protein degradation.[1][2] It is a bifunctional molecule with one end binding to a protein of interest (POI) and the other end binding to the N-terminal domain (NTD) of the ClpC unfoldase, a component of the ClpCP protease complex in bacteria.[2][3] This binding facilitates the formation of a ternary complex between the POI, this compound, and ClpC.[3][4] The ClpC unfoldase then delivers the targeted protein to the ClpP peptidase for degradation.[2][5]
Q2: What is a typical starting concentration range for this compound in in vitro degradation assays?
A2: Based on published studies, a broad concentration range is recommended for initial experiments. In vitro degradation of the model substrate monomeric streptavidin (mSA) and its fusion proteins has been observed with this compound concentrations ranging from 1 µM to 100 µM, with a typical incubation time of 2 hours.[6] For some substrates like mSA-Kre, degradation was seen at concentrations as low as 1 μM.[2] A wide dose-response experiment is crucial to identify the optimal concentration.[7]
Q3: What are the key components required for an in vitro degradation assay with this compound?
A3: A typical in vitro degradation assay includes the reconstituted Bacillus subtilis or Mycobacterium smegmatis ClpCP protease (comprising both ClpC and ClpP proteins), the target protein of interest (e.g., mSA-fusion protein), this compound, and an ATP regeneration system, as the degradation process is ATP-dependent.[3][6]
Q4: How can I confirm that the observed protein degradation is specific to the action of this compound?
A4: To confirm specificity, control experiments are essential. You can perform competition assays by adding an excess of the isolated binding moieties of this compound (e.g., biotin for an mSA-targeting BacPROTAC or a molecule that binds the ClpC-NTD) to the reaction.[3][4] These molecules should compete with this compound for binding to the target protein or ClpC, respectively, and thus inhibit the degradation of the target protein.[2]
Troubleshooting Guide
Issue 1: No or low degradation of the target protein is observed.
| Potential Cause | Recommended Action(s) |
| Suboptimal this compound Concentration | Perform a wide dose-response curve with this compound (e.g., from nanomolar to high micromolar concentrations) to identify the optimal concentration for degradation.[7] |
| Inefficient Ternary Complex Formation | Confirm the formation of a stable ternary complex (Target Protein-BacPROTAC-1-ClpC) using biophysical assays such as Size-Exclusion Chromatography (SEC) or Isothermal Titration Calorimetry (ITC).[3][4] |
| Issues with Reconstituted ClpCP Protease | Verify the activity of your reconstituted ClpCP protease using a known substrate. Ensure all components, including the ATP regeneration system, are active. |
| Intrinsic Properties of the Target Protein | The structural features of the target protein can influence degradation efficiency. For instance, the presence of an unstructured region can facilitate degradation.[3] Consider if your target protein has features that might hinder its unfolding and degradation by the ClpCP complex. |
| Compound Instability | Assess the stability of this compound in your assay buffer over the course of the experiment.[7] |
Issue 2: The "Hook Effect" is observed, with decreased degradation at high this compound concentrations.
| Potential Cause | Recommended Action(s) |
| Formation of Unproductive Binary Complexes | At excessive concentrations, this compound is more likely to form binary complexes with either the target protein or the ClpC ligase, rather than the productive ternary complex required for degradation.[7] This is a well-documented phenomenon for PROTACs.[7][8] |
| To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that maximizes degradation and to observe the characteristic bell-shaped curve.[7] Test lower concentrations of this compound (in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[7] |
Issue 3: Off-target effects are suspected.
| Potential Cause | Recommended Action(s) |
| Non-specific Binding of this compound | The "warhead" of the BacPROTAC that binds the protein of interest may have affinity for other proteins in your system. |
| To improve selectivity, you can consider optimizing the target-binding warhead to be more specific for your protein of interest.[7] Additionally, modifying the linker connecting the two ends of the BacPROTAC can influence the conformation of the ternary complex and improve selectivity.[7] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature, which can serve as a reference for designing your in vitro experiments.
| Parameter | This compound Value | Organism/System |
| Binding Affinity (KD) to mSA | 3.9 µM | Bacillus subtilis |
| Binding Affinity (KD) to ClpCNTD | 2.8 µM | Bacillus subtilis |
| Binding Affinity (KD) to ClpC1NTD | 0.69 µM | Mycobacterium smegmatis |
| Effective Degradation Concentration (in vitro) | 1 µM - 100 µM | Bacillus subtilis & Mycobacterium smegmatis reconstituted systems |
| Incubation Time for In Vitro Degradation | 2 hours | Bacillus subtilis & Mycobacterium smegmatis reconstituted systems |
Experimental Protocols
Protocol 1: In Vitro Protein Degradation Assay
This protocol describes a general procedure for assessing the degradation of a target protein by the reconstituted ClpCP protease in the presence of this compound.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reconstituted ClpC and ClpP proteins.
-
The target protein (e.g., mSA-Kre fusion protein).
-
ATP regeneration system (e.g., creatine kinase, creatine phosphate, ATP).
-
Assay buffer (ensure appropriate pH and salt concentrations).
-
-
This compound Addition: Add serial dilutions of this compound to the reaction mixtures. Include a DMSO-only control.
-
Incubation: Incubate the reactions at the appropriate temperature (e.g., 37°C) for a set time, typically 2 hours.[3]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: Analyze the degradation of the target protein by SDS-PAGE followed by Coomassie staining or Western blotting.[3]
Protocol 2: Ternary Complex Formation Analysis by Size-Exclusion Chromatography (SEC)
This protocol is to confirm the formation of the ternary complex (Target Protein-BacPROTAC-1-ClpCNTD).
-
Sample Preparation: Pre-mix equimolar concentrations of the target protein and the ClpC N-terminal domain (ClpCNTD) in the presence and absence of this compound.[4] A typical concentration for each protein component is 25 µM.[9]
-
Incubation: Allow the mixture to incubate to facilitate complex formation.
-
SEC Analysis: Load the samples onto a suitable size-exclusion chromatography column (e.g., Superdex).
-
Data Analysis: Monitor the elution profile at 280 nm. A shift in the elution volume to an earlier time point in the presence of this compound indicates the formation of a larger, stable ternary complex.[3][4] Collect fractions and analyze by SDS-PAGE to confirm the presence of all three components in the shifted peak.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biocompare.com [biocompare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
impact of substrate structural features on BacPROTAC-1 activity
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of BacPROTAC-1 and the impact of substrate structural features on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a bacterial proteolysis-targeting chimera (PROTAC) that hijacks the bacterial ClpCP protease system to induce the degradation of a target protein of interest (POI).[1][2] It is a bifunctional molecule with one end binding to the N-terminal domain (NTD) of the ClpC unfoldase and the other end binding to the POI. This dual binding brings the POI into proximity with the ClpCP complex, leading to its unfolding by ClpC and subsequent degradation by the ClpP peptidase.[1][2] this compound essentially "tags" the target protein for destruction by the bacterial proteolytic machinery.
Q2: How do the structural features of the target protein affect this compound mediated degradation?
A2: The structural features of the target protein significantly influence the efficiency of this compound mediated degradation.[1][3][4] Proteins with intrinsically disordered regions or unstructured termini are generally better substrates.[1] For instance, the fusion protein mSA-Kre, which has a 28-amino acid long unstructured C-terminal tail, is degraded much more efficiently than proteins with compact folds like mSA-NrdI, mSA-TagD, and mSA-NusA.[1] This is because an unstructured region can serve as an initiation site for the ClpC unfoldase to engage and translocate the substrate into the ClpP proteolytic chamber.[1]
Q3: Does the linker length of this compound affect its degradation efficiency?
A3: Based on current research, the linker length of this compound does not appear to have a significant impact on the degradation process.[3][4] This is in contrast to many eukaryotic PROTACs where linker length and composition are critical parameters for optimizing degradation efficiency.
Q4: Is the phosphorylated arginine (pArg) moiety essential for this compound activity?
A4: Yes, the phosphorylated arginine (pArg) moiety is crucial for this compound activity. It mimics the natural bacterial degradation tag and is responsible for binding to the ClpC NTD.[1] A control molecule, BacPROTAC-1c, which contains a non-phosphorylated arginine, fails to induce substrate degradation, confirming the necessity of the phosphate group for ClpC engagement.[1]
Q5: Can this compound be used in different bacterial species?
A5: Yes, this compound has demonstrated activity in different bacterial systems. It was initially developed and tested with the ClpCP system from Bacillus subtilis and has also been shown to reprogram the ClpC1P1P2 protease of Mycobacterium smegmatis.[1][5] This suggests that the pArg-dependent degradation pathway is conserved and can be hijacked in various bacteria.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of the target protein. | Target protein has a compact, stable fold. | Consider engineering an unstructured degradation tag onto your protein of interest to facilitate initiation of unfolding by ClpC.[1] |
| Inefficient ternary complex formation. | Confirm the binding of this compound to both your target protein and ClpC individually using techniques like Isothermal Titration Calorimetry (ITC).[1][5] Ensure you are using a sufficient concentration of this compound, as concentrations higher than the individual binding affinities may be required for efficient degradation.[1][5] | |
| Problem with the in vitro degradation assay setup. | Verify the activity of your reconstituted ClpCP protease. Ensure that ATP is included in the reaction, as it is required for ClpC activity.[1] Run positive controls with a known good substrate like mSA-Kre. | |
| This compound degradation or instability. | Prepare fresh solutions of this compound for your experiments. Store the compound as recommended by the supplier. | |
| Degradation is observed in the absence of this compound. | The target protein is an endogenous substrate of ClpCP. | This is a possibility, especially if the protein is naturally regulated by this pathway. Analyze the degradation levels with and without this compound to quantify the specific effect of the degrader. |
| Contamination with other proteases. | Ensure high purity of all recombinant proteins (ClpC, ClpP, and the target protein) used in the in vitro assay. | |
| Inconsistent results between experiments. | Variability in protein preparations. | Use a consistent protocol for protein expression and purification. Perform quality control checks on each batch of protein. |
| Inaccurate quantification of protein degradation. | Use a reliable method for quantification, such as densitometry of SDS-PAGE bands from multiple replicates. |
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's binding affinities and degradation efficiencies for different substrates.
Table 1: Binding Affinities of this compound
| Binding Partner | Organism | Method | Dissociation Constant (KD) |
| mSA | - | ITC | 3.9 µM[1][6] |
| ClpCNTD | Bacillus subtilis | ITC | 2.8 µM[1][6] |
| ClpC1NTD | Mycobacterium smegmatis | ITC | 0.69 µM[1][5][7] |
Table 2: this compound Degradation Efficiency for Different Substrates
| Substrate | Key Structural Feature | Organism | Effective this compound Concentration for Degradation |
| mSA | Model protein | Bacillus subtilis | 100 µM[1][4] |
| mSA-Kre | Unstructured C-terminal tail | Bacillus subtilis | 1 µM[1][3][4] |
| mSA-NrdI | Compact fold | Bacillus subtilis | Inefficient degradation[1] |
| mSA-TagD | Compact fold | Bacillus subtilis | Inefficient degradation[1] |
| mSA-NusA | Compact fold | Bacillus subtilis | Inefficient degradation[1] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Detailed Experimental Protocols
In Vitro Degradation Assay
This protocol is adapted from methodologies described for this compound.[1]
1. Reagents and Buffers:
-
Purified ClpC, ClpP, and target protein (e.g., mSA-fusion proteins).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.5 mM TCEP.
-
ATP solution (100 mM).
-
5X SDS-PAGE loading buffer.
2. Procedure:
-
Prepare a reaction mixture in the assay buffer containing ClpC (e.g., 0.5 µM), ClpP (e.g., 1 µM), and the target protein (e.g., 5 µM).
-
Add this compound to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM). For a negative control, add an equivalent volume of DMSO.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for a specified time (e.g., 2 hours).[6]
-
Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Coomassie blue staining or Western blotting to visualize the degradation of the target protein.
3. Controls:
-
No this compound control: To assess baseline protein stability.
-
No ATP control: To confirm the ATP-dependence of ClpC.[1]
-
Competition control: Add an excess of free pArg or biotin to demonstrate that the degradation is dependent on the formation of the ternary complex.[1]
Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for assessing the binding affinity of this compound.[1][5]
1. Reagents and Buffers:
-
Purified protein (ClpCNTD or target protein) dialyzed extensively against the ITC buffer.
-
This compound.
-
ITC Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.5 mM TCEP. Ensure the DMSO concentration is matched between the cell and the syringe (e.g., 4% v/v).[1]
2. Procedure:
-
Prepare the protein solution (e.g., 20-50 µM in the ITC buffer) to be placed in the sample cell.
-
Prepare the this compound solution (e.g., 200-500 µM in the ITC buffer with matched DMSO) to be loaded into the injection syringe.
-
Set up the ITC instrument with appropriate parameters (e.g., temperature at 25°C, stirring speed at 750 rpm).
-
Perform the titration, which typically consists of an initial small injection followed by a series of larger, spaced injections (e.g., one 0.4 µL injection followed by 18 injections of 2 µL at 150-second intervals).[1]
-
Analyze the resulting data using the software provided with the instrument to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Analytical Size Exclusion Chromatography (SEC)
This protocol is used to confirm the formation of the ternary complex (ClpCNTD-BacPROTAC-1-POI).[1][5]
1. Reagents and Buffers:
-
Purified ClpCNTD and target protein.
-
This compound.
-
SEC Buffer: 50 mM Tris pH 7.5, 100 mM NaCl.[5]
2. Procedure:
-
Prepare samples for analysis. For the ternary complex, pre-mix equimolar concentrations of ClpCNTD and the target protein (e.g., 25 µM each) with this compound (e.g., 25 µM).[5]
-
Prepare control samples:
-
ClpCNTD alone.
-
Target protein alone.
-
A mixture of ClpCNTD and the target protein without this compound (add DMSO equivalent).[5]
-
-
Equilibrate an analytical SEC column (e.g., Superdex 75 3.2/300) with the SEC buffer.[5]
-
Inject the sample onto the column and monitor the elution profile by UV absorbance (e.g., at 280 nm).
-
A shift in the elution volume to an earlier time point for the sample containing all three components compared to the controls indicates the formation of a larger complex.
-
Collect fractions across the elution peaks and analyze them by SDS-PAGE to confirm the presence of all three components in the shifted peak.[1][5]
References
- 1. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 4. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
BacPROTAC-1 off-target effects and how to mitigate them
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving BacPROTAC-1. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you understand and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bacterial proteolysis-targeting chimera (BacPROTAC) designed to induce the degradation of a target protein in bacteria. It is a bifunctional molecule composed of:
-
A biotin ligand that binds to the model protein of interest (POI), monomeric streptavidin (mSA).
-
A phosphorylated arginine (pArg) moiety that acts as an anchor to the N-terminal domain (NTD) of the bacterial ClpC unfoldase, a component of the ClpCP proteolytic complex.[1][2][3]
-
A chemical linker that connects the biotin and pArg moieties.[1][4]
By simultaneously binding to both the POI and ClpC, this compound brings the target protein into close proximity with the ClpCP protease, leading to its ubiquitination-independent degradation.[1][2][5] this compound has also been shown to activate and induce the assembly of the ClpC unfoldase into its functional state.[1][2][6]
Q2: I am concerned about off-target effects. What is known about the selectivity of this compound?
A2: Currently, there is a lack of published, direct proteomic studies specifically analyzing the off-target effects of this compound across the entire bacterial proteome. However, the design of BacPROTACs leverages a key difference between bacterial and human cells, as the ClpCP protease is absent in mammals, suggesting a degree of host-pathogen selectivity.[3][5][7]
While specific data for this compound is limited, a proteomics study on a related compound, BacPROTAC-3, which targets the same ClpC1 unfoldase in Mycobacterium smegmatis (though with a different anchor), demonstrated high specificity. In that study, only the intended target protein was significantly depleted from the bacterial lysate.[7][8] This suggests that the BacPROTAC approach can achieve high selectivity.
To ensure the effects you are observing are due to the degradation of your target protein, it is crucial to perform rigorous control experiments.
Q3: How can I minimize potential off-target effects in my experiments?
A3: Minimizing off-target effects is critical for the accurate interpretation of your results. Here are several strategies you can employ:
-
Titrate the concentration: Use the lowest effective concentration of this compound that still achieves robust degradation of your target protein. A dose-response experiment is the best way to determine this optimal concentration.[9]
-
Use appropriate negative controls:
-
Inactive Epimer/Analog: Use a control molecule that is structurally similar to this compound but does not bind to either the POI or ClpC. For example, a compound lacking the phosphate group on the arginine moiety (BacPROTAC-1c) has been shown to be ineffective at inducing degradation.[3]
-
Competition Assays: Co-incubate your experiment with an excess of free biotin or free pArg. This will competitively inhibit the formation of the ternary complex (ClpC-BacPROTAC-1-POI) and should prevent the degradation of the target protein, confirming that the observed effect is dependent on the intended mechanism.[1][7][10]
-
-
Perform Washout Experiments: To confirm that the observed phenotype is a direct result of target protein degradation, you can remove this compound from the cell culture and monitor for the recovery of the target protein levels and a reversal of the phenotype.[9]
-
Conduct Global Proteomics Analysis: For a comprehensive assessment of specificity, mass spectrometry-based proteomics can be used to identify any unintended protein degradation across the entire proteome.[6][9]
Q4: My target protein is not degrading efficiently. What are some potential reasons and troubleshooting steps?
A4: Inefficient degradation can be due to several factors. Here are some common issues and how to address them:
-
Suboptimal this compound Concentration: As mentioned, the concentration of this compound is critical. Too low of a concentration will not be effective, and excessively high concentrations can lead to the "hook effect," where the formation of binary complexes (ClpC-BacPROTAC-1 or this compound-POI) is favored over the productive ternary complex, reducing degradation efficiency.[9] Perform a careful dose-response experiment to find the optimal concentration.
-
Intrinsic Properties of the Target Protein: The efficiency of degradation can be influenced by the structural features of the target protein. Proteins with unstructured regions or termini are often better substrates for the ClpCP protease.[1][7] If your target is a highly compact and stable protein, degradation may be less efficient.
-
Low Expression of ClpC in your Bacterial Strain: The endogenous levels of the ClpC unfoldase can vary between bacterial species and strains. Confirm the expression of ClpC in your model system using techniques like Western blotting or qPCR.[9]
-
Issues with Ternary Complex Formation: Successful degradation relies on the formation of a stable ternary complex. You can verify this using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Size Exclusion Chromatography (SEC).
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding and activity of this compound and related compounds.
Table 1: Binding Affinities of this compound
| Interacting Molecules | Technique | Dissociation Constant (KD) | Reference(s) |
| This compound and mSA | ITC | 3.9 µM | [1][4] |
| This compound and B. subtilis ClpCNTD | ITC | 2.8 µM | [1][4] |
| This compound and M. smegmatis ClpC1NTD | ITC | 0.69 µM | [1][3][7] |
Table 2: Degradation Efficiency of this compound
| Target Protein | Bacterial System | This compound Concentration for Degradation | Reference(s) |
| mSA | B. subtilis (in vitro) | 100 µM | [1][4][10] |
| mSA-Kre | B. subtilis (in vitro) | 1 µM | [1][7][10] |
| mSA-Kre | M. smegmatis (in vitro) | Concentration-dependent | [3] |
Key Experimental Protocols
Here are detailed protocols for key experiments to validate the on-target activity of this compound and troubleshoot your experiments.
Protocol 1: In Vitro Degradation Assay
This assay is used to confirm that this compound can induce the degradation of a target protein by the purified ClpCP protease.
Materials:
-
Purified target protein (e.g., mSA-Kre)
-
Purified ClpC and ClpP proteins from the relevant bacterial species
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 20 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
DMSO (vehicle control)
-
SDS-PAGE gels and reagents
-
Coomassie stain or Western blot antibodies for the target protein
Procedure:
-
Prepare a reaction mixture containing the purified target protein (e.g., 1-5 µM), ClpC (e.g., 1 µM), and ClpP (e.g., 1 µM) in the assay buffer.
-
Add this compound to the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). For the negative control, add an equivalent volume of DMSO.
-
Initiate the degradation reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reactions at 37°C for a set time course (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the levels of the target protein. A decrease in the band intensity of the target protein in the presence of this compound and ATP indicates successful degradation.
Protocol 2: Competition Assay
This assay confirms that the degradation is dependent on the specific interactions of this compound with the target protein and ClpC.
Materials:
-
Same as Protocol 1
-
High concentration stocks of free biotin and free phosphorylated arginine (pArg)
Procedure:
-
Set up the in vitro degradation reactions as described in Protocol 1, using the optimal concentration of this compound determined previously.
-
To separate reaction tubes, add a high molar excess of free biotin (e.g., 100-fold) or free pArg (e.g., 100-fold).
-
Initiate the reaction with ATP and incubate for the time determined to give significant degradation in the absence of competitors.
-
Stop the reactions and analyze the results by SDS-PAGE.
-
If degradation is on-target, the presence of excess free biotin or pArg should outcompete this compound binding and prevent the degradation of the target protein.[3][7]
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity (KD) between this compound and its binding partners.
Materials:
-
Purified protein (ClpCNTD or target protein)
-
This compound
-
Dialysis buffer (ensure the protein and this compound are in the exact same buffer to minimize heats of dilution)
-
ITC instrument
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).[11]
-
-
Loading the ITC:
-
Titration:
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[12]
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of Action of this compound.
Caption: Workflow for Mitigating and Confirming Off-Target Effects.
References
- 1. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 [mdpi.com]
- 2. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 3. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Technical Support Center: Enhancing BacPROTAC-1 Solubility for Experimental Success
Welcome to the technical support center for BacPROTAC-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this novel bacterial PROTAC.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the recommended first step?
A1: The initial and most crucial step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. The most commonly used solvent for this purpose is Dimethyl Sulfoxide (DMSO) due to its excellent solvating power for a wide range of organic molecules. From this concentrated stock, you can then make serial dilutions into your aqueous experimental medium. It is critical to maintain a final DMSO concentration that does not impact your biological system, typically below 0.5% (v/v).
Q2: What are the best practices for preparing a this compound stock solution in an organic solvent?
A2: To ensure complete dissolution and accurate concentration, follow this protocol:
-
Weigh the desired amount of this compound powder accurately.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If visual inspection still shows undissolved particles, brief sonication (in a water bath to avoid overheating) can be employed.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What should I do?
A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility at the desired working concentration of this compound. You may need to test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find the optimal balance for solubility and biological compatibility.
-
Use a Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. For example, first, dilute the DMSO stock into an intermediate solution containing a higher percentage of your aqueous buffer, and then perform the final dilution into your experimental medium.
-
Incorporate Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds. Adding a low concentration (e.g., 0.01% - 0.1% w/v) to your final aqueous buffer can help prevent precipitation.
-
Consider Alternative Solvents: If DMSO is not suitable for your experimental system, other water-miscible organic solvents can be tested.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshooting and improving the solubility of this compound for your specific experimental needs.
Tier 1: Co-Solvent Optimization
The first line of defense against poor aqueous solubility is the use of organic co-solvents.
Experimental Protocol: Co-Solvent Solubility Screen
-
Preparation: Dispense a small, precise amount of this compound powder into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a specific volume of a different organic solvent to reach a high target concentration (e.g., 50 mM).
-
Dissolution: Vortex each tube vigorously for 2-3 minutes. Gentle warming or sonication can be applied if the compound is heat-stable.
-
Inspection: Visually inspect for complete dissolution. Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved microparticles.
-
Supernatant Check: Carefully examine the supernatant. A clear, particle-free solution indicates good solubility in that solvent at the tested concentration.
-
Aqueous Compatibility Test: Perform a dilution test by adding a small aliquot of the promising stock solutions to your aqueous buffer to check for immediate precipitation.
Table 1: Common Organic Co-Solvents for Hydrophobic Compounds
| Solvent | Typical Stock Concentration | Maximum Recommended Final Concentration in Aqueous Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 - 100 mM | < 0.5% (v/v) | Most common starting point; can have biological effects at higher concentrations. |
| Ethanol (EtOH) | 10 - 50 mM | < 1% (v/v) | Can be less effective than DMSO but may be better tolerated by some cell types. |
| Dimethylformamide (DMF) | 10 - 50 mM | < 0.1% (v/v) | Use with caution due to higher toxicity. |
| N-Methyl-2-pyrrolidone (NMP) | 10 - 100 mM | < 0.5% (v/v) | A powerful solubilizing agent. |
Tier 2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of your primary experimental buffer, adjusting the pH in increments (e.g., from pH 6.0 to 8.0 in 0.5 unit steps).
-
Compound Addition: Add a consistent amount of this compound to each buffer to achieve your desired final concentration.
-
Equilibration: Agitate the samples (e.g., on a rotator) for a set period (e.g., 2-4 hours) at a controlled temperature to allow for equilibration.
-
Analysis: Centrifuge the samples to pellet any undissolved compound. Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Determination: The pH that yields the highest concentration of dissolved this compound is the optimal pH for solubility. Note that this pH must also be compatible with your biological assay.
Tier 3: Use of Solubilizing Excipients
If co-solvents and pH adjustments are insufficient, the use of solubilizing excipients can be explored. These additives can enhance the apparent solubility of hydrophobic compounds.
Experimental Protocol: Excipient-Based Formulation
-
Excipient Stock Preparation: Prepare a stock solution of the chosen excipient in your aqueous buffer (e.g., 20% w/v HP-β-cyclodextrin in PBS).
-
Compound Addition: Add this compound to the excipient solution to your desired final concentration.
-
Dissolution: Agitate the mixture until the compound is fully dissolved. This may require extended vortexing, sonication, or overnight stirring at room temperature.
-
Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any remaining particulates.
-
Dilution: Perform serial dilutions of this formulated stock into your final assay medium.
Table 2: Common Solubilizing Excipients
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 20% (w/v) | Forms inclusion complexes, encapsulating the hydrophobic molecule. |
| Surfactants (non-ionic) | Tween® 80, Polysorbate 80 | 0.01 - 1% (v/v) | Forms micelles that encapsulate the compound. |
| Surfactants (non-ionic) | Cremophor® EL | 0.01 - 1% (v/v) | Forms micelles to increase solubility. |
| Polymers | Polyethylene glycol (PEG) 300/400 | 1 - 20% (v/v) | Acts as a co-solvent and can increase solubility. |
Visualizing Experimental Workflows
To aid in your experimental planning, the following diagrams illustrate the logical flow of the troubleshooting strategies.
Caption: Workflow for Co-Solvent Optimization.
Caption: Workflow for pH and Excipient Screening.
This compound Signaling Pathway Context
While this compound does not operate through a traditional signaling pathway, its mechanism of action involves hijacking the bacterial ClpCP protease machinery. The following diagram illustrates this process.
Caption: this compound Hijacks the ClpCP Protease.
addressing challenges in BacPROTAC-1 cell permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the cell permeability of BacPROTAC-1.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera designed to operate within bacterial cells. It functions by simultaneously binding to a target protein and a bacterial E3 ubiquitin ligase or a related protein degradation system. This induced proximity leads to the ubiquitination or tagging of the target protein for degradation by the bacterium's native proteolytic machinery, resulting in its selective removal.
Q2: My this compound shows potent in-vitro activity but has no effect on bacterial growth in culture. What is the likely cause?
A2: A common reason for this discrepancy is poor cell permeability. The complex structure of the bacterial cell envelope, especially in Gram-negative bacteria, can prevent this compound from reaching its intracellular target. Other potential issues include efflux pump activity or degradation of the compound by bacterial enzymes.
Q3: How can I determine if this compound is entering the bacterial cell?
A3: Several methods can be used to assess cell permeability. A common approach is to use liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of this compound after incubating it with bacterial cells. Alternatively, a fluorescently labeled version of this compound could be synthesized to visualize its uptake via fluorescence microscopy or flow cytometry.
Troubleshooting Guide: Low Cell Permeability
If you are experiencing issues with the efficacy of this compound in cellular assays, the following troubleshooting guide provides potential reasons and solutions.
Problem: No or low degradation of the target protein is observed in whole-cell assays.
Table 1: Troubleshooting Low Cellular Efficacy of this compound
| Possible Cause | Suggested Experiment | Expected Outcome if Hypothesis is Correct | Solution |
| Poor Cell Permeability | Quantify intracellular vs. extracellular this compound concentration using LC-MS. | Low intracellular concentration of this compound detected. | Modify the linker or ligands of this compound to improve physicochemical properties (e.g., reduce polarity, increase lipophilicity). |
| Efflux Pump Activity | Perform a target degradation assay in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., CCCP, PAβN).[1] | Increased target degradation is observed in the presence of the efflux pump inhibitor. | Co-administer this compound with a specific efflux pump inhibitor. Redesign this compound to evade efflux pump recognition. |
| Compound Degradation | Incubate this compound with bacterial cell lysate and monitor its stability over time via LC-MS. | This compound concentration decreases over time in the presence of cell lysate. | Modify the this compound structure to block metabolically labile sites. |
| Incorrect Target Engagement | Perform a cellular thermal shift assay (CETSA) or use a fluorescently labeled this compound to confirm target binding in cells. | No or minimal thermal stabilization of the target protein is observed. | Redesign the target-binding warhead of this compound for improved affinity and selectivity. |
Visualizing Experimental and Logical Workflows
This compound Mechanism of Action
Caption: Proposed mechanism of this compound action within a bacterial cell.
Troubleshooting Workflow for Low Permeability
Caption: A logical workflow for troubleshooting low cellular activity.
Detailed Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS
This protocol details a method for measuring the concentration of this compound that has entered bacterial cells.
Materials:
-
Bacterial culture in mid-log phase
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
Internal standard for LC-MS analysis
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Grow a bacterial culture to mid-log phase (OD600 ≈ 0.5).
-
Aliquot 1 mL of the culture into microcentrifuge tubes.
-
Add this compound to the desired final concentration. Include a vehicle-only control.
-
Incubate the tubes at 37°C with shaking for a specified time (e.g., 1 hour).
-
Pellet the cells by centrifugation at 5,000 x g for 5 minutes at 4°C.
-
Remove the supernatant (extracellular fraction) and save it for analysis if desired.
-
Wash the cell pellet twice with 1 mL of ice-cold PBS to remove extracellular compound.
-
Resuspend the final cell pellet in 200 µL of lysis buffer.
-
Lyse the cells by sonication or bead beating.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (intracellular fraction) to a new tube.
-
Add the internal standard to both the intracellular and extracellular fractions.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge at 15,000 x g for 10 minutes.
-
Analyze the supernatant by LC-MS to quantify this compound concentration.[1][2]
Protocol 2: Target Protein Degradation Assay by Western Blot
This protocol is for assessing the degradation of the target protein in bacterial cells following treatment with this compound.
Materials:
-
Bacterial culture expressing the target protein
-
This compound stock solution
-
Lysis buffer (e.g., BugBuster with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GroEL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Induce expression of the target protein if necessary.
-
Treat the cultures with a dilution series of this compound (and vehicle control) for a set time (e.g., 4 hours).
-
Normalize the cultures by OD600 and pellet the cells.
-
Lyse the cell pellets using an appropriate lysis buffer.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane (if necessary) and re-probe for the loading control protein.
-
Quantify the band intensities to determine the percentage of target protein degradation.
Visualizing the Western Blot Workflow
Caption: Step-by-step experimental workflow for Western blot analysis.
References
BacPROTAC-1 Experiments: A Guide to Designing Negative Controls
Welcome to the Technical Support Center for BacPROTAC-1 experimental design. This resource provides researchers, scientists, and drug development professionals with essential guidance on creating and interpreting negative controls for your targeted protein degradation experiments in bacteria. Robust negative controls are critical for validating that the observed degradation of your protein of interest (POI) is a direct result of the this compound-mediated mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of negative controls in a this compound experiment?
A1: Negative controls are crucial for demonstrating the specificity of your this compound molecule. They help to confirm that the degradation of the target protein is a direct consequence of the intended mechanism of action – the formation of a ternary complex between the ClpC unfoldase and the protein of interest (POI) – and not due to off-target effects, non-specific toxicity, or simple inhibition of the target.[1]
Q2: What are the essential types of negative controls for this compound experiments?
A2: There are three main categories of negative controls you should consider for your this compound experiments:
-
Molecule-based controls: These are chemically modified versions of your active this compound that are deficient in a key aspect of their function.
-
Genetic controls: These involve modifying the bacterial strain to lack essential components of the ClpCP degradation machinery.
-
Inhibitor-based controls: These use known inhibitors of the ClpCP protease to block the degradation process.
Q3: How do I design a molecule-based negative control for this compound?
A3: An ideal molecule-based negative control is structurally very similar to your active this compound but is unable to form the ternary complex efficiently. There are two primary strategies for this:
-
ClpC Binding-Deficient Control: Modify the moiety that binds to the ClpC N-terminal domain (NTD). For this compound, which uses a phosphorylated arginine (pArg) to bind to ClpC, a non-phosphorylated arginine version can serve as a negative control.[2] This control will have a significantly lower affinity for ClpC, thus preventing the formation of the ternary complex.
-
Target Binding-Deficient Control: Modify the "warhead" that binds to your POI. For example, if your this compound targets a specific protein using a known small molecule binder, you can synthesize a version with a modification to that binder that is known to abolish its affinity for the POI.
Q4: Can I use the individual components of the this compound as controls?
A4: Yes, competition experiments using the individual binding moieties are excellent controls. By adding an excess of the free POI-binding ligand (e.g., biotin for a streptavidin-targeting BacPROTAC) or the free ClpC-binding ligand (e.g., pArg), you can competitively inhibit the formation of the ternary complex and should observe a reduction in POI degradation.[3] This demonstrates that both ends of the this compound are required for its activity.
Q5: What are the recommended genetic controls for this compound experiments?
A5: To confirm that the degradation is dependent on the ClpCP machinery, you can perform your experiments in bacterial strains with genetic knockouts of key components. The most relevant knockouts would be:
-
ΔclpC strain: A strain lacking the ClpC unfoldase. In this strain, this compound should not be able to degrade the POI.
-
ΔclpP strain: A strain lacking the ClpP protease. This will show that the degradation is dependent on the proteolytic activity of the ClpCP complex.
Q6: Are there any inhibitor-based controls I can use?
A6: While specific and potent inhibitors of the bacterial ClpCP system are still under development, you can investigate known protease inhibitors that may have activity against ClpP. However, it is crucial to characterize the effect of these inhibitors on bacterial viability and overall protein synthesis to avoid confounding results.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Rationale |
| Significant degradation of my POI is observed with my negative control. | The negative control is not truly inactive. | * ClpC Binding-Deficient Control: Confirm that the modification (e.g., removal of the phosphate group from pArg) significantly reduces binding affinity to ClpC using biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[4][5] * Target Binding-Deficient Control: Verify that the modified "warhead" does not bind to the POI. * Off-target effects: The observed degradation might be independent of the BacPROTAC mechanism. Use genetic controls (ΔclpC or ΔclpP strains) to confirm that the degradation is ClpCP-dependent. |
| My active this compound shows no degradation, but the controls also show no effect. | Experimental conditions are not optimal, or the this compound is inactive. | * Confirm Ternary Complex Formation: Use a technique like Size-Exclusion Chromatography (SEC) to demonstrate that your active this compound can form a stable ternary complex with the POI and ClpC in vitro.[4][5] * Check ATP Dependence: Ensure that ATP is present in your in vitro degradation assays, as the ClpC unfoldase is an AAA+ ATPase.[6] * Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your this compound.[7] |
| High background degradation of the POI is observed in the absence of any BacPROTAC. | The POI is inherently unstable in the chosen bacterial strain or experimental conditions. | * Use a more stable POI: If possible, choose a POI that is known to be stable. * Optimize experimental conditions: Adjust buffer conditions, temperature, or incubation times to minimize non-specific degradation. * Include a "no protease" control: In in vitro assays, include a condition without the ClpCP protease to assess the intrinsic stability of the POI. |
Quantitative Data Presentation
The following table provides a template for summarizing quantitative data from your negative control experiments. The values are hypothetical and for illustrative purposes only.
| Compound | Description | Target Engagement (Kd to POI, µM) | ClpC Engagement (Kd to ClpC, µM) | Degradation (DC50, µM) | Max Degradation (Dmax, %) |
| This compound | Active Degrader | 0.5 | 2.8 | 10 | 95 |
| Control 1 | ClpC Binding-Deficient (non-phosphorylated) | 0.6 | >500 | >100 | <10 |
| Control 2 | Target Binding-Deficient | >200 | 2.5 | >100 | <5 |
| Control 3 | Excess pArg | 0.5 | N/A | >100 | <15 |
| Control 4 | Excess POI Ligand | N/A | 2.8 | >100 | <10 |
Experimental Protocols
Protocol 1: In Vitro Protein Degradation Assay
This protocol outlines the steps for assessing the degradation of a POI in a reconstituted in vitro system.
-
Reaction Setup: In a microcentrifuge tube, combine the purified POI, purified ClpC, and purified ClpP in an appropriate reaction buffer containing ATP and an ATP regeneration system.
-
Compound Addition: Add the active this compound or negative control compounds at various concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a predetermined amount of time (e.g., 2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: Analyze the degradation of the POI by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the POI.
-
Quantification: Quantify the band intensities to determine the percentage of remaining POI relative to the DMSO control.
Protocol 2: Whole-Cell Protein Degradation Assay
This protocol describes how to measure POI degradation in a bacterial culture.
-
Bacterial Culture: Grow the bacterial strain expressing the POI to the mid-logarithmic phase.
-
Compound Treatment: Add the active this compound or negative control compounds to the culture at various concentrations. Include a DMSO vehicle control.
-
Incubation: Continue to incubate the cultures for a specific duration (e.g., 4-8 hours).
-
Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using an appropriate method (e.g., sonication or chemical lysis).
-
Protein Quantification: Determine the total protein concentration in the lysates to ensure equal loading for analysis.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and perform a Western blot using an antibody specific to the POI. Also, probe for a loading control protein to normalize the data.
-
Data Analysis: Quantify the POI band intensity and normalize it to the loading control. Calculate the percentage of degradation relative to the DMSO-treated sample.
Visualizing the Logic of Negative Controls
The following diagrams illustrate the mechanism of action of this compound and the rationale behind the key negative controls.
Caption: Mechanism of action of an active this compound molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Applications of Bacterial Degrons and Degraders — Toward Targeted Protein Degradation in Bacteria [frontiersin.org]
- 7. youtube.com [youtube.com]
influence of linker length on BacPROTAC-1 efficacy
Welcome to the technical support center for BacPROTAC-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the influence of linker length on this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce targeted protein degradation in bacteria. It functions by hijacking the bacterial ClpCP proteolytic machinery.[1][2] One end of this compound binds to the protein of interest (POI), while the other end binds to the ClpC1 N-terminal domain (NTD), a component of the ClpCP protease complex.[3][4] This binding event forms a ternary complex, bringing the POI into proximity with the protease, leading to its ubiquitination-independent degradation.[3][5][6] This mechanism directly couples substrate binding with the activation of the unfoldase, transforming the resting ClpC into its functional hexameric state.[3][7]
Q2: How does linker length generally affect PROTAC efficacy?
A2: In conventional PROTAC design for eukaryotic systems, the length and composition of the linker are critical parameters that significantly influence the efficacy of the degrader.[8][9] The linker's role is to bridge the target protein and the E3 ligase, and its length affects the stability and geometry of the ternary complex. An optimal linker length is crucial for productive ubiquitination and subsequent degradation.[9] Both excessively short and long linkers can lead to reduced degradation efficiency due to steric hindrance or unfavorable protein-protein interactions.[10]
Q3: What is the observed influence of linker length on the efficacy of BacPROTACs?
A3: Interestingly, studies on some BacPROTACs have shown that linker length does not exert a significant influence on the degradation process.[6][11] This is in contrast to many eukaryotic PROTAC studies where linker length is a critical optimization parameter.[6] For a series of homo-BacPROTACs targeting ClpC1, variations in linker length were explored, but the impact on binding affinity was found to be negligible.[12][13] However, it is important to note that linker optimization is still considered a crucial aspect of PROTAC design and its impact can be system-dependent.[8] For specific BacPROTACs, while direct linker length-efficacy correlation might be less pronounced, the overall linker composition and rigidity can still play a role in optimizing activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of the target protein. | Inefficient ternary complex formation. | While linker length may not be the primary driver of efficacy for all BacPROTACs, ensure the linker is appropriate for your specific target and BacPROTAC design. Consider synthesizing derivatives with linkers of varying flexibility and composition.[8] Verify the binding of your this compound derivative to both the target protein and ClpC1 individually using techniques like ITC or SPR.[3][4] |
| Issues with the in vitro degradation assay. | Ensure all components of the reconstituted ClpCP system are active. Confirm the presence of ATP, as degradation is ATP-dependent.[14] Run positive controls with known substrates and BacPROTACs to validate the assay setup. Include a negative control, such as a non-phosphorylated arginine moiety in the BacPROTAC structure, which should not induce degradation.[3][6] | |
| Poor cell permeability of the BacPROTAC. | For experiments in whole-cell systems like M. smegmatis, low permeability can be a significant issue, as many cyclic peptides and their derivatives are highly polar.[12] Consider strategies to improve cell permeability, such as introducing peptide backbone modifications at solvent-exposed NH groups.[12] | |
| High off-target effects or cellular toxicity. | Lack of selectivity. | The engagement of two different macromolecules generally improves selectivity.[5][6] However, if off-target effects are observed, consider redesigning the target-binding moiety of your BacPROTAC for higher specificity. The linker attachment point can also influence selectivity.[8] |
| Inconsistent results between experiments. | Variability in experimental conditions. | Strictly control experimental parameters such as protein concentrations, incubation times, and temperature. Ensure consistent preparation of all reagents, including the this compound derivatives. For cellular assays, ensure consistent cell density and growth phase. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on BacPROTACs, including those with varying linkers.
Table 1: Binding Affinities and In Vitro Degradation Data for this compound
| Compound | Binds to | KD (μM) | Assay | DC50 (μM) | Dmax (%) | Reference |
| This compound | mSA | 3.9 | ITC | - | - | [14][15] |
| ClpCNTD | 2.8 | ITC | - | - | [14][15] | |
| ClpC1NTD | 0.69 | ITC | - | - | [2][3][4] | |
| BacPROTAC 8 | ClpC1-NTD | 0.4 | SPR | 7.6 | 81 | [12] |
| BacPROTAC 12 | ClpC1-NTD | 0.4 | SPR | 7.7 | 79 | [12] |
Table 2: Antimycobacterial Activity of Homo-BacPROTACs with Different Linkers
| Compound | Linker Type | MIC50 (μM) against M. tuberculosis H37Rv | Reference |
| HSP-6 | - | 0.34 | [6] |
| HSP-7 | - | 0.26 | [6] |
| BacPROTAC 12 | 1,2-bis(2-azidoethoxy)ethane derived | 0.097 | [12] |
Experimental Protocols
In Vitro Degradation Assay using Reconstituted M. smegmatis ClpC1P1P2
This protocol is adapted from methodologies described in the literature for assessing BacPROTAC-mediated degradation.[3]
1. Reagents and Buffers:
- Purified M. smegmatis ClpC1 and ClpP1P2 proteins.
- Protein of Interest (e.g., mSA-Kre).
- This compound or its derivatives.
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT.
- ATP Regeneration System: 5 mM ATP, 15 mM creatine phosphate, 0.1 mg/mL creatine kinase.
- 5X SDS-PAGE Loading Buffer.
2. Procedure:
- Prepare a reaction mixture in the Assay Buffer containing ClpC1 (e.g., 0.5 µM), ClpP1P2 (e.g., 1 µM), and the ATP regeneration system.
- Add the protein of interest to the reaction mixture (e.g., 5 µM).
- Add this compound to the desired final concentration (e.g., titrations from 1 to 100 µM). For a negative control, add DMSO vehicle.
- Incubate the reaction at 30°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
- Stop the reaction by adding 5X SDS-PAGE Loading Buffer and boiling at 95°C for 5 minutes.
- Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the degradation of the target protein.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol provides a general framework for determining the binding affinity of this compound to its target proteins.[3][4]
1. Reagents and Buffers:
- Purified protein (e.g., ClpC1NTD or mSA).
- This compound.
- ITC Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.5 mM TCEP. Ensure the buffer for the protein and the ligand are identical.
2. Procedure:
- Prepare the protein solution in the ITC buffer (e.g., 20-50 µM) and load it into the sample cell of the ITC instrument.
- Prepare the this compound solution in the identical ITC buffer (e.g., 200-500 µM) and load it into the injection syringe.
- Set up the ITC experiment with appropriate parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, 19 injections of 2 µL with a 150s interval).
- Perform the titration experiment.
- Analyze the resulting data using the instrument's software to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the binding interaction.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental workflow for evaluating linker length influence.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 6. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Incubation Time for BacPROTAC-1 Degradation Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for BacPROTAC-1 degradation assays. BacPROTACs are bifunctional molecules that induce the degradation of specific target proteins in bacteria by hijacking the cell's own proteolytic machinery. This compound, in particular, utilizes a phosphorylated arginine (pArg) mimic to engage the ClpC1 N-terminal domain (NTD) of the ClpCP protease and a ligand to bind to the protein of interest (POI).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time in a this compound degradation assay?
A1: For initial experiments, a common starting point for in vitro degradation assays is a 2-hour incubation. For intracellular degradation assays in bacterial cultures, a longer incubation of 24 hours is often used to allow for cell penetration and target engagement. However, these are just starting points, and the optimal time will vary depending on the specific experimental conditions.
Q2: Why is it crucial to optimize the incubation time?
A2: Optimizing the incubation time is critical for obtaining accurate and reproducible results. Too short an incubation may not allow for sufficient degradation to be detected, leading to false negatives. Conversely, an excessively long incubation might lead to secondary effects not directly related to the initial targeted degradation, such as transcriptional changes or cell cycle arrest, which can confound the interpretation of your results.[1] A time-course experiment is the most effective way to determine the optimal incubation duration.
Q3: What are the key factors that influence the optimal incubation time for a this compound degradation assay?
A3: Several factors can impact the kinetics of this compound mediated degradation, including:
-
This compound Concentration: Higher concentrations may lead to faster degradation, up to a certain point. However, be aware of the "hook effect," where very high concentrations can inhibit degradation by favoring the formation of binary complexes (this compound with either the target or ClpC1) over the productive ternary complex.[2]
-
Target Protein Abundance and Turnover Rate: Highly abundant proteins or those with a slow natural turnover rate may require longer incubation times to observe significant degradation.
-
Affinity of this compound for the Target and ClpC1: Higher affinity interactions can lead to more efficient ternary complex formation and faster degradation.
-
Cellular Permeability of this compound: For intracellular assays, the rate at which this compound enters the bacterial cell will affect the onset of degradation.
-
Structural Features of the Target Protein: Proteins with unstructured regions may be more readily unfolded and degraded by the ClpCP machinery.[3]
-
Bacterial Species and Growth Phase: The activity of the ClpCP protease and overall cellular metabolism can vary between different bacterial species and growth phases, influencing degradation efficiency.
Q4: How do I design a time-course experiment to optimize the incubation time?
A4: To design an effective time-course experiment, select a range of time points that will capture the onset, progression, and potential plateau of degradation. For an intracellular assay, you might choose time points such as 0, 2, 4, 8, 12, and 24 hours.[1] It is important to keep the concentration of this compound constant across all time points. At each time point, harvest the cells and analyze the levels of your target protein, for example by Western blot.
Q5: What are DC50 and Dmax, and how do they relate to incubation time?
A5:
-
DC50 (half-maximal degradation concentration): The concentration of a degrader at which 50% of the maximal degradation is observed at a specific time point.
-
Dmax (maximum degradation): The maximum percentage of protein degradation achieved at a given concentration and time point.
These values are determined from dose-response curves at a fixed incubation time. By performing dose-response experiments at different incubation times, you can understand how the potency (DC50) and efficacy (Dmax) of your this compound change over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation observed | Incubation time is too short. | Perform a time-course experiment with longer incubation times (e.g., up to 48 or 72 hours for intracellular assays). |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| Poor cell permeability of this compound. | For intracellular assays, consider BacPROTAC analogs with improved chemical properties for better cell penetration. | |
| The target protein is highly stable or highly expressed. | Increase the incubation time and/or this compound concentration. | |
| Inefficient ternary complex formation. | The linker length or composition of the BacPROTAC may not be optimal. Consider testing different linker designs. | |
| Degradation is only observed at very long incubation times | Slow kinetics of degradation. | This may be inherent to your specific target and this compound. While the degradation is real, consider if the timescale is physiologically relevant for your research question. |
| Indirect effects of target inhibition. | At long time points, the observed decrease in protein levels might be due to downstream effects of inhibiting the target's function, rather than direct degradation. Perform control experiments, such as using a non-degrading binder of the target.[1] | |
| Degradation plateaus quickly at a low level (low Dmax) | A fraction of the target protein is inaccessible. | The target protein may exist in different cellular compartments or complexes, some of which are not accessible to the this compound or the ClpCP machinery. |
| Equilibrium between degradation and new protein synthesis. | The rate of degradation may be balanced by the rate of new protein synthesis. You can test this by co-incubating with a protein synthesis inhibitor like chloramphenicol, but be aware of the potential for cellular stress responses. | |
| Inconsistent results between experiments | Variability in cell density or growth phase. | Standardize your cell seeding density and ensure that cells are in a consistent growth phase (e.g., mid-log phase) at the start of each experiment. |
| Instability of this compound. | Prepare fresh stock solutions of this compound for each experiment and store them properly according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize quantitative data for exemplary BacPROTACs from published studies. These values are highly dependent on the specific experimental conditions and should be used as a general reference.
Table 1: In Vitro Degradation of ClpC1-NTD by Homo-BacPROTACs [4]
| BacPROTAC | DC50 (µM) | Dmax (%) |
| BacPROTAC 8 | 7.6 | 81 |
| BacPROTAC 12 | 7.7 | 79 |
Table 2: Intracellular Degradation of ClpC1 in M. smegmatis after 24-hour Incubation [4]
| BacPROTAC | Average DC50 (nM) | Average Dmax (%) |
| BacPROTAC 8 | 571 | 47.7 |
| BacPROTAC 12 | 170 | 42.5 |
Experimental Protocols
Protocol 1: Time-Course Analysis of Intracellular this compound Mediated Degradation
This protocol provides a framework for determining the optimal incubation time for the degradation of a target protein in a bacterial culture.
1. Cell Culture and Treatment: a. Grow a culture of the bacterial strain expressing the target protein to mid-log phase (e.g., OD600 of 0.4-0.6). b. Dilute the culture to a standardized starting OD600 in fresh growth medium. c. Aliquot the culture into multiple flasks or tubes. d. Add this compound to each aliquot (except for the vehicle control) to a final concentration determined from a prior dose-response experiment. Add an equivalent volume of the vehicle (e.g., DMSO) to the control aliquot. e. Incubate the cultures at the appropriate temperature with shaking.
2. Sample Collection: a. At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each culture. b. Pellet the cells by centrifugation. c. Wash the cell pellet with ice-cold PBS. d. The cell pellets can be stored at -80°C for later analysis.
3. Protein Extraction and Analysis: a. Lyse the cell pellets using a suitable lysis buffer containing protease inhibitors. b. Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay). c. Analyze the level of the target protein in each sample by Western blot. Be sure to load equal amounts of total protein for each sample. d. Quantify the band intensities from the Western blot and normalize to a loading control.
4. Data Analysis: a. Plot the normalized target protein levels against the incubation time. b. The optimal incubation time is the point at which maximal degradation is achieved and before potential secondary effects may occur.
Protocol 2: In Vitro Degradation Assay
This protocol is for assessing the direct degradation of a purified target protein by the reconstituted ClpCP protease machinery in the presence of this compound.
1. Reaction Setup: a. In a microcentrifuge tube, combine the following components in a suitable reaction buffer:
- Purified ClpC1
- Purified ClpP1P2
- Purified target protein
- ATP regeneration system (e.g., creatine kinase and creatine phosphate)
- This compound at various concentrations (include a vehicle control) b. The final reaction volume should be kept consistent.
2. Incubation: a. Incubate the reaction mixtures at 37°C for a predetermined amount of time (e.g., 2 hours). For a time-course experiment, set up multiple identical reactions and stop them at different time points.
3. Stopping the Reaction and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Analyze the degradation of the target protein by SDS-PAGE and Coomassie staining or Western blot.
4. Data Analysis: a. Quantify the amount of remaining target protein at each this compound concentration or time point. b. For dose-response experiments, plot the percentage of remaining protein against the this compound concentration to determine the DC50 and Dmax.
Visualizations
Caption: Mechanism of this compound mediated protein degradation.
Caption: Experimental workflow for optimizing incubation time.
References
BacPROTAC-1 Technical Support Center: Troubleshooting Ternary Complex Formation
Welcome to the technical support center for BacPROTAC-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for experiments involving the formation of the this compound-mediated ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a bacterial proteolysis-targeting chimera (BacPROTAC) designed to induce the degradation of a target protein within bacteria. It is a bifunctional molecule composed of:
-
A phosphoarginine (pArg) mimic : This moiety binds to the N-terminal domain (NTD) of the bacterial ClpC unfoldase, a component of the ClpCP proteolytic complex.
-
A biotin ligand : This binds to the model protein of interest (POI), monomeric streptavidin (mSA).
-
A linker : This connects the pArg mimic and the biotin ligand.
By simultaneously binding to both ClpC and the target protein (mSA), this compound forms a ternary complex (ClpC-BacPROTAC-1-mSA). This proximity induces the ClpCP machinery to recognize mSA as a substrate for degradation.[1][2] This process hijacks the bacterium's own protein degradation system to eliminate the target protein.[3][4]
Troubleshooting Guide: Ternary Complex Formation
This guide addresses common issues encountered during the experimental validation of ternary complex formation with this compound.
Q2: I am not observing ternary complex formation in my Size Exclusion Chromatography (SEC) experiment. What are the potential causes and solutions?
Failure to observe the ternary complex in SEC can be due to several factors. Here is a systematic troubleshooting approach:
Initial Checks:
-
Verify Binary Interactions First: Before attempting to form the ternary complex, confirm the binary binding of this compound to both ClpC-NTD and your POI (e.g., mSA) independently. Techniques like Isothermal Titration Calorimetry (ITC) can be used for this.
-
Protein Quality and Integrity:
-
Purity: Ensure the purity of your ClpC-NTD and POI preparations using SDS-PAGE.
-
Folding and Aggregation: Check for protein aggregation using Dynamic Light Scattering (DLS). Aggregated protein will not form a functional complex.
-
Activity: Confirm that your proteins are correctly folded and active.
-
-
This compound Integrity:
-
Purity and Structure: Verify the chemical purity and structure of your this compound stock using methods like NMR and mass spectrometry.
-
Solubility: this compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved. Sonication or the use of a small percentage of an organic solvent like DMSO may be necessary.[5]
-
Experimental Conditions:
-
Stoichiometry: In published experiments, a stoichiometric mixture (1:1:1) of ClpC-NTD, mSA, and this compound has been shown to be effective.[5][6]
-
Buffer Composition: The buffer composition is critical for protein stability and interaction. A commonly used buffer for in vitro assays with this compound is 50 mM Tris pH 7.5, 100-300 mM NaCl.[5][6] Ensure your buffer conditions are optimized for the stability of both of your proteins.
-
Incubation Time: Allow sufficient time for the complex to form. Incubate the three components together on ice for at least 30 minutes before the SEC run.
Troubleshooting Workflow for Ternary Complex Formation Issues
Caption: A logical workflow for troubleshooting the absence of ternary complex formation.
Q3: My Isothermal Titration Calorimetry (ITC) data for ternary complex formation is noisy or shows no binding. What should I do?
ITC measures the heat change upon binding and can be sensitive to experimental conditions.
-
Buffer Mismatch: Ensure that the buffer in the syringe and the cell are identical. Even small differences in pH or buffer components can lead to large heats of dilution, masking the binding signal. A control titration of the injectant into the buffer alone is crucial to determine the heat of dilution.
-
Protein Concentration: Use appropriate protein concentrations. For ITC, the protein in the cell is typically at a concentration 10-50 times the expected dissociation constant (KD), and the ligand in the syringe is at 10-20 times the protein concentration.
-
Weak Affinity: If the binding affinity is very weak (in the high micromolar to millimolar range), the heat change may be too small to detect accurately. In such cases, increasing the concentrations of the reactants may help.
-
DMSO Concentration: If this compound is dissolved in DMSO, ensure the final DMSO concentration is matched in both the cell and the syringe to minimize artifacts from the heat of dilution of the solvent.[6]
Q4: I have confirmed ternary complex formation, but my in vitro degradation assay is not working. What could be the problem?
The successful formation of a stable ternary complex does not always guarantee efficient protein degradation.[1]
-
"Unproductive" Ternary Complex Geometry: The linker length and attachment points of the BacPROTAC are crucial for orienting the POI correctly for degradation by the ClpP protease. An incorrect orientation may lead to a stable but non-productive complex where the ubiquitination sites are not accessible. While linker length was not found to be a critical parameter for this compound and mSA-Kre, this may not hold true for all target proteins.[6][7]
-
ATP Requirement: The ClpC unfoldase requires ATP for its activity. Ensure that your degradation buffer contains ATP and an ATP regeneration system (e.g., creatine kinase and creatine phosphate). Degradation will not occur in the absence of ATP.[1]
-
Substrate Properties: The intrinsic properties of the target protein can significantly influence degradation efficiency. Proteins with unstructured regions may be better substrates for the ClpCP complex.[5] For example, the mSA-Kre fusion protein is degraded more efficiently than mSA alone, likely due to the presence of an unstructured region in Kre.[1][5]
-
High PROTAC Concentration (Hook Effect): At very high concentrations, PROTACs can favor the formation of binary complexes (ClpC-BacPROTAC-1 and mSA-BacPROTAC-1) over the productive ternary complex. This "hook effect" leads to a decrease in degradation at high PROTAC concentrations.[8] It is important to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for degradation.
-
Negative Controls: To confirm that the observed degradation is specific to the action of this compound, include the following negative controls:
-
No this compound: This control should show no degradation of the POI.
-
Competition with free ligands: Adding an excess of free biotin or pArg should compete with this compound for binding to mSA and ClpC-NTD, respectively, and thus inhibit degradation.[1][6]
-
Inactive BacPROTAC analog: A control molecule where the pArg is not phosphorylated (e.g., BacPROTAC-1c) should not be able to bind ClpC and therefore should not induce degradation.[6]
-
This compound Mechanism of Action and Key Experimental Controls
Caption: Mechanism of this compound and key negative controls to validate the degradation pathway.
Quantitative Data Summary
| Molecule/Complex | Organism | Method | Binding Affinity (KD) | Reference |
| This compound to ClpC-NTD | Bacillus subtilis | ITC | 2.8 µM | [2][6] |
| This compound to mSA | Bacillus subtilis | ITC | 3.9 µM | [2][6] |
| This compound to ClpC1-NTD | Mycobacterium smegmatis | ITC | 0.69 µM | [5][6] |
| Experiment | This compound Concentration for Degradation | Target Protein | Organism System | Reference |
| In vitro degradation | 100 µM | mSA | Bacillus subtilis ClpCP | [7] |
| In vitro degradation | As low as 1 µM | mSA-Kre | Bacillus subtilis ClpCP | [7] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binary Interactions
-
Preparation:
-
Dialyze both protein (ClpC-NTD or mSA) and this compound into the same buffer (e.g., 50 mM Tris pH 7.5, 300 mM NaCl, 0.5 mM TCEP).[6]
-
If using DMSO to dissolve this compound, ensure the final DMSO concentration is identical in the syringe and the cell (e.g., 4% v/v).[6]
-
Degas all solutions before use.
-
-
Loading:
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger, spaced injections (e.g., 18 injections of 2 µL at 150-second intervals) with constant stirring (e.g., 750 rpm).[6]
-
-
Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
Analytical Size Exclusion Chromatography (SEC) for Ternary Complex Formation
-
Sample Preparation:
-
Prepare a mixture of ClpC-NTD and mSA at equimolar concentrations (e.g., 25 µM each) in the presence of an equimolar concentration of this compound (25 µM) in SEC running buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl).[5]
-
Prepare a control sample with only ClpC-NTD and mSA (no this compound).
-
Incubate the mixtures on ice for at least 30 minutes.
-
-
Chromatography:
-
Analysis:
-
A shift to an earlier elution volume for the sample containing this compound compared to the control indicates the formation of a higher molecular weight ternary complex.
-
Collect fractions and analyze them by SDS-PAGE to confirm the co-elution of all three components (ClpC-NTD, mSA, and this compound).[5][6]
-
In Vitro Degradation Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing the reconstituted ClpCP protease from B. subtilis or ClpC1P1P2 from M. smegmatis, the target protein (e.g., mSA-Kre), and an ATP regeneration system in an appropriate buffer.
-
Add varying concentrations of this compound (e.g., from nanomolar to 100 µM) to different reaction tubes.[2]
-
Include negative controls (no this compound, competition with pArg/biotin, inactive analog).
-
-
Incubation:
-
Incubate the reactions at a suitable temperature (e.g., 37°C) for a defined period (e.g., 2 hours).[6]
-
-
Analysis:
-
Stop the reactions by adding SDS-PAGE loading buffer and heating.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the amount of remaining target protein. A decrease in the band intensity of the target protein in the presence of this compound indicates degradation.
-
Experimental Workflow for an In Vitro Degradation Assay
Caption: A stepwise workflow for performing an in vitro degradation assay with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
dealing with batch-to-batch variability of BacPROTAC-1
Welcome to the technical support center for BacPROTAC-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pioneering proteolysis-targeting chimera designed for targeted protein degradation in bacteria. It is a bifunctional molecule composed of a ligand that binds to the N-terminal domain (NTD) of the bacterial ClpC1 unfoldase and another ligand that binds to the protein of interest (POI). By bringing the POI and ClpC1 in close proximity, this compound hijacks the bacterial ClpCP proteolytic machinery to induce the degradation of the target protein.[1][2][3]
Q2: What are the key components of this compound?
This compound consists of three key components:
-
A ClpC1-binding moiety: This is typically a phospho-arginine (pArg) derivative that mimics the natural degradation signals recognized by the ClpC NTD.[1][2][3]
-
A POI-binding ligand: For the model protein, monomeric streptavidin (mSA), this ligand is biotin.[1][2]
-
A chemical linker: This connects the ClpC1-binding moiety and the POI-binding ligand, and its length and composition are critical for the formation of a stable and productive ternary complex.[1][4]
Q3: What are the potential causes of batch-to-batch variability with this compound?
Batch-to-batch variability of synthetic molecules like this compound can arise from several factors during synthesis and purification:
-
Purity: The presence of impurities, such as unreacted starting materials, byproducts from the synthesis, or residual solvents, can interfere with the activity of this compound.
-
Peptide Synthesis Errors: As this compound incorporates a peptidic component (pArg), errors during solid-phase peptide synthesis, such as incomplete coupling or deprotection steps, can lead to truncated or modified sequences.
-
Incorrect Phosphorylation: Incomplete or incorrect phosphorylation of the arginine moiety will prevent effective binding to ClpC1, rendering the molecule inactive.[4]
-
Linker Integrity: The chemical linker can be susceptible to degradation, and variations in its length or composition between batches can affect the geometry of the ternary complex and, consequently, degradation efficiency.
-
Counterion Content: The presence of different counterions (e.g., TFA from purification) and their varying amounts can affect the net peptide content and solubility of this compound.[5]
-
Water Content: Lyophilized peptides can be hygroscopic, and variations in water content between batches can lead to inaccuracies in concentration determination.[6]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when using this compound, with a focus on addressing batch-to-batch variability.
Problem 1: Inconsistent or no degradation of the target protein between different batches of this compound.
This is a common issue that can often be traced back to the quality and integrity of the this compound batch.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Step-by-Step Troubleshooting:
-
Perform Quality Control (QC) Checks: Before extensive experimentation, it is crucial to verify the quality of each new batch of this compound. Refer to the recommended QC parameters in Table 1.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to check the purity of the this compound batch. A lower than expected purity can indicate the presence of interfering substances.
-
Identity Confirmation: Confirm the correct molecular weight of this compound using Mass Spectrometry (MS). This will verify that the full-length molecule was synthesized. For more detailed confirmation, tandem mass spectrometry (MS/MS) can be used to sequence the peptide component.[7]
-
Accurate Quantification: Determine the precise concentration of your this compound stock solution. Due to the presence of water and counterions in lyophilized powders, quantification by weight alone is often inaccurate. Use methods like Amino Acid Analysis (AAA) or quantitative Nuclear Magnetic Resonance (qNMR) for accurate concentration determination.[5][8]
-
-
Assess Binary Binding Affinity: If the QC checks are satisfactory, the next step is to ensure that the this compound from the problematic batch can bind to its individual targets, the POI and ClpC1.
-
Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinity (Kd) of this compound to both the POI (e.g., mSA) and the ClpC1 NTD.[1][9] A significant decrease in binding affinity compared to a reference batch could indicate a problem with the compound's conformation or the integrity of its binding moieties.
-
-
Evaluate Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between the POI, this compound, and ClpC1.
-
Standardized In Vitro Degradation Assay: Perform a carefully controlled in vitro degradation assay using a reference batch and the problematic batch of this compound side-by-side.
-
Ensure all other experimental parameters (protein concentrations, buffer conditions, incubation time, and temperature) are kept constant. A reduced degradation efficiency with the new batch would point towards a functional defect in the molecule itself.
-
Problem 2: The "Hook Effect" is observed at high concentrations.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase (in this case, ClpC1), rather than the productive ternary complex required for degradation.
Mitigation Strategies:
-
Perform a Wide Dose-Response Experiment: Test a broad range of this compound concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Use Lower Concentrations: Operate within the optimal concentration range (typically in the nanomolar to low micromolar range) to maximize degradation.
Data Presentation
Table 1: Recommended Quality Control Parameters for this compound Batches
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should be within ± 0.5 Da of the theoretical mass. | Confirms the correct molecule was synthesized. |
| Tandem MS (MS/MS) | Fragmentation pattern should match the expected sequence. | Verifies the peptide sequence and modification sites.[7] | |
| Purity | HPLC (UV at 214/280 nm) | ≥ 95% | Ensures the absence of significant impurities that could interfere with the assay. |
| Concentration | Amino Acid Analysis (AAA) | Reported concentration should be used for all experiments. | Provides an accurate measure of the active peptide concentration.[5] |
| or qNMR | |||
| Appearance | Visual Inspection | White to off-white lyophilized powder. | Ensures consistency in the physical state of the product.[6] |
| Solubility | Visual Inspection | Clear solution at a specified concentration in a defined solvent (e.g., DMSO, water). | Confirms that the product can be properly dissolved for use in experiments. |
Table 2: Example Batch-to-Batch Comparison of this compound Performance
| Batch ID | Purity (HPLC) | Concentration (AAA) | Kd for mSA (µM) | Kd for ClpC1 NTD (µM) | Dmax (%) in vitro | DC50 (µM) in vitro |
| Reference Batch | 98.5% | 1.05 mM | 3.9 | 2.8 | 95 | 1.5 |
| Batch A | 97.9% | 1.02 mM | 4.1 | 3.0 | 92 | 1.8 |
| Batch B | 85.2% | 0.88 mM | 15.2 | 12.5 | 35 | > 50 |
| Batch C | 99.1% | 1.10 mM | 3.8 | 2.9 | 96 | 1.4 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Degradation Assay
This protocol describes how to assess the degradation of a target protein (e.g., mSA-Kre) by the reconstituted Bacillus subtilis ClpCP protease in the presence of this compound.[1][3]
Materials:
-
Purified mSA-Kre fusion protein
-
Purified B. subtilis ClpC and ClpP proteins
-
This compound (from different batches for comparison)
-
Degradation Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM MgCl2, 1 mM DTT
-
ATP Regeneration System (Creatine Kinase and Creatine Phosphate)
-
ATP
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare a master mix of the ClpCP protease by combining ClpC and ClpP in a 1:1.5 molar ratio in degradation buffer.
-
Prepare serial dilutions of this compound from different batches in DMSO.
-
In a microcentrifuge tube, combine the following in this order:
-
Degradation Buffer
-
ATP Regeneration System
-
mSA-Kre (final concentration, e.g., 2 µM)
-
This compound dilution (final DMSO concentration should be <1%)
-
ATP (final concentration, e.g., 5 mM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the degradation reaction by adding the ClpCP master mix (final concentration, e.g., 0.5 µM ClpC).
-
Incubate the reaction at 30°C for a specified time (e.g., 2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and visualize the protein bands by Coomassie staining or silver staining. The reduction in the intensity of the mSA-Kre band indicates degradation.
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol outlines the measurement of binding affinity between this compound and its target proteins.[1][9][10]
Materials:
-
Purified target protein (mSA or ClpC1 NTD)
-
This compound
-
ITC Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.25 mM TCEP (ensure the buffer is identical for both protein and this compound to minimize heats of dilution)
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve the this compound in the final dialysis buffer.
-
Degas both the protein solution and the this compound solution.
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection and then a series of subsequent injections, recording the heat change after each injection.
-
Analyze the resulting data by integrating the peaks and fitting to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol 3: Size Exclusion Chromatography (SEC) for Ternary Complex Formation
This protocol describes the analytical SEC method to qualitatively assess the formation of the POI:this compound:ClpC1 NTD ternary complex.[1][2]
Materials:
-
Purified POI (e.g., mSA)
-
Purified ClpC1 NTD
-
This compound
-
SEC Buffer: 50 mM Tris pH 7.5, 100 mM NaCl
-
Size Exclusion Chromatography system with a suitable column (e.g., Superdex 75 or 200)
Procedure:
-
Prepare the following samples in SEC buffer:
-
POI alone
-
ClpC1 NTD alone
-
A mixture of POI and ClpC1 NTD
-
A mixture of POI, ClpC1 NTD, and this compound (pre-incubated for 30 minutes on ice)
-
-
Equilibrate the SEC column with at least two column volumes of SEC buffer.
-
Inject each sample onto the column and monitor the elution profile by absorbance at 280 nm.
-
The formation of a stable ternary complex will be indicated by the appearance of a new, earlier-eluting peak in the chromatogram of the three-component mixture compared to the individual components or the two-protein mixture.
-
Collect fractions across the peaks and analyze by SDS-PAGE to confirm the presence of both proteins in the earlier-eluting peak.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound mediated protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. biorxiv.org [biorxiv.org]
- 4. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. Quality control of synthetic peptides [innovagen.com]
- 8. bachem.com [bachem.com]
- 9. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in BacPROTAC-1 Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring reproducibility in BacPROTAC-1 experiments. BacPROTACs, or bacterial proteolysis-targeting chimeras, represent a novel class of molecules that induce targeted protein degradation in bacteria by hijacking the cell's own proteolytic machinery.[1][2] Reproducibility is paramount for the successful development and application of this promising technology.
This guide offers detailed troubleshooting advice in a question-and-answer format, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes critical pathways and workflows to enhance understanding and experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments, providing potential causes and actionable solutions to ensure experimental reproducibility.
Q1: My this compound does not induce degradation of the target protein in my cellular assay. What are the possible reasons?
A1: Lack of target degradation is a frequent challenge. Here’s a systematic approach to troubleshooting this issue:
-
Poor Cell Permeability: BacPROTACs are often large molecules that may struggle to cross the bacterial cell wall.[1]
-
Solution: Consider chemical modifications to the BacPROTAC linker or scaffolds to improve physicochemical properties. Prodrug strategies can also be employed to mask polar groups and enhance cell uptake.
-
-
Lack of Target or ClpC1 Engagement: The BacPROTAC may not be binding to its intended target or the ClpC1 component of the ClpCP protease within the cell.
-
Solution: Confirm target engagement using cellular thermal shift assays (CETSA) or NanoBRET. These techniques can verify that the BacPROTAC is binding to both the target protein and ClpC1 in a cellular context.
-
-
Instability of the BacPROTAC Compound: The BacPROTAC molecule may be unstable in the cell culture medium.
-
Solution: Assess the stability of your BacPROTAC compound in the experimental media over the time course of your experiment using methods like LC-MS.
-
-
Incorrect Assay Conditions: The concentration of the BacPROTAC or the incubation time may not be optimal.
-
Solution: Perform a dose-response experiment with a wide range of BacPROTAC concentrations and a time-course experiment to identify the optimal conditions for degradation.
-
Q2: I am observing a "hook effect" in my dose-response experiments, where degradation decreases at higher this compound concentrations. How can I mitigate this?
A2: The "hook effect" is a known phenomenon for PROTACs where excessive concentrations lead to the formation of non-productive binary complexes (Target-BacPROTAC or ClpC1-BacPROTAC) instead of the productive ternary complex required for degradation.[3]
-
Solution:
-
Titrate to a Lower Concentration Range: The most straightforward solution is to use lower concentrations of the BacPROTAC. A comprehensive dose-response curve should be generated to identify the optimal concentration that maximizes degradation before the hook effect becomes prominent.
-
Biophysical Confirmation: Use biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the formation and stability of the ternary complex at various BacPROTAC concentrations. This can help correlate ternary complex formation with the observed degradation profile.
-
Q3: My Western blot results for this compound mediated degradation are inconsistent or have high background.
A3: Western blotting can be a source of variability. Here are some specific troubleshooting tips for BacPROTAC experiments:
-
Weak or No Signal:
-
Insufficient Protein Loading: Ensure you are loading a sufficient amount of total protein lysate.
-
Suboptimal Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentrations.
-
Inefficient Transfer: Verify protein transfer from the gel to the membrane using Ponceau S staining.
-
-
High Background:
-
Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Excessive Antibody Concentration: High antibody concentrations can lead to non-specific binding.
-
Insufficient Washing: Increase the number and duration of wash steps.
-
-
Non-Specific Bands:
-
Antibody Specificity: Ensure your primary antibody is specific for the target protein.
-
Protease Inhibition: Always use protease inhibitors in your lysis buffer to prevent protein degradation during sample preparation.
-
Quantitative Data Summary
Reproducibility requires consistent and comparable quantitative data. The following tables summarize key parameters for different this compound constructs from published literature.
Table 1: Binding Affinities of BacPROTACs
| BacPROTAC | Target Protein | ClpC1/NTD | KD (Target, µM) | KD (ClpC1/NTD, µM) | Reference |
| This compound | mSA | ClpCNTD | 3.9 | 2.8 | [1][4] |
| This compound | mSA | ClpC1NTD (M. smegmatis) | - | 0.69 | [4] |
| sCym-1 | - | ClpC1NTD | - | 0.81 |
Table 2: In Vitro and Cellular Degradation Efficacy of BacPROTACs
| BacPROTAC | Target Protein | Assay Type | DC50 | Dmax (%) | Reference |
| BacPROTAC 8 | ClpC1-NTD | Cell-free | 7.6 µM | 81 | [1] |
| BacPROTAC 12 | ClpC1-NTD | Cell-free | 7.7 µM | 79 | [1] |
| BacPROTAC 8 | Endogenous ClpC1 | Cellular (M. smegmatis) | 571 nM | 47.7 | [1] |
| BacPROTAC 12 | Endogenous ClpC1 | Cellular (M. smegmatis) | 170 nM | 42.5 | [1] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducibility. The following are methodologies for key this compound experiments.
Protocol 1: In Vitro Degradation Assay
This assay assesses the ability of a BacPROTAC to induce the degradation of a target protein in a reconstituted system.
Materials:
-
Purified target protein (e.g., His-tagged)
-
Purified ClpC1 and ClpP1/P2 proteins from M. smegmatis
-
ATP regeneration system (e.g., creatine kinase, creatine phosphate)
-
BacPROTAC compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Prepare a reaction mixture containing the purified target protein, ClpC1, and ClpP1/P2 in the assay buffer.
-
Add the ATP regeneration system to the mixture.
-
Add serial dilutions of the BacPROTAC compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the degradation of the target protein by SDS-PAGE and Western blotting or capillary Western (WES) analysis.
-
Quantify the band intensities to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity (KD) of the BacPROTAC to its target protein and to the ClpC1 N-terminal domain (NTD).
Materials:
-
Purified target protein or ClpC1-NTD
-
BacPROTAC compound
-
ITC instrument
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Dialyze the protein (in the cell) and the BacPROTAC (in the syringe) against the same buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and BacPROTAC solutions.
-
Load the protein solution into the sample cell and the BacPROTAC solution into the syringe.
-
Set up the ITC experiment with appropriate parameters (temperature, stirring speed, injection volume, and spacing). A typical starting point is 10-50 µM protein in the cell and 100-500 µM BacPROTAC in the syringe.
-
Perform the titration experiment, injecting the BacPROTAC solution into the protein solution.
-
Analyze the resulting data by fitting it to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of binding.
Protocol 3: Cellular Degradation Assay (Western Blot)
This assay evaluates the ability of a BacPROTAC to induce the degradation of an endogenous or ectopically expressed target protein in bacterial cells.
Materials:
-
Bacterial cell culture (e.g., M. smegmatis)
-
BacPROTAC compound
-
Cell lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
Western blot reagents
Procedure:
-
Grow bacterial cells to the mid-log phase.
-
Treat the cells with varying concentrations of the BacPROTAC compound or a vehicle control for a specific duration (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein and a suitable loading control (e.g., GroEL).
-
Quantify the band intensities to determine the extent of protein degradation.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key aspects of this compound experiments to facilitate a deeper understanding of the underlying processes.
Caption: this compound signaling pathway for targeted protein degradation in bacteria.
Caption: General experimental workflow for the development and validation of this compound.
Caption: A logical workflow for troubleshooting the lack of this compound activity.
References
Validation & Comparative
A Comparative Guide to Bacterial (BacPROTAC-1) and Eukaryotic PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), a class of small molecules that induce the degradation of specific target proteins.[1] While the technology was initially developed for eukaryotic cells, recent innovations have expanded its application to bacteria, opening new avenues for antibiotic development.[2][3] This guide provides an objective comparison of the first-in-class bacterial PROTAC, BacPROTAC-1, and conventional eukaryotic PROTACs, highlighting their fundamental differences in mechanism, cellular machinery, and application, supported by experimental data and detailed protocols.
Core Mechanisms: A Tale of Two Systems
The fundamental difference between eukaryotic PROTACs and BacPROTACs lies in the cellular protein degradation machinery they hijack.
Eukaryotic PROTACs: The Ubiquitin-Proteasome System (UPS) Eukaryotic PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4][5] By simultaneously binding to the POI and an E3 ligase (such as Cereblon or VHL), the PROTAC forms a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto the POI.[5][7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, the cell's primary machinery for regulated protein degradation.[4][5] The PROTAC molecule is then released and can catalytically induce the degradation of more target proteins.[4]
This compound: The Bacterial ClpCP Protease System In contrast, bacteria lack the ubiquitin-proteasome system.[8] Instead, many Gram-positive bacteria utilize ATP-dependent proteases like the Caseinolytic protease (Clp) system for protein quality control.[9][10] The BacPROTAC technology was engineered to hijack this distinct bacterial machinery.[2][3] this compound is a bifunctional molecule that tethers a target protein to the substrate receptor of the ClpC:ClpP (ClpCP) protease.[11][12] Specifically, one end of this compound contains a phospho-arginine (pArg) moiety, which mimics a natural degradation tag recognized by the N-terminal domain (NTD) of the ClpC unfoldase.[2][11] The other end binds to the target protein.[11] This induced proximity allows the ClpC unfoldase to capture, unfold, and translocate the target protein into the ClpP proteolytic chamber for degradation.[9][11] Unlike the complex enzymatic cascade of ubiquitination, this process is more direct.[12]
Key Differences at a Glance
The distinct cellular environments and degradation machineries result in several key differences between the two PROTAC types.
| Feature | Eukaryotic PROTACs | This compound |
| Cellular System | Eukaryotic (e.g., human cells) | Prokaryotic (e.g., bacteria) |
| Degradation Machinery | Ubiquitin-Proteasome System (UPS)[4] | ClpCP Protease System[2] |
| Recruited Protein | E3 Ubiquitin Ligase (e.g., CRBN, VHL)[5] | ClpC1 Unfoldase/Adaptor[11] |
| Mechanism | 1. Ternary complex formation.[6]2. POI poly-ubiquitination.[5]3. 26S proteasome degradation.[4] | 1. Ternary complex formation.[11]2. ATP-dependent unfolding & translocation by ClpC.[9]3. Degradation by ClpP protease.[11] |
| Degradation Tag | Poly-ubiquitin chain[7] | Phospho-arginine (pArg) mimic on the BacPROTAC[2][11] |
| Example Molecule | ARV-110, ARV-471[5] | This compound[11][13] |
| Key QuantitativeParameters | DC₅₀: Concentration for 50% degradation.Dₘₐₓ: Maximum degradation percentage.[14][15] | DC₅₀: Concentration for 50% degradation.Dₘₐₓ: Maximum degradation percentage.[16] |
Quantitative Performance Data
The efficacy of PROTACs is measured by their half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ).[14] Lower DC₅₀ values indicate higher potency.
| PROTAC Type | Molecule | Target Protein | Cell Line / System | DC₅₀ | Dₘₐₓ |
| Eukaryotic | NC-1 (BTK Degrader) | BTK | Mino Cells | 2.2 nM[17] | 97%[17] |
| Eukaryotic | Compound 22 (HDAC Degrader) | HDAC3 | HCT116 Cells | 0.44 µM (440 nM)[18] | 77%[18] |
| Eukaryotic | ARV-110 | Androgen Receptor | - | In clinical trials[5] | - |
| Bacterial | BacPROTAC 8 | ClpC1-NTD (in vitro) | M. smegmatis system | 7.6 µM[16] | 81%[16] |
| Bacterial | BacPROTAC 12 | ClpC1-NTD (in vitro) | M. smegmatis system | 7.7 µM[16] | 79%[16] |
| Bacterial | BacPROTAC 8 | Endogenous ClpC1 | M. smegmatis cells | 571 nM[16] | 47.7%[16] |
| Bacterial | BacPROTAC 12 | Endogenous ClpC1 | M. smegmatis cells | 170 nM[16] | 42.5%[16] |
| Bacterial | This compound | mSA-Kre fusion | B. subtilis system | ~1 µM[2] | Significant degradation[2] |
Note: Direct comparison of DC₅₀ values should be made with caution due to differences in target proteins, cell types, experimental conditions, and system complexity (in vitro vs. in vivo).
Experimental Protocols & Workflows
Validating the mechanism and efficacy of a PROTAC involves a series of key experiments.
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[14][19]
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, THP-1) in 6-well plates to achieve 70-80% confluency.[19] After overnight adherence, treat cells with a range of PROTAC concentrations (e.g., 0-1000 nM) for a specified duration (e.g., 4, 8, 16, 24 hours).[19] Always include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: Aspirate the medium and wash cells with ice-cold Phosphate-Buffered Saline (PBS).[19] Add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) and scrape the cells.[14] Incubate the lysate on ice for 30 minutes.[14]
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet debris.[19] Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[19]
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).[14] Incubate with a primary antibody against the target protein overnight at 4°C.[19] Also probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[14] Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[19]
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[14]
This protocol verifies the PROTAC's mechanism of action by confirming the formation of the POI-PROTAC-E3 ligase/ClpC ternary complex.[20][21]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency.[20] To prevent degradation of the target, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 for eukaryotic PROTACs) for 2 hours.[20] Treat cells with the PROTAC (e.g., 100 nM) or vehicle control for 4-6 hours.[20]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with a non-denaturing lysis buffer.[20] Centrifuge to pellet debris and collect the supernatant.[20]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads.[20] To the pre-cleared lysate, add an antibody against the recruited protein (e.g., anti-VHL for a VHL-recruiting PROTAC).[20] As a negative control, use a non-specific IgG antibody.[20] Incubate overnight at 4°C.
-
Capture and Washing: Add Protein A/G beads to capture the antibody-protein complexes.[20] Pellet the beads and wash them multiple times with lysis buffer to remove non-specific binders.[20]
-
Elution and Western Blot: Resuspend the beads in Laemmli sample buffer and boil to elute the captured proteins.[20] Run the eluate on an SDS-PAGE gel and perform a Western blot, probing for the presence of the target protein (POI).[20] An input control (a small fraction of the initial lysate) should be run alongside to confirm the presence of all proteins before IP.[20] The presence of the POI in the sample where the E3 ligase/ClpC was pulled down confirms the formation of the ternary complex.
This assay assesses the downstream functional consequence of target protein degradation, such as inhibition of cancer cell proliferation.[1][22]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium.[1] Add the compounds to the wells and include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[1]
-
Reagent Addition and Signal Detection:
-
For MTT Assay: Add MTT reagent to each well and incubate for a few hours. Then, add a solubilizing agent (like DMSO) to dissolve the formazan crystals. Read the absorbance on a plate reader.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.[1] Mix on an orbital shaker to induce cell lysis and then read the luminescence using a luminometer.[1]
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[1]
Conclusion and Future Outlook
Eukaryotic PROTACs and bacterial BacPROTACs represent a paradigm shift in drug discovery, moving from target inhibition to target elimination.[2][14] While eukaryotic PROTACs are already in clinical trials for diseases like cancer, the BacPROTAC technology is a nascent but highly promising strategy to combat antimicrobial resistance by targeting essential bacterial proteins for degradation.[5][12] Understanding the key differences in their mechanisms and the specific cellular machinery they exploit is crucial for researchers aiming to design and optimize these next-generation therapeutics for either human or bacterial pathogens.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 3. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric control of the bacterial ClpC/ClpP protease and its hijacking by antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role and Regulation of Clp Proteases: A Target against Gram-Positive Bacteria | MDPI [mdpi.com]
- 11. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to Bacterial Protein Degradation: BacPROTAC-1 and Beyond
For researchers, scientists, and drug development professionals, the ability to selectively degrade proteins within bacteria opens up new avenues for antimicrobial discovery and functional genomics. This guide provides a detailed comparison of BacPROTAC-1, a novel targeted protein degradation technology, with other established bacterial protein degradation methods, namely degron-based systems (e.g., ssrA tags) and the Lon protease system. We present available quantitative data, detailed experimental protocols, and visual workflows to facilitate an objective assessment.
Executive Summary
Targeted protein degradation has emerged as a powerful strategy in eukaryotic systems, and its application in bacteria holds immense promise. BacPROTACs, or bacterial proteolysis-targeting chimeras, represent a novel approach to hijack the bacterial proteolytic machinery for the selective degradation of target proteins. This guide compares the mechanism, performance, and experimental considerations of this compound with two other widely used methods: the use of ssrA degradation tags recognized by the ClpXP protease, and the targeting of substrates to the Lon protease. While direct comparative kinetic data is sparse, this guide consolidates available quantitative metrics and detailed protocols to aid researchers in selecting the most appropriate method for their specific application.
Comparison of Bacterial Protein Degradation Methods
| Feature | This compound | ssrA-tag Mediated Degradation | Lon Protease-Mediated Degradation |
| Mechanism | A bifunctional molecule recruits a target protein to the ClpC:ClpP protease for degradation.[1] | A C-terminal peptide tag (ssrA) is added to the target protein, marking it for recognition and degradation by the ClpXP protease.[2][3][4] | The Lon protease, an ATP-dependent protease, recognizes and degrades specific protein substrates, often those that are misfolded or have specific recognition motifs.[5][6][7] |
| Specificity | High, determined by the target-binding moiety of the BacPROTAC molecule.[1][8][9] | Moderate, relies on the recognition of the ssrA tag by ClpXP. Can be influenced by the accessibility of the tag.[2][3] | Variable, depends on the substrate's intrinsic features that are recognized by Lon.[6] |
| Requirements | A specific BacPROTAC molecule, a target protein with a suitable ligand-binding site, and a functional ClpCP proteolytic system.[1][8] | Genetic fusion of the ssrA tag to the target protein and a functional ClpXP protease system.[2][3][4] | The target protein must be an inherent substrate of Lon or be engineered to contain a Lon-recognized degron.[6][7] |
| Quantitative Data | Binding Affinity (KD): • this compound to ClpC1NTD: 0.69 μM • this compound to mSA: 3.9 μM Degradation Concentration: • mSA-Kre degradation with 1 μM this compound[1][8] • Selective mSA depletion with 100 μM this compound[1][8][9] DC50 (Homo-BacPROTAC): • ClpC1-NTD degradation: ~7.6 µM[10] • Endogenous ClpC1 degradation (in Msm): ~170-571 nM[10] | Degradation Efficiency: • ClpXP degradation of GFP-ssrA in vivo is more efficient than in vitro.[11] Km for ClpXP degradation of GFP-ssrA: • Without SspB: 1.5 μM • With SspB: <0.3 μM[12] | Degradation Kinetics (Vmax for titin-I27 variants): • β20-tagged: Varies by substrate[6] • sul20C-tagged: ~6-fold higher Vmax than β20-tagged[6] |
| Advantages | • Targets endogenous proteins without genetic modification. • High specificity. • Catalytic mode of action.[1] | • Well-established and widely used. • Does not require a small molecule inducer. | • Utilizes an endogenous degradation pathway. |
| Limitations | • Requires the design and synthesis of a specific BacPROTAC molecule. • Dependent on the presence of a suitable binding pocket on the target protein. • Potential for off-target effects. | • Requires genetic modification of the target protein. • The ssrA tag can sometimes interfere with protein function or localization. | • Limited to proteins that are natural substrates of Lon or can be engineered as such. • Specificity can be a challenge. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a heterobifunctional molecule that acts as a molecular bridge. One end of the molecule binds to the protein of interest (POI), while the other end binds to the N-terminal domain (NTD) of the ClpC1 component of the ClpC1P1P2 protease complex in mycobacteria. This induced proximity facilitates the unfolding of the POI by the ATPase activity of ClpC1 and its subsequent degradation by the ClpP1P2 peptidase.
References
- 1. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The ClpXP and ClpAP proteases degrade proteins with carboxy-terminal peptide tails added by the SsrA-tagging system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct quaternary structures of the AAA+ Lon protease control substrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Functional mechanics of the ATP-dependent Lon protease- lessons from endogenous protein and synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Cytoplasmic degradation of ssrA-tagged proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Bacterial Gene Silencing: A Comparative Guide to BacPROTAC-1 and CRISPRi
For researchers, scientists, and drug development professionals, the ability to precisely modulate gene expression in bacteria is paramount for functional genomics, target validation, and the development of novel antimicrobial strategies. Two powerful technologies have emerged as key players in this space: BacPROTAC-1, a protein degrader system, and CRISPRi, a transcriptional repression tool. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: this compound vs. CRISPRi
| Feature | This compound (Bacterial Proteolysis Targeting Chimera) | CRISPRi (CRISPR interference) |
| Mechanism of Action | Post-translational: Hijacks the bacterial ClpCP protease to induce targeted protein degradation. | Transcriptional: Employs a catalytically inactive Cas9 (dCas9) to sterically hinder transcription of a target gene. |
| Target Molecule | Protein | DNA (gene) |
| Mode of Silencing | Protein degradation | Transcriptional repression (knockdown) |
| Typical Silencing Efficiency | Up to 81% protein degradation (Dmax) for specific targets in vitro; ~48% for endogenous proteins in vivo.[1] | Highly variable, from ~50% knockdown to over 300-fold repression, depending on the target, guide RNA design, and bacterial species. |
| Speed of Action | Potentially rapid, acting on existing protein pools. | Dependent on protein and mRNA turnover rates following transcriptional block. |
| Reversibility | Reversible upon removal of the BacPROTAC molecule. | Reversible, as dCas9 binding is non-permanent and can be controlled by inducible promoters. |
| Specificity | High, determined by the specificity of the protein binder and the hijacked protease. | Generally high, determined by the sgRNA sequence. Off-target effects are considered minimal in bacteria due to smaller genome sizes.[2][3] |
| Multiplexing | Challenging, would require distinct BacPROTACs for each target. | Readily achievable by expressing multiple sgRNAs. |
| Delivery | Small molecule delivery. | Genetic construct (plasmid) delivery expressing dCas9 and sgRNA. |
| Toxicity | Potential for off-target toxicity depending on the small molecule components. | High expression levels of dCas9 can be toxic to some bacteria.[3] |
Delving Deeper: Mechanisms of Action
This compound: Targeted Protein Elimination
BacPROTACs are bifunctional small molecules designed to recruit a specific protein of interest (POI) to a bacterial protease for degradation. This compound, for instance, hijacks the ClpCP proteolytic complex, which is involved in bacterial protein quality control.[4][5] One end of the this compound molecule binds to the target protein, while the other end binds to the ClpC component of the ClpCP protease. This induced proximity results in the ubiquitination-independent degradation of the target protein.
CRISPRi: Transcriptional Roadblock
CRISPRi utilizes a modified CRISPR-Cas9 system for gene silencing. In this system, a catalytically inactive version of the Cas9 protein (dCas9) is guided by a single guide RNA (sgRNA) to a specific DNA sequence within a target gene.[2] Instead of cleaving the DNA, the dCas9-sgRNA complex acts as a physical barrier, blocking the binding of RNA polymerase or impeding its progression along the DNA strand. This steric hindrance effectively prevents the transcription of the target gene into messenger RNA (mRNA), thereby silencing gene expression.
Experimental Protocols
This compound: In Vitro Protein Degradation Assay
This protocol outlines a general procedure for assessing the in vitro degradation of a target protein using this compound.
Materials:
-
Purified target protein (POI)
-
Purified ClpC and ClpP proteins
-
This compound
-
ATP regeneration system (e.g., creatine kinase, creatine phosphate)
-
Degradation buffer (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
SDS-PAGE analysis equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified POI, ClpC, and ClpP in the degradation buffer.
-
Initiate Reaction: Add the ATP regeneration system and varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the reaction mixture. Include a control reaction with DMSO instead of this compound.
-
Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Stop Reaction: Terminate the reactions by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the degradation of the POI by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the POI.
CRISPRi: Gene Silencing in E. coli
This protocol provides a general workflow for implementing CRISPRi-mediated gene silencing in Escherichia coli.
Materials:
-
E. coli strain capable of expressing the dCas9 protein (e.g., from an integrated cassette or a plasmid).
-
A plasmid vector for expressing the sgRNA.
-
Oligonucleotides for cloning the target-specific sgRNA sequence.
-
Competent E. coli cells.
-
Appropriate antibiotics for plasmid selection.
-
Inducer for dCas9 and/or sgRNA expression (if using inducible promoters).
-
Equipment for bacterial culture, transformation, and analysis (e.g., qRT-PCR, Western blot).
Procedure:
-
sgRNA Design and Cloning:
-
Design a 20-nucleotide sgRNA sequence targeting the gene of interest. Ensure the target sequence is unique within the bacterial genome to minimize off-target effects.
-
Synthesize complementary oligonucleotides encoding the sgRNA target sequence with appropriate overhangs for cloning into the sgRNA expression vector.
-
Anneal the oligonucleotides and ligate them into the linearized sgRNA expression vector.
-
-
Transformation: Transform the resulting sgRNA plasmid into the E. coli strain expressing dCas9.
-
Gene Silencing Induction:
-
Culture the transformed E. coli to mid-log phase.
-
Induce the expression of dCas9 and/or the sgRNA by adding the appropriate inducer to the culture medium.
-
Continue to culture the cells for a desired period to allow for gene silencing.
-
-
Analysis of Gene Silencing:
-
Transcriptional Level: Harvest the bacterial cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Protein Level: Prepare cell lysates and perform Western blotting using an antibody specific to the target protein to assess the reduction in protein levels.
-
Experimental Workflow Comparison
Summary and Outlook
Both this compound and CRISPRi offer powerful and distinct approaches for gene silencing in bacteria. The choice between the two will largely depend on the specific experimental goals and the nature of the target.
This compound is particularly advantageous for:
-
Targeting proteins directly, which is useful when the goal is to eliminate the function of an existing protein pool rapidly.
-
Studying the effects of protein degradation independent of transcriptional or translational regulation.
-
Potential therapeutic applications where small molecule delivery is preferred.
CRISPRi is well-suited for:
-
High-throughput and multiplexed gene silencing for functional genomics screens.
-
Stable and titratable gene knockdown to study the effects of partial loss-of-function.
-
Situations where genetic manipulation is more straightforward than small molecule synthesis and delivery.
The development of BacPROTAC technology is still in its early stages, with ongoing research focused on expanding the repertoire of hijackable proteases and target-binding ligands. As this technology matures, it is poised to become an invaluable tool for both basic research and the development of novel antibacterial agents. CRISPRi, on the other hand, is a more established and widely adopted technology in the bacterial research community, with a wealth of available resources and protocols.
Ultimately, the complementary nature of these two technologies provides researchers with a versatile toolkit to dissect complex bacterial processes and to identify and validate new drug targets, paving the way for innovative solutions to combat bacterial infections.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Gene silencing with CRISPRi in bacteria and optimization of dCas9 expression levels - Research - Institut Pasteur [research.pasteur.fr]
- 3. longdom.org [longdom.org]
- 4. Gene Silencing Through CRISPR Interference in Bacteria: Current Advances and Future Prospects | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validating BacPROTAC-1 Specificity: A Comparative Guide to Control Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of Bacterial Proteolysis Targeting Chimeras (BacPROTACs) has opened a new frontier in antibacterial research, offering a novel modality to induce the degradation of essential bacterial proteins. BacPROTAC-1 is a pioneering example, designed to hijack the bacterial ClpCP protease to degrade a target Protein of Interest (POI). Rigorous validation of its specificity is paramount to ensure that the observed protein degradation is a direct result of its intended mechanism of action and not due to off-target effects.
This guide provides an objective comparison of this compound with essential control compounds, supported by experimental data and detailed protocols to aid researchers in designing and interpreting validation studies.
Mechanism of Action: this compound
This compound is a bifunctional molecule comprising a ligand for the POI—biotin, which binds to the model protein monomeric streptavidin (mSA)—and a phosphoserine-arginine (pArg) moiety that mimics a bacterial degradation tag to recruit the ClpC component of the ClpCP protease.[1][2] The formation of a stable ternary complex (ClpC-BacPROTAC-1-mSA) leads to the unfolding and subsequent degradation of the mSA protein by the ClpP proteolytic chamber.[1]
Caption: Mechanism of this compound-mediated protein degradation.
Comparative Analysis of Control Compounds
To validate that this compound-mediated degradation is specific and occurs through the intended mechanism, a panel of control experiments is essential. The following table compares this compound with key control compounds.
| Compound/Strategy | Description | Expected Outcome | Role in Validation |
| This compound | Active degrader | Target protein degradation | Positive Control |
| BacPROTAC-1c | Lacks the phosphate group on the arginine moiety.[1] | No target degradation | Confirms the necessity of the pArg moiety for ClpC engagement. |
| Competition with Biotin | Addition of excess free biotin.[1] | Inhibition of degradation | Demonstrates that POI binding is required for degradation. |
| Competition with pArg | Addition of excess free phosphoserine-arginine.[1] | Inhibition of degradation | Confirms that ClpC recruitment is essential for the mechanism. |
| Inactive Enantiomer | A stereoisomer of the ClpC- or POI-binding moiety that does not bind its target. | No target degradation | Rules out off-target effects unrelated to specific ternary complex formation. |
| CRISPR-Cas9 Knockout | Deletion of the clpC or clpP gene in the bacterial strain. | Rescue of degradation | Provides genetic proof of the dependency on the ClpCP machinery. |
Quantitative Data Summary
The following tables summarize the binding affinities and degradation efficiencies of this compound and its controls.
Table 1: Binary Binding Affinities (Isothermal Titration Calorimetry)
| Compound | Binding Partner | Organism | Dissociation Constant (KD) |
| This compound | mSA (POI) | - | 3.9 µM[2] |
| This compound | ClpCNTD | Bacillus subtilis | 2.8 µM[2] |
| This compound | ClpC1NTD | Mycobacterium smegmatis | 0.69 µM[1] |
| BacPROTAC-1c | ClpCNTD | Bacillus subtilis | No binding |
Table 2: In Vitro Degradation of mSA-Kre Fusion Protein
| Compound | Concentration | % Degradation (Dmax) | DC50 | Rationale for (In)activity |
| This compound | 1-100 µM | Concentration-dependent degradation observed[2] | Not explicitly reported | Forms a productive ternary complex. |
| BacPROTAC-1c | 100 µM | No degradation[1] | Inactive | Cannot bind to ClpC to form the ternary complex. |
| This compound + excess Biotin | 100 µM | Degradation blocked[1] | Inactive | Competitive binding to the POI prevents ternary complex formation. |
| This compound + excess pArg | 100 µM | Degradation blocked[1] | Inactive | Competitive binding to ClpC prevents ternary complex formation. |
Note: The mSA-Kre fusion protein was identified as the most efficiently degraded substrate, with degradation observed at this compound concentrations as low as 1 µM.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation experiments.
Protocol 1: In Vitro Degradation Assay
This assay directly assesses the ability of this compound to induce degradation of a target protein by the purified ClpCP protease.
Workflow:
Caption: Workflow for the in vitro degradation assay.
Methodology:
-
Reaction Setup: In a reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 20 mM MgCl₂, 1 mM DTT), combine the purified components: ClpC (e.g., 0.5 µM), ClpP (e.g., 1 µM), and the mSA-Kre substrate (e.g., 2 µM).
-
Compound Addition: Add this compound or control compounds (e.g., BacPROTAC-1c, DMSO vehicle) to the desired final concentration (e.g., from 1 µM to 100 µM). For competition assays, pre-incubate the respective components with a high concentration of free biotin or pArg before adding this compound.
-
Initiation and Incubation: Initiate the degradation reaction by adding ATP to a final concentration of 5 mM. Incubate the reaction at 37°C for a set time course (e.g., 2 hours).
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the degradation of the mSA-Kre protein by Coomassie-stained SDS-PAGE or Western Blot, comparing the band intensity to the vehicle control.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity (KD) between this compound and its individual binding partners, mSA and ClpCNTD.
Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Methodology:
-
Sample Preparation: Prepare the protein (e.g., 20 µM ClpCNTD or mSA) in a suitable buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl). Prepare the ligand (e.g., 400 µM this compound) in the exact same buffer to minimize heats of dilution. Both solutions should contain a matched concentration of DMSO (e.g., 2%).
-
Loading: Load the protein solution into the ITC sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 19 injections of 2 µL) of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat released or absorbed after each injection is measured. The resulting data is plotted as power versus time and integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).
Protocol 3: CRISPR-Cas9 Knockout for In Vivo Validation
This genetic approach provides definitive evidence of the degradation pathway's dependency in a cellular context.
Workflow:
References
A Head-to-Head Comparison: BacPROTAC-1 vs. Antisense Oligonucleotides for Protein Knockdown in Bacteria
For researchers, scientists, and drug development professionals, the ability to specifically reduce the levels of a target protein is a cornerstone of modern molecular biology and a critical tool in the development of novel therapeutics. In the realm of bacterial research, two powerful technologies have emerged for achieving protein knockdown: BacPROTAC-1, a bacterial-specific proteolysis-targeting chimera, and antisense oligonucleotides (ASOs). This guide provides an objective comparison of these two approaches, supported by available experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences
| Feature | This compound | Antisense Oligonucleotides (ASOs) |
| Mechanism of Action | Post-translational: Hijacks the native bacterial ClpCP protease machinery to directly degrade the target protein. | Pre-translational: Binds to target mRNA to inhibit translation or induce its degradation. |
| Target | Protein | mRNA |
| Mode of Action | Catalytic degradation of existing protein pool. | Stoichiometric or catalytic inhibition/degradation of newly synthesized protein's template. |
| Cellular Target | Primarily intracellular proteins. | Primarily intracellular mRNA. |
| Key Advantage | Can eliminate existing protein, potentially leading to a more rapid and complete loss-of-function phenotype. | Rational design based on mRNA sequence. Can be designed to be highly specific. |
| Key Challenge | Requires a known binder for the target protein and is dependent on the activity of the ClpCP protease. | Efficient delivery into bacterial cells is a major hurdle, often requiring chemical modifications or conjugation to cell-penetrating peptides. |
Quantitative Performance Metrics
Direct comparative studies of this compound and antisense oligonucleotides in the same bacterial system are not yet readily available in the published literature. However, we can summarize the quantitative data reported for each technology to provide an indication of their respective potencies.
This compound Performance Data
This compound is a pioneering molecule designed to degrade monomeric streptavidin (mSA) in bacteria by recruiting it to the ClpCP protease.
| Parameter | Value | Target | System | Citation |
| Binding Affinity (Kd) | 3.9 µM | monomeric Streptavidin (mSA) | In vitro | [1][2] |
| Binding Affinity (Kd) | 2.8 µM | ClpC N-terminal domain (ClpCNTD) | In vitro | [1][2] |
| Effective Degradation Concentration | 1 µM | mSA-Kre fusion protein | In vitro (B. subtilis ClpCP) | [2][3] |
| Effective Degradation Concentration | 100 µM | mSA | In vitro (B. subtilis ClpCP) | [2][3][4] |
Antisense Oligonucleotide Performance Data in Bacteria
The efficacy of ASOs in bacteria is highly dependent on the specific ASO chemistry, the target gene, and the bacterial species. The data below is a compilation from different studies targeting various bacterial genes.
| Parameter | Value | Target | System | Citation |
| Bacterial Growth Inhibition | 80% inhibition at 700 nM | FMN Riboswitch | S. aureus, L. monocytogenes, E. coli | [5] |
| Synergistic Antibiotic Activity | 3-4 µM (of CPP-PNA) | MicF sRNA | E. coli | [6] |
| IC50 (in eukaryotic cells for comparison) | 668 nM | NPC1 mRNA | HeLa cells | [7] |
Mechanisms of Action
This compound: Hijacking the Bacterial Proteasome
This compound is a hetero-bifunctional molecule. One end binds to the protein of interest (POI), and the other end binds to the N-terminal domain of ClpC, a component of the bacterial ClpCP protease complex. This induced proximity triggers the unfolding and subsequent degradation of the POI by the ClpP proteolytic chamber.
Caption: Mechanism of this compound action.
Antisense Oligonucleotides: Silencing at the Source
Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to be complementary to a specific mRNA target. In bacteria, they primarily function through two mechanisms:
-
RNase H-mediated degradation: Some ASOs, upon binding to their target mRNA, create an RNA-DNA hybrid that is recognized and cleaved by the endogenous bacterial RNase H enzyme. This leads to the degradation of the mRNA and prevents protein translation.
-
Steric hindrance: Other ASOs bind to the mRNA and physically block the ribosome from initiating or elongating translation, thereby inhibiting protein synthesis without degrading the mRNA transcript.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 5. Engineering Antisense Oligonucleotides as Antibacterial Agents That Target FMN Riboswitches and Inhibit the Growth of Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of BacPROTAC-1 and sCym-1 Based Degraders for Targeted Protein Degradation in Bacteria
A deep dive into the mechanisms, efficacy, and experimental validation of two pioneering bacterial PROTACs.
In the burgeoning field of targeted protein degradation, the development of PROTACs (Proteolysis Targeting Chimeras) for bacteria, termed BacPROTACs, represents a significant leap forward in combating bacterial infections and studying bacterial biology. This guide provides a detailed comparative analysis of two key BacPROTACs: BacPROTAC-1 and the sCym-1 based degrader (also referred to as BacPROTAC-2), focusing on their performance, underlying mechanisms, and the experimental data that supports their function.
Introduction to BacPROTACs
BacPROTACs are bifunctional molecules designed to hijack the bacterial protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2][3] Unlike their eukaryotic counterparts that utilize the ubiquitin-proteasome system, BacPROTACs recruit the bacterial ClpCP protease complex to the target protein, leading to its degradation.[1][2] This novel approach offers a catalytic mode of action with the potential for high efficacy and the ability to target previously "undruggable" bacterial proteins.[1][4]
Mechanism of Action: A Tale of Two Anchors
The core difference between this compound and the sCym-1 based degrader lies in their respective "anchor" moieties that bind to the N-terminal domain (NTD) of the ClpC1 component of the ClpC1P1P2 protease in mycobacteria.[1][4]
-
This compound utilizes a phosphotyrosine (pArg) mimetic as its ClpC1-binding anchor.[1][4] This design cleverly mimics the natural degradation tags found on some native ClpCP substrates in certain bacteria.[1]
-
The sCym-1 based degrader (BacPROTAC-2) employs sCym-1, a synthetic cyclic peptide derived from cyclomarin A, to engage the ClpC1 NTD.[1][4] This anchor was developed to overcome the potential limitations of the pArg moiety, such as poor cell permeability and chemical instability.[3]
Both degraders typically use biotin as the ligand to recruit a model protein of interest, monomeric streptavidin (mSA), allowing for a clear demonstration of their degradation capabilities.[4][5] The general mechanism involves the formation of a ternary complex between the BacPROTAC, the target protein, and the ClpC protein, which activates the ClpCP protease to unfold and degrade the target.[1][4]
Figure 1. Comparative signaling pathway of this compound and sCym-1 based degraders.
Performance Data: A Quantitative Comparison
The efficacy of these degraders has been quantified through various biophysical and biochemical assays. The following tables summarize the key performance data for this compound and the sCym-1 based degrader.
| Parameter | This compound | sCym-1 Based Degrader (BacPROTAC-2) | Reference |
| ClpC1 NTD Binding (KD) | 0.69 μM (M. smegmatis) | 0.81 μM (M. smegmatis) | [1][3] |
| Target Protein Binding (mSA, KD) | 3.9 μM | Not explicitly stated for BacPROTAC-2, but uses the same biotin ligand. | [3][4] |
Table 1. Binding Affinities of this compound and sCym-1 Based Degrader Components.
| Experiment | This compound | sCym-1 Based Degrader (BacPROTAC-2) | Reference |
| In vitro Degradation of mSA-Kre | Efficient degradation observed at 1 μM. | Stimulated removal of mSA to a similar extent as the pArg counterpart. | [1][3] |
| Ternary Complex Formation | Confirmed by Size Exclusion Chromatography (SEC). | Confirmed by Size Exclusion Chromatography (SEC). | [1][3] |
Table 2. Degradation Efficacy and Ternary Complex Formation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare this compound and sCym-1 based degraders.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Objective: To determine the dissociation constant (KD) of the BacPROTAC components (pArg mimetic or sCym-1) to the ClpC1 NTD and the POI ligand (biotin) to the target protein (mSA).
-
Method:
-
The ClpC1 NTD or mSA protein is loaded into the sample cell of the ITC instrument.
-
The corresponding ligand (this compound or sCym-1) is loaded into the injection syringe at a higher concentration.
-
A series of small injections of the ligand into the protein solution is performed.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to calculate the KD, stoichiometry (n), and enthalpy of binding (ΔH). For titrations involving sCym-1 and its derivatives, the ligand was loaded into the cell and the protein into the syringe to account for the low solubility of the compounds.[3][6]
-
Size Exclusion Chromatography (SEC) for Ternary Complex Formation
-
Objective: To qualitatively assess the formation of the ternary complex (BacPROTAC:ClpC1 NTD:POI).
-
Method:
-
Equimolar concentrations of the ClpC1 NTD and the POI (e.g., mSA) are pre-mixed in the presence and absence of the BacPROTAC.[3]
-
The mixture is injected onto a size exclusion chromatography column.
-
The elution profile is monitored by UV absorbance (typically at 280 nm).
-
A shift in the elution volume to an earlier time point in the presence of the BacPROTAC indicates the formation of a larger molecular weight complex, confirming the ternary complex formation.
-
Fractions corresponding to the peaks are collected and analyzed by SDS-PAGE to confirm the presence of all three components.[1]
-
In Vitro Degradation Assay
-
Objective: To directly measure the degradation of the target protein induced by the BacPROTAC.
-
Method:
-
The reconstituted ClpC1P1P2 protease from M. smegmatis is used.[1]
-
The target protein (e.g., mSA-Kre fusion protein) is incubated with the ClpC1P1P2 complex and varying concentrations of the BacPROTAC.[1]
-
The reaction is initiated by the addition of ATP and incubated for a specific time (e.g., 2 hours).[5]
-
The reaction is stopped, and the samples are analyzed by SDS-PAGE followed by Coomassie blue staining or Western blotting to visualize the amount of remaining target protein.
-
A decrease in the band intensity of the target protein in a BacPROTAC concentration-dependent manner indicates successful degradation.
-
Figure 2. Standard experimental workflow for BacPROTAC characterization.
Conclusion
Both this compound and the sCym-1 based degrader have demonstrated the feasibility of targeted protein degradation in bacteria. This compound, with its pArg mimetic, established the foundational proof-of-concept. The sCym-1 based degrader represents a second-generation molecule with a more drug-like ClpC1 anchor, addressing potential liabilities of the phosphotyrosine group. The experimental data shows that both molecules effectively form a ternary complex and induce the degradation of a model protein. The choice between these or future iterations of BacPROTACs will likely depend on the specific bacterial species, the target protein, and the desired pharmacokinetic properties for therapeutic applications. The continued development of these innovative molecules holds immense promise for the future of antibacterial drug discovery.
References
- 1. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
The Critical Role of Non-Phosphorylated Arginine in Validating BacPROTAC-1 Efficacy
A Guide for Researchers in Targeted Protein Degradation
The advent of Bacterial Proteolysis Targeting Chimeras (BacPROTACs) has opened a new frontier in the development of novel antibiotics. These bifunctional molecules are designed to hijack the bacterial protein degradation machinery to eliminate specific proteins of interest (POIs), offering a promising strategy to combat antimicrobial resistance. BacPROTAC-1 is a pioneering example of this technology, engineered to recruit a model protein, monomeric streptavidin (mSA), to the ClpCP protease complex in bacteria for subsequent degradation.[1][2]
A cornerstone of validating the mechanism of action of this compound is the use of meticulously designed controls. Among these, the non-phosphorylated arginine control, often referred to as BacPROTAC-1c, stands out as an indispensable tool for confirming the specific engagement of the bacterial degradation pathway.[3] This guide provides a comprehensive comparison of this compound with its non-phosphorylated arginine control, supported by experimental data and detailed protocols to aid researchers in the robust validation of their own BacPROTAC molecules.
Mechanism of Action: The Phospho-Arginine Signal
This compound's ability to induce protein degradation hinges on its phosphorylated arginine (pArg) moiety.[1][3] This pArg group mimics a natural degradation signal in bacteria, which is recognized by the N-terminal domain (NTD) of the ClpC component of the ClpCP protease.[1][3] By binding to both the POI (via a biotin ligand for mSA) and ClpC (via the pArg moiety), this compound forms a ternary complex that brings the POI into close proximity with the proteolytic chamber of ClpP, leading to its degradation.[1][3][4]
Caption: Mechanism of this compound action.
The Litmus Test: Non-Phosphorylated Arginine Control
To unequivocally demonstrate that the degradation of the POI is dependent on the pArg-ClpC interaction, a control molecule lacking the phosphate group on the arginine residue (BacPROTAC-1c) is employed.[3] This subtle chemical modification renders the molecule incapable of binding to ClpC, thereby preventing the formation of the ternary complex and subsequent degradation of the target protein.[1][3] The stark contrast in degradation efficiency between this compound and BacPROTAC-1c provides compelling evidence for the intended on-target mechanism.
Comparative In Vitro Degradation Data
The efficacy of this compound and the inactivity of its non-phosphorylated control have been demonstrated in in vitro degradation assays. The following table summarizes typical results from such experiments.
| Compound | Concentration (µM) | Target Protein | Degradation Observed | Reference |
| This compound | 1 - 100 | mSA-Kre | Yes | [3][5] |
| BacPROTAC-1c (non-phosphorylated) | Up to 100 | mSA-Kre | No | [3] |
| DMSO (Vehicle Control) | - | mSA-Kre | No | [3] |
| pArg (competitor) | - | mSA-Kre | Blocked Degradation | [3][5] |
| Biotin (competitor) | - | mSA-Kre | Blocked Degradation | [3][5] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in validating BacPROTAC efficacy. Below are detailed protocols for key experiments.
In Vitro Degradation Assay
This assay directly assesses the ability of a BacPROTAC to induce the degradation of a target protein by the purified ClpCP protease.
Materials:
-
Purified target protein (e.g., mSA-Kre fusion protein)
-
Reconstituted Bacillus subtilis or Mycobacterium smegmatis ClpCP protease[1][3]
-
This compound
-
BacPROTAC-1c (non-phosphorylated arginine control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 20 mM MgCl2, 1 mM DTT)
-
ATP regeneration system (e.g., creatine kinase and creatine phosphate)
-
SDS-PAGE analysis reagents
Procedure:
-
Prepare reaction mixtures in the assay buffer containing the target protein (e.g., 1 µM), ClpCP (e.g., 0.5 µM), and the ATP regeneration system.
-
Add this compound or the non-phosphorylated control (BacPROTAC-1c) at the desired concentrations (e.g., ranging from 1 to 100 µM). A DMSO-only control should also be included.
-
Initiate the reaction by adding ATP (e.g., 5 mM).
-
Incubate the reactions at a suitable temperature (e.g., 30°C) for a specified time (e.g., 2 hours).[3][5]
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and visualize protein levels using Coomassie staining or Western blotting to assess the extent of target protein degradation.
Caption: Workflow for the in vitro degradation assay.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity between the BacPROTAC (or its control) and the individual components of the ternary complex.
Materials:
-
Purified ClpC N-terminal domain (ClpC-NTD)
-
Purified target protein (e.g., mSA)
-
This compound
-
BacPROTAC-1c
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 300 mM NaCl, 0.5 mM TCEP)[3]
Procedure:
-
Prepare solutions of ClpC-NTD and the BacPROTACs in the ITC buffer.
-
Load the protein into the sample cell of the calorimeter and the BacPROTAC into the injection syringe.
-
Perform a series of injections of the BacPROTAC into the protein solution while measuring the heat change.
-
Analyze the resulting data to determine the dissociation constant (Kd), which quantifies the binding affinity.
Expected Outcomes:
-
This compound: Will show binding to both mSA and ClpC-NTD, with reported Kd values of approximately 3.9 µM and 2.8 µM, respectively.[3][5]
-
BacPROTAC-1c: Will bind to mSA (as it still contains the biotin moiety) but will show no or significantly weaker binding to ClpC-NTD.
Caption: Logic of using a non-phosphorylated control.
Alternative Validation Strategies
Besides the non-phosphorylated arginine control, other methods can and should be used to validate the mechanism of this compound:
-
Competition Assays: The degradation of the target protein by this compound can be effectively blocked by the addition of free pArg or biotin to the reaction mixture.[3][5] These molecules compete for the binding sites on ClpC and the POI, respectively, thus preventing the formation of the ternary complex.
-
Inactive Protein Mutants: Using a catalytically inactive mutant of the ClpP protease will prevent degradation even in the presence of a functional BacPROTAC and the target protein, confirming the role of the protease in the observed degradation.
Conclusion
The validation of any targeted protein degrader is a multi-faceted process that relies on a suite of well-designed experiments and controls. For BacPROTACs that leverage the pArg-ClpC recognition system, the non-phosphorylated arginine control is not merely a suggestion but a critical component of the validation workflow. It provides an unambiguous readout on the necessity of the phosphate group for engaging the bacterial degradation machinery. By incorporating this control alongside competition assays and other validation techniques, researchers can build a robust and convincing case for the specific, on-target mechanism of their BacPROTAC molecules, paving the way for the development of the next generation of targeted antibacterial therapies.
References
- 1. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Dawn of a New Antibiotic Era: BacPROTAC-1 Outmaneuvers Traditional Drugs
A paradigm shift in antibacterial therapy is on the horizon with the advent of Bacterial Proteolysis Targeting Chimeras (BacPROTACs). This guide provides a comprehensive comparison of BacPROTAC-1 and its derivatives against traditional antibiotics, offering researchers, scientists, and drug development professionals a detailed look into the superior mechanism and efficacy of this novel class of antibacterial agents. By harnessing the bacterium's own cellular machinery for targeted protein destruction, BacPROTACs present a potent strategy to combat drug-resistant infections.
At the forefront of this innovation, BacPROTACs operate on a principle fundamentally different from conventional antibiotics. Instead of merely inhibiting the function of a bacterial protein, BacPROTACs trigger its complete degradation. This is achieved through a bifunctional molecule that simultaneously binds to a target protein and the bacterial ClpCP proteolytic complex, marking the target for destruction. This novel mode of action not only promises enhanced potency but also a potential solution to the growing crisis of antibiotic resistance.
Unveiling a Superior Mechanism of Action
Traditional antibiotics primarily function by inhibiting essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication. This inhibitory approach, while effective for a time, has been undermined by the evolution of bacterial resistance mechanisms. Bacteria can develop resistance by modifying the antibiotic's target, preventing the drug from reaching its target, or by actively pumping the drug out of the cell.
BacPROTACs, in contrast, co-opt the bacterium's own protein degradation machinery. This compound, for instance, is designed to tether a specific bacterial protein to the ClpC1 N-terminal domain (NTD) of the ClpC:ClpP protease, leading to the unfolding and subsequent degradation of the target protein.[1][2] This catalytic process, where a single BacPROTAC molecule can mediate the destruction of multiple target proteins, suggests that lower therapeutic doses may be achievable, potentially reducing toxicity and side effects.[3][4]
One of the most significant advantages of this approach is the potential to overcome existing antibiotic resistance.[5] As BacPROTACs do not rely on inhibiting the active site of a protein, mutations in the target that confer resistance to traditional inhibitors may not affect the binding and subsequent degradation mediated by a BacPROTAC. Furthermore, for resistance to emerge against a BacPROTAC, a bacterium would likely need to evolve mutations in both the target protein and the components of its proteolytic machinery, a far less probable event.[5]
This technology also expands the "druggable" landscape of bacterial targets. Many essential bacterial proteins lack a distinct active site that can be targeted by small molecule inhibitors, rendering them "undruggable" by conventional means. BacPROTACs, however, only require a binding site on the target protein to enable its degradation, opening up a vast new array of potential therapeutic targets.[4]
Quantitative Performance: A Head-to-Head Comparison
The empirical evidence supporting the superiority of the BacPROTAC platform is rapidly accumulating. In vitro and in vivo studies have demonstrated the potent and specific activity of these molecules, particularly the more recent "homo-BacPROTACs" which are designed to degrade components of the proteolytic machinery itself.
| Compound | Target Organism | MIC (µM) | DC50 (µM) | Dmax (%) | Binding Affinity (K D) to ClpC1NTD (µM) |
| BacPROTAC-12 (UdSBI-4377) | Mycobacterium tuberculosis H37Rv | 0.097 | 7.7 | 79 | - |
| BacPROTAC-8 (UdSBI-0545) | Mycobacterium smegmatis (for degradation assay) | - | 7.6 | 81 | - |
| This compound | Mycobacterium smegmatis | - | - | - | 0.69 |
| Rifampicin | Mycobacterium tuberculosis H37Rv | ~0.06 (mg/L) | - | - | - |
| Moxifloxacin | Mycobacterium tuberculosis H37Rv | ~0.25 (mg/L) | - | - | - |
| Isoniazid | Mycobacterium tuberculosis H37Rv | ~0.02-0.06 (mg/L) | - | - | - |
| Ethambutol | Mycobacterium tuberculosis H37Rv | - | - | - | - |
Note: MIC values for traditional antibiotics are often reported in mg/L and can vary between studies. The provided values are for comparative reference.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
In Vitro Protein Degradation Assay
This assay is fundamental to demonstrating the direct activity of BacPROTACs on their target proteins.
-
Reconstitute the Proteolytic Machinery: The bacterial protease complex (e.g., B. subtilis ClpCP or M. smegmatis ClpC1P1P2) is reconstituted in vitro from purified components.
-
Prepare the Reaction Mixture: The reaction mixture typically contains the reconstituted protease, the target protein (e.g., mSA-Kre), the BacPROTAC molecule at varying concentrations, and an ATP regeneration system in an appropriate buffer.
-
Initiate Degradation: The reaction is initiated by the addition of ATP and incubated for a set period (e.g., 2 hours) at a controlled temperature.
-
Analyze the Results: The reaction is stopped, and the samples are analyzed by SDS-PAGE followed by Coomassie blue staining or Western blotting to visualize the amount of remaining target protein. A decrease in the band intensity of the target protein with increasing BacPROTAC concentration indicates successful degradation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The resazurin microtiter assay is commonly used for Mycobacterium tuberculosis.
-
Prepare Bacterial Culture: A mid-log phase culture of M. tuberculosis H37Rv is prepared and diluted to a standard inoculum density.
-
Serial Dilution of Compounds: The BacPROTACs and control antibiotics are serially diluted in a 96-well microplate containing appropriate growth medium.
-
Inoculation: The bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 7 days for M. tuberculosis).
-
Addition of Resazurin: A solution of resazurin is added to each well. Resazurin is a blue dye that is reduced to the pink-colored resorufin by metabolically active cells.
-
Read Results: After further incubation, the color change is assessed visually or with a plate reader. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.
Intracellular Efficacy Assay in THP-1 Macrophages
This assay assesses the ability of a compound to kill bacteria residing within host cells, a critical attribute for anti-tuberculosis drugs.
-
Differentiate Macrophages: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Infect Macrophages: The differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Treat with Compounds: After allowing for bacterial uptake, the infected macrophages are treated with various concentrations of the BacPROTAC or control antibiotics.
-
Lyse Macrophages and Determine Bacterial Viability: At different time points, the macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is determined by plating serial dilutions of the lysate on solid media and counting the resulting colony-forming units (CFUs). A reduction in CFU counts in treated cells compared to untreated controls indicates intracellular antibacterial activity.
Visualizing the Mechanisms
To further elucidate the distinct modes of action, the following diagrams illustrate the signaling pathways of traditional antibiotics and the novel mechanism of this compound.
Figure 1. Mechanism of traditional antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Administration of Moxifloxacin plus Rifampin against Mycobacterium tuberculosis for 7 of 7 Days versus 5 of 7 Days in an In Vitro Pharmacodynamic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal inhibitory concentrations of isoniazid, rifampin, ethambutol, and streptomycin against Mycobacterium tuberculosis strains isolated before treatment of patients in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BacPROTAC Generations: Performance and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial proteolysis-targeting chimeras (BacPROTACs) represents a paradigm shift in antibacterial drug discovery. By hijacking the bacterial protein degradation machinery, these molecules offer a novel strategy to combat antimicrobial resistance. This guide provides an objective comparison of the performance of different BacPROTAC generations, supported by experimental data, detailed methodologies, and visual representations of their mechanisms.
Introduction to BacPROTAC Technology
BacPROTACs are bifunctional molecules designed to induce the degradation of specific bacterial proteins.[1] They consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits a bacterial protease complex, typically the ClpCP machinery.[2][3] This induced proximity leads to the degradation of the POI, offering a catalytic mode of action with the potential for improved efficacy and a reduced likelihood of resistance development.[2][4]
First-Generation BacPROTACs: Reprogramming the ClpCP Protease
The initial generation of BacPROTACs was developed to reprogram the ClpCP protease to degrade neo-substrates. These molecules typically utilize a phospho-arginine (pArg) mimic as the ClpC N-terminal domain (NTD) anchor, effectively hijacking the natural substrate recognition mechanism of the protease.[2][5]
Performance Data
| BacPROTAC | Target POI | ClpC NTD Ligand | KD (to ClpC1NTD) | Degradation Performance | Organism | Reference |
| BacPROTAC-1 | mSA | pArg derivative | 0.69 µM | Degraded mSA-Kre at 1 µM | B. subtilis, M. smegmatis | [2][6] |
| BacPROTAC-3 | BRDTBD1 | Cyclomarin A (CymA) | - | Concentration-dependent degradation | M. smegmatis | [6][7] |
Mechanism of Action: First-Generation BacPROTACs
First-generation BacPROTACs function by creating a ternary complex between the ClpC unfoldase, the BacPROTAC molecule, and the target protein. This induced proximity primes the target for unfolding by ClpC and subsequent degradation by the ClpP peptidase.[3][8]
Caption: Mechanism of first-generation BacPROTACs.
Second-Generation BacPROTACs: Homo-BacPROTACs Targeting ClpC1
A more recent advancement in BacPROTAC technology is the development of "Homo-BacPROTACs." These molecules are composed of two identical ligands derived from natural products like cyclomarins, which are known to bind to ClpC1.[4] Instead of recruiting the Clp machinery to a different target, Homo-BacPROTACs induce the degradation of ClpC1 itself, a crucial component of the proteolytic machinery.[4][9] This self-destruction mechanism represents a potent antibacterial strategy.[10]
Performance Data
| Homo-BacPROTAC | Target | Dmax (ClpC1-NTD) | DC50 (ClpC1-NTD) | MIC50 (M. tuberculosis H37Rv) | Reference |
| BacPROTAC 8 | ClpC1 | 81% | 7.6 µM | - | [4] |
| BacPROTAC 12 | ClpC1 | 79% | 7.7 µM | - | [4] |
| HSP-6 | ClpC1 | - | - | 0.34 µM | [11][12] |
| HSP-7 | ClpC1 | - | - | 0.26 µM | [11][12] |
Mechanism of Action: Homo-BacPROTACs
Homo-BacPROTACs dimerize ClpC1, leading to its recognition as a substrate by the ClpP protease for degradation. This effectively dismantles the ClpC1P1P2 protease complex, inhibiting essential cellular processes and leading to bacterial cell death.[4][12]
Caption: Mechanism of Homo-BacPROTACs targeting ClpC1.
Experimental Protocols
The evaluation of BacPROTAC performance relies on a suite of biochemical and cellular assays. Below are the methodologies for key experiments cited in the development of these compounds.
In Vitro Degradation Assays
-
Objective: To determine the concentration-dependent degradation of a target protein by a BacPROTAC in a reconstituted system.
-
Methodology:
-
A minimal recombinant degradation machinery is assembled, consisting of the full-length ClpC1, processed ClpP1 and ClpP2, and an ATP-regenerating system.[4]
-
The target protein of interest (e.g., His-tagged ClpC1-NTD or a model protein like mSA) is added to the reaction mixture.[2][6]
-
The BacPROTAC is titrated at various concentrations into the reaction.[2]
-
The reaction is incubated for a defined period (e.g., 2-3 hours) at an appropriate temperature.
-
Degradation of the target protein is quantified using methods such as capillary Western blotting (WES) or SDS-PAGE analysis.[2][4]
-
Data is used to calculate parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation efficacy).[4]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the binding affinity (dissociation constant, KD) between the BacPROTAC and its target protein or the ClpC NTD.
-
Methodology:
-
The target protein is loaded into the sample cell of the ITC instrument.
-
The BacPROTAC is loaded into the injection syringe.
-
The BacPROTAC solution is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the KD.[6][11]
-
In Vivo Degradation Assays
-
Objective: To confirm the degradation of the target protein within live bacterial cells.
-
Methodology:
-
Bacterial cultures (e.g., M. smegmatis) expressing the target protein are grown to a specific optical density.
-
The cultures are treated with varying concentrations of the BacPROTAC or control compounds (e.g., DMSO, individual ligands).[6]
-
After a defined incubation period, the cells are harvested and lysed.
-
The levels of the target protein in the cell lysates are quantified by capillary Western blot or tandem mass tag mass spectrometry (TMT-MS) for proteome-wide analysis.[6][7]
-
Caption: A generalized experimental workflow for BacPROTAC evaluation.
Conclusion
The evolution from first-generation, protease-reprogramming BacPROTACs to second-generation, self-destructing Homo-BacPROTACs demonstrates rapid progress in this field. Homo-BacPROTACs, in particular, show potent antimicrobial activity at low micro- to nanomolar concentrations against clinically relevant pathogens like M. tuberculosis.[4] While challenges such as cell permeability and potential for off-target effects remain, the modularity and novel mechanism of action of BacPROTACs position them as a highly promising class of next-generation antibiotics.[1][2][6] Continued research and development in this area are crucial for addressing the growing threat of antimicrobial resistance.
References
- 1. BacPROTACs: antibiotics of the future | Research Institute of Molecular Pathology (IMP) [imp.ac.at]
- 2. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. BacPROTACs mediate targeted protein degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 12. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
BacPROTAC-1 Cross-Reactivity: A Comparative Analysis Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates innovative approaches to antibacterial therapy. BacPROTACs (Bacterial Proteolysis-Targeting Chimeras) represent a promising new class of molecules that induce targeted protein degradation in bacteria. This guide provides a comparative analysis of the cross-reactivity and performance of BacPROTAC-1, a first-generation BacPROTAC, in different bacterial species, supported by experimental data and detailed protocols.
Performance Comparison of this compound
This compound has been primarily evaluated in Gram-positive bacteria, particularly Bacillus subtilis and mycobacteria. Its activity is contingent on the presence of a functional ClpCP proteolytic system, which it hijacks to degrade target proteins. The following table summarizes the key performance data of this compound in the studied bacterial species.
| Parameter | Bacillus subtilis | Mycobacterium smegmatis | Other Gram-Negative Species |
| Target Protease | ClpCP | ClpC1P1P2 | Not reported |
| Model Substrate | Monomeric Streptavidin (mSA) fused to various proteins (e.g., Kre, NrdI, TagD, NusA)[1][2] | mSA[2] | Not applicable |
| In Vitro Degradation Efficiency | High, but substrate-dependent. mSA-Kre was the most efficiently degraded substrate, with degradation observed at 1 µM this compound[1][2]. Other fusion proteins required higher concentrations (up to 100 µM)[1][2]. | High. This compound induces degradation of an mSA substrate in a highly selective and efficient manner[3]. | Not reported |
| In Vivo Activity | Not explicitly reported in the provided literature. | Demonstrated. In vivo degradation of a model protein (BRDTBD1) was achieved using a derivative of this compound (BacPROTAC-3)[3][4]. | Not reported |
| Binding Affinity (KD) | This compound binds to B. subtilis ClpCNTD with a KD of 2.8 µM[1][2]. | This compound binds to M. smegmatis ClpC1NTD with a KD of 0.69 µM[2]. | Not applicable |
Mechanism of Action of this compound
This compound is a bifunctional molecule designed to tether a protein of interest (POI) to the ClpC component of the ClpCP protease complex, leading to the POI's degradation.[5][6] It consists of three key components: a ligand that binds to the POI, a linker, and a moiety that binds to the N-terminal domain (NTD) of ClpC. In the case of the model this compound, biotin serves as the POI ligand for monomeric streptavidin (mSA), and a phospho-arginine (pArg) derivative acts as the ClpCNTD binder.[1][3] The binding of this compound to both the POI and ClpC induces the formation of a ternary complex, which then leads to the unfolding and degradation of the POI by the ClpP peptidase.[1]
Mechanism of this compound action.
Experimental Protocols
In Vitro Degradation Assay
This protocol is adapted from studies on this compound in B. subtilis and M. smegmatis.[1][2]
-
Protein Expression and Purification:
-
Express and purify the target POI (e.g., mSA-fusion proteins), ClpC (or ClpC1), and ClpP (or ClpP1 and ClpP2) from E. coli.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing the purified ClpC and ClpP proteins in a suitable reaction buffer (e.g., 25 mM HEPES, 100 mM KCl, 20 mM MgCl₂, 1 mM DTT, pH 7.5).
-
-
Initiation of Reaction:
-
Add the POI and ATP to the reaction mixture.
-
Add this compound at various concentrations (e.g., ranging from 0.1 µM to 100 µM). For a negative control, use a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the reaction mixtures at 30°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the degradation of the POI by SDS-PAGE followed by Coomassie blue staining or Western blotting using an antibody specific to the POI.
-
Bacterial Cross-Reactivity Testing (Disk Diffusion Assay)
A modified disk diffusion assay can be used to assess the cross-reactivity of this compound against a panel of different bacterial species.[7][8]
-
Bacterial Culture Preparation:
-
Prepare overnight cultures of the desired bacterial species in a suitable broth medium.
-
Dilute the overnight cultures to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Agar Plate Inoculation:
-
Using a sterile cotton swab, uniformly streak the standardized bacterial suspension onto the surface of Mueller-Hinton agar plates.
-
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plates.
-
Include a negative control disk (impregnated with solvent only) and a positive control disk (impregnated with a known antibiotic).
-
-
Incubation:
-
Invert the plates and incubate at the optimal growth temperature for each bacterial species for 16-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
A larger zone of inhibition indicates greater susceptibility of the bacterial species to this compound.
-
Experimental workflow for cross-reactivity testing.
Alternatives to this compound
While this compound has demonstrated proof-of-concept, several alternatives and next-generation BacPROTACs are being developed to improve efficacy, stability, and spectrum of activity.
| Alternative | Key Features | Advantages |
| sCym-1-based BacPROTACs | Replace the chemically labile pArg moiety with a more stable cyclomarin A (CymA) derivative, sCym-1.[4] | Improved pharmacokinetic profile and chemical stability compared to pArg-based BacPROTACs.[3] |
| JQ1-based BacPROTACs (e.g., BacPROTAC-3) | Utilize JQ1, a BET bromodomain inhibitor, to target specific proteins like BRDTBD1.[3][4] | Demonstrates the modularity of the BacPROTAC platform and its adaptability to target different proteins of interest.[9] |
| Pup-Proteasome System (PPS) Targeting | An alternative bacterial degradation system that could potentially be hijacked in a manner analogous to the ubiquitin-proteasome system in eukaryotes.[6] | May offer a different mechanism of action and potentially a broader spectrum of activity.[6] |
Conclusion
This compound has been instrumental in establishing the feasibility of targeted protein degradation in bacteria. Current research demonstrates its effectiveness in Bacillus subtilis and Mycobacterium smegmatis, with substrate-dependent efficacy. The modular nature of the BacPROTAC platform allows for the development of next-generation degraders with improved properties and the potential for a broader antibacterial spectrum. Further cross-reactivity studies across a wider range of clinically relevant bacterial pathogens are warranted to fully assess the therapeutic potential of this exciting new class of antibacterial agents.
References
- 1. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. apec.org [apec.org]
- 9. BacPROTACs: antibiotics of the future | Research Institute of Molecular Pathology (IMP) [imp.ac.at]
Validating BacPROTAC-1 Induced Degradation with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BacPROTAC-1, a novel class of molecules for targeted protein degradation in bacteria, with alternative approaches. We focus on the validation of this compound's mechanism of action through genetic knockouts and present supporting experimental data to objectively assess its performance.
Introduction to this compound
BacPROTACs (Bacterial Proteolysis-Targeting Chimeras) are bifunctional molecules designed to hijack a bacterium's own protein degradation machinery to eliminate a specific protein of interest (POI). This compound, for instance, is engineered to bind to the ClpC N-terminal domain (NTD) of the ClpCP protease complex with one end, and to the POI with the other. This induced proximity leads to the unfolding and subsequent degradation of the POI by the ClpP peptidase.[1][2] This technology holds significant promise for the development of novel antibiotics and research tools to study bacterial protein function.
Genetic Validation of this compound's Mechanism
Robust validation is crucial to confirm that the observed protein degradation is indeed a direct result of the this compound-mediated hijacking of the ClpCP system. Genetic knockouts or mutations of the components of this system serve as the gold standard for such validation.
The Role of ClpC in this compound-Mediated Degradation
The core hypothesis for this compound's function is its dependence on a functional ClpC protein. To test this, researchers have utilized a catalytically inactive mutant of ClpC.
Key Experiment: While a direct knockout of the essential clpC gene can be challenging due to its importance for bacterial viability, the use of a catalytically inactive mutant, such as ClpC(E280A/E618A), provides compelling evidence. In vitro reconstitution assays have shown that in the presence of this "dead" ClpC mutant, this compound can still form a ternary complex with the POI, but the degradation of the POI is abolished. This demonstrates that the ATPase activity of ClpC is indispensable for the unfolding and subsequent degradation of the target protein, thus validating the on-target mechanism of this compound.
Further evidence for the specific engagement of the ClpC-NTD comes from competition experiments. The addition of excess pArg, the natural binding partner of the ClpC-NTD, competitively inhibits this compound-mediated degradation of the target protein.[1] This confirms that this compound must bind to this specific site on ClpC to initiate the degradation cascade.
Performance Comparison: this compound vs. Alternatives
A direct comparison with other modular bacterial protein degradation technologies is challenging due to the nascent stage of this field. However, an alternative strategy, termed "homo-BacPROTACs," has emerged, which also utilizes the ClpCP system but with a different therapeutic goal.
Homo-BacPROTACs: These are dimeric compounds designed to bind to two ClpC1 molecules simultaneously, leading to the degradation of the ClpC1 protein itself. This "self-destruction" of a key component of the bacterial proteolytic machinery is a potent antibacterial strategy.
Below is a comparison of key performance metrics for a hetero-BacPROTAC (like this compound, which degrades a separate POI) and a homo-BacPROTAC that degrades ClpC1.
| Feature | This compound (Hetero-BacPROTAC) | Homo-BacPROTAC (for ClpC1) |
| Target | Specific Protein of Interest (POI) | ClpC1 |
| Mechanism | Hijacks ClpCP to degrade the POI | Induces self-degradation of ClpC1 |
| DC50 | ~1 µM (for mSA-Kre in vitro)[3] | 7.6 µM (for ClpC1-NTD in vitro)[4] |
| Dmax | Not explicitly reported | 81% (for ClpC1-NTD in vitro)[4] |
| Primary Application | Targeted protein knockdown for research or as a novel antibiotic targeting a specific bacterial protein. | Broad-spectrum antibiotic through disruption of cellular proteostasis. |
Experimental Protocols
Generation of a clpC Knockout/Mutant Strain (Example in Bacillus subtilis)
This protocol outlines a general method for creating a clean, markerless deletion of the clpC gene in B. subtilis using homologous recombination, which is essential for validating the ClpC-dependency of this compound.
Materials:
-
B. subtilis wild-type strain
-
Plasmids for homologous recombination (e.g., pMAD)
-
Antibiotics for selection (e.g., erythromycin, spectinomycin)
-
PCR reagents
-
DNA purification kits
-
Electroporator
Methodology:
-
Construct the knockout plasmid:
-
Amplify ~1 kb regions upstream and downstream of the clpC gene from B. subtilis genomic DNA via PCR.
-
Clone these upstream and downstream fragments into a temperature-sensitive shuttle vector (e.g., pMAD) flanking an antibiotic resistance cassette.
-
-
Transformation into B. subtilis:
-
Transform the constructed plasmid into the wild-type B. subtilis strain via electroporation or natural competence.
-
Select for single-crossover integrants by plating on agar containing the appropriate antibiotic at a non-permissive temperature (e.g., 37°C for pMAD).
-
-
Induce the second crossover (excision):
-
Culture the single-crossover mutants in antibiotic-free medium at a permissive temperature (e.g., 30°C) to allow for the excision of the plasmid.
-
Plate the culture on antibiotic-free agar and screen for colonies that have lost the antibiotic resistance, indicating the excision of the plasmid and the resistance cassette.
-
-
Verification:
-
Confirm the deletion of the clpC gene in the selected colonies by PCR using primers flanking the gene and by sequencing of the PCR product.
-
Further validation can be performed by Western blot analysis to confirm the absence of the ClpC protein.
-
Western Blot Analysis of this compound Mediated Degradation
This protocol details the steps to quantify the degradation of a target protein in bacterial cells treated with this compound.
Materials:
-
Wild-type and clpC knockout bacterial strains expressing the target protein.
-
This compound compound and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Culture and Treatment:
-
Grow cultures of both wild-type and clpC knockout strains to mid-log phase.
-
Treat the cultures with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1, 2, 4, 8 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
-
Visualizations
Caption: Mechanism of this compound induced protein degradation.
Caption: Experimental workflow for validating this compound with a ClpC knockout.
Caption: Comparison of Hetero- and Homo-BacPROTAC strategies.
References
Comparative Efficacy of BacPROTAC-1 Against Other ClpC1 Binders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BacPROTAC-1's performance against other known ClpC1 binders, supported by available experimental data. This document summarizes key quantitative metrics, details experimental methodologies for reproducibility, and visualizes complex biological and experimental processes.
BacPROTACs, or bacterial proteolysis-targeting chimeras, represent a novel class of antibacterial agents that hijack the cell's own protein degradation machinery to eliminate specific targets. This compound is a pioneering molecule in this class, designed to recruit a target protein to the ClpC1:ClpP protease complex for degradation.[1][2] ClpC1, a critical component of the bacterial proteostasis network, is an attractive target for antimicrobial drug development.[3][4] This guide evaluates the efficacy of this compound in comparison to other molecules that bind to ClpC1, including natural products and other synthetic compounds.
Quantitative Comparison of ClpC1 Binders
The following tables summarize the available quantitative data for this compound and other notable ClpC1 binders. These metrics are essential for comparing the potency and efficacy of these compounds.
| Compound | Target Organism | Binding Affinity (Kd) to ClpC1 | Half-maximal Degradation Concentration (DC50) | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Mycobacterium smegmatis | 0.69 µM (to ClpC1NTD) | Not Reported | Not Reported | [5][6] |
| This compound | Bacillus subtilis | 2.8 µM (to ClpCNTD) | 100 µM (for mSA degradation) | Not Reported | [6][7][8] |
| Homo-BacPROTAC 8 | Mycobacterium smegmatis | Not Reported | 7.6 µM (for ClpC1-NTD) | Not Reported | [9] |
| Homo-BacPROTAC 12 | Mycobacterium smegmatis | Not Reported | 7.7 µM (for ClpC1-NTD) | Not Reported | [9] |
| dCymC (monomer) | Mycobacterium tuberculosis H37Rv | Not Reported | No degradation | 0.42 µM | [9] |
| Cyclomarin A | Not Reported | Not Reported | Not Applicable | Not Reported | [7][8] |
| Ecumicin | Not Reported | Not Reported | Not Applicable | Not Reported | [7][8] |
| Lassomycin | Not Reported | Not Reported | Not Applicable | Not Reported | [7][8] |
| Rufomycin I | Mycobacterium tuberculosis | Not Reported | Not Applicable | 0.02 µM | [10] |
Table 1: Comparative Efficacy Metrics of ClpC1 Binders. This table presents a summary of key performance indicators for this compound and other selected ClpC1 binders. Data is extracted from various studies and presented for comparative purposes. Note that experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of ClpC1 binders.
In Vitro Protein Degradation Assay
This assay is used to determine the ability of a compound to induce the degradation of a target protein by the ClpCP protease complex.
-
Reagents and Preparation:
-
Purified recombinant ClpC1, ClpP1, and ClpP2 proteins from the desired bacterial species (e.g., M. smegmatis or B. subtilis).
-
Target protein of interest (e.g., mSA-Kre fusion protein).
-
ATP regeneration system (e.g., creatine kinase and creatine phosphate, or pyruvate kinase and phosphoenolpyruvate).
-
Assay buffer: 50 mM HEPES-NaOH pH 7.2, 100 mM KCl, 10 mM MgCl₂, 10% (v/v) glycerol.[11]
-
Test compounds (BacPROTACs or other binders) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing ClpC1 (e.g., 0.5 µM hexameric), ClpP1P2 (e.g., 0.25 µM heptameric), the target protein (e.g., 2 µM), and the ATP regeneration system in the assay buffer.[11]
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at a suitable temperature (e.g., 37°C) for a defined period (e.g., 2 hours).[11]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE followed by Coomassie blue staining or Western blotting to visualize the degradation of the target protein.
-
-
Data Analysis:
-
Quantify the band intensity of the target protein in each lane.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the compound concentration to determine the DC₅₀ value (the concentration at which 50% of the target protein is degraded).
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Procedure (Broth Microdilution Method):
-
Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).[14][15]
-
In a 96-well plate, add 50 µL of the appropriate growth medium to each well.
-
Add 50 µL of the highest concentration of the test compound to the first well and perform serial dilutions across the plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.[14]
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 5-7 days for M. tuberculosis).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).[13]
-
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a ligand and a protein.
-
Instrumentation and Sample Preparation:
-
Experimental Procedure:
-
Equilibrate the instrument at the desired temperature.
-
Perform an initial injection of the ligand into the sample cell, followed by a series of subsequent injections.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.[17]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and experimental processes.
Figure 1: ClpC1-Mediated Protein Degradation Pathway and this compound Intervention. This diagram illustrates the natural proteolytic pathway involving ClpC1 and the mechanism by which this compound hijacks this system to induce the degradation of a specific target protein.
Figure 2: Experimental Workflow for In Vitro Protein Degradation Assay. This flowchart outlines the key steps involved in assessing the degradation of a target protein induced by a ClpC1 binder in a reconstituted biochemical system.
Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Determination. This diagram illustrates the sequential steps of the broth microdilution method used to determine the antimicrobial activity of a compound against a specific bacterial strain.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Research progress of targeted degradation of Mycobacterium tuberculosis proteins - East China Normal University [pure.ecnu.edu.cn:443]
- 4. Clp-targeting BacPROTACs impair mycobacterial proteostasis and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Frontiers | BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery [frontiersin.org]
- 8. BacPROTACs targeting Clp protease: a promising strategy for anti-mycobacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
The Dawn of a New Antibacterial Strategy: Assessing the Therapeutic Potential of BacPROTAC-1 and Related Degraders Versus Conventional Agents
For Immediate Release
In an era defined by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel therapeutic strategies. Among the most promising of these are Bacterial Proteolysis Targeting Chimeras (BacPROTACs), a new class of molecules designed to hijack a bacterium's own protein degradation machinery to eliminate essential proteins. This guide provides a comprehensive comparison of the therapeutic potential of BacPROTACs, with a focus on the principles of BacPROTAC-1, against a range of other antibacterial agents, supported by available experimental data and detailed methodologies.
Executive Summary
BacPROTACs represent a paradigm shift in antibacterial therapy. Unlike traditional antibiotics that inhibit the function of bacterial proteins, BacPROTACs mediate their degradation. This novel mechanism of action holds the potential to overcome existing resistance mechanisms and offers a highly selective approach to targeting pathogens. This guide will delve into the mechanism, efficacy, and experimental validation of BacPROTACs, comparing them with established antibacterial agents for both Gram-positive and Gram-negative bacteria.
Mechanism of Action: A Tale of Two Strategies
Conventional antibiotics primarily function by inhibiting key bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. In contrast, BacPROTACs are bifunctional molecules that induce the degradation of specific target proteins.
BacPROTACs: Hijacking the Cellular "Garbage Disposal"
BacPROTACs work by forming a ternary complex between a target protein of interest and a bacterial protease complex, typically the ClpCP or ClpXP protease. This proximity induces the ubiquitination or tagging of the target protein for degradation by the protease, effectively eliminating it from the cell.[1][2][3][4][5][6][7][8][9]
The ClpCP protease system, found in Gram-positive bacteria and mycobacteria, recognizes proteins tagged with phosphorylated arginine (pArg) for degradation.[1][4] BacPROTACs can be designed with a moiety that mimics this pArg tag, allowing them to recruit the ClpCP complex.
Comparative Efficacy: A Look at the Data
Direct comparative studies between a single BacPROTAC and a wide range of conventional antibiotics are still in their nascent stages. However, available data provides valuable insights into their potential.
Activity Against Mycobacterium tuberculosis
A recent study developed a "homo-BacPROTAC" that targets the ClpC1 component of the ClpCP protease in Mycobacterium tuberculosis for degradation. The minimum inhibitory concentrations (MICs) of this BacPROTAC were compared with its monomeric precursors.
| Compound | Target | Mtb H37Rv MIC (µM) | Mtb Resistant Strain MIC (µM) |
| Homo-BacPROTAC (dCymC dimer) | ClpC1 Degradation | 0.097 | Not specified |
| Monomeric Precursor (Alkyne-bearing) | ClpC1 Binding | 3.13 | Not specified |
| dCymC | ClpC1 Binding | 0.42 | Not specified |
| Rifampicin | RNA Polymerase | ~0.002-0.008 | >1 |
| Isoniazid | Mycolic Acid Synthesis | ~0.02-0.2 | >1 |
Note: Data for conventional antibiotics are typical ranges and can vary between studies and strains.
Activity Against Gram-Negative Bacteria
While initial studies suggested limited activity of some BacPROTACs against Gram-negative bacteria, recent research has demonstrated the feasibility of designing Gram-negative specific BacPROTACs. One such study developed a BacPROTAC that targets β-lactamase for degradation in Escherichia coli, thereby resensitizing the bacteria to the β-lactam antibiotic cefotaxime.
| Compound/Combination | Target | E. coli Strain | MIC (µg/mL) |
| Cefotaxime | Penicillin-Binding Proteins | Resistant (CTX-M-14) | >256 |
| BacPROTAC (NacssrA-1) | β-lactamase Degradation | Resistant (CTX-M-14) | >128 |
| Cefotaxime + BacPROTAC (NacssrA-1) | Dual Action | Resistant (CTX-M-14) | 4 |
Experimental Protocols
To ensure the reproducibility and standardization of antibacterial efficacy studies, detailed experimental protocols are crucial.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution of Test Compound: The antibacterial agent is serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity.
References
- 1. BacPROTACs mediate targeted protein degradation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. BacPROTACs: antibiotics of the future | Research Institute of Molecular Pathology (IMP) [imp.ac.at]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeted protein degradation in Escherichia coli using CLIPPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC Antibiotics: The Time is Now - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for BacPROTAC-1
Essential guidelines for the safe and compliant disposal of BacPROTAC-1 are critical for maintaining laboratory safety and environmental protection. As a novel research chemical, specific regulatory disposal protocols for this compound are not yet established. However, by adhering to best practices for hazardous chemical waste management, researchers can ensure its responsible handling. All waste containing this compound must be disposed of through an approved waste disposal facility, and under no circumstances should it be released into the environment or disposed of in general waste streams.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, it is imperative to consult the compound's Safety Data Sheet (SDS) for specific safety information. In the absence of a specific SDS, researchers should treat this compound as a potentially hazardous substance and utilize standard personal protective equipment.
Recommended PPE includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Waste Segregation and Collection
Proper segregation of waste is fundamental to safe disposal. All materials that have come into contact with this compound should be considered chemical waste and collected separately from other laboratory waste streams.
| Waste Type | Collection Procedure |
| Solid Waste | Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.[1] |
| Liquid Waste | Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.[1] |
| Contaminated Materials | Pipette tips, tubes, gloves, and other disposable materials that have come into contact with this compound should be collected in a designated, sealed container for chemical waste.[1] |
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Containment: Prevent the spill from spreading.
-
Absorption: For liquid spills, use a non-combustible absorbent material such as vermiculite, sand, or earth.
-
Collection: Carefully sweep or scoop up solid spills, avoiding dust generation. Collect all cleanup materials into a designated, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) followed by a thorough washing.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
Experimental Protocols Referenced
While no specific disposal protocols for this compound were found, the principles of handling hazardous chemical waste are universal. The information provided is based on general laboratory safety guidelines and procedures for similar research compounds. For instance, the disposal guide for PROTAC IRAK4 Degrader-4 emphasizes the collection of all contaminated materials as chemical waste and disposal through an approved facility, which is a standard and prudent approach for novel chemical entities.[1]
It is the responsibility of the researcher and their institution to comply with all local, state, and federal regulations regarding hazardous waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposing of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
